Product packaging for Boc-Aminoxy-PEG4-OH(Cat. No.:)

Boc-Aminoxy-PEG4-OH

Cat. No.: B611196
M. Wt: 309.36 g/mol
InChI Key: CHEZAYNNNOMTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-Aminoxy-PEG4-OH (CAS 918132-14-6) is a high-purity, heterobifunctional polyethylene glycol (PEG) linker of significant value in chemical biology and drug development. This reagent features a Boc-protected aminooxy group on one terminus and a hydroxyl group on the other, connected by a tetraethylene glycol (PEG4) spacer. The hydrophilic PEG spacer profoundly enhances the aqueous solubility of conjugated molecules, a critical property for working with biological systems . The protected aminooxy group is a key strategic feature. It remains stable during various synthetic procedures and can be readily deprotected under mild acidic conditions to reveal a reactive aminooxy group . This free aminooxy group subsequently engages in highly specific, bioorthogonal reactions with aldehyde or ketone groups to form stable oxime linkages . This chemoselective ligation is efficient under physiological conditions, making it ideal for conjugating sensitive biomolecules without compromising their integrity . The terminal hydroxyl group provides a site for further chemical derivatization. It can be converted into other reactive functional groups, such as carboxylic acids or activated esters, allowing for versatile conjugation strategies . This combination of functionalities makes this compound a powerful building block for constructing complex molecular architectures. Key Chemical Properties • CAS Number: 918132-14-6 • Molecular Formula: C13H27NO7 • Molecular Weight: 309.36 g/mol • Purity: ≥95% Primary Research Applications • PROTAC Development: This compound serves as a crucial linker in Proteolysis-Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The PEG spacer provides optimal spatial separation to facilitate the formation of the ternary complex necessary for targeted protein degradation . • Bioconjugation: It is extensively used for the site-specific modification of proteins, peptides, antibodies, and other biomolecules. The oxime ligation is employed to attach payloads such as fluorescent dyes, biotin, or drugs for detection, analysis, and therapeutic applications . • Antibody-Drug Conjugates (ADCs): In ADC synthesis, the linker can connect a cytotoxic drug to an antibody, improving the conjugate's solubility and stability, thereby enhancing its pharmacokinetic profile . Handling and Storage This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored at -20°C . The deprotected aminooxy species is highly reactive and should be used promptly after deprotection for optimal results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27NO7 B611196 Boc-Aminoxy-PEG4-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO7/c1-13(2,3)21-12(16)14-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-11H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEZAYNNNOMTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to Boc-Aminoxy-PEG4-OH: A Core Component in Modern Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminoxy-PEG4-OH, with the systematic name tert-butyl (2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a Boc-protected aminooxy group, a terminal hydroxyl group, and a tetraethylene glycol (PEG4) spacer, offers a versatile platform for the covalent linkage of molecules. The hydrophilic PEG4 chain enhances the aqueous solubility of the resulting conjugates, a crucial attribute for biological applications. This guide provides a comprehensive overview of the chemical properties, experimental applications, and underlying principles of this compound.

Core Chemical Properties

The utility of this compound stems from its distinct chemical functionalities and physical characteristics. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 918132-14-6[1][2]
Molecular Formula C13H27NO7[1]
Molecular Weight 309.36 g/mol
Appearance Not explicitly stated, but related compounds are liquids or solids.
Purity Typically ≥95% or higher, depending on the supplier.[3]
Solubility Soluble in water, DMSO, DCM, and DMF.
Storage Conditions Recommended storage at -20°C for long-term stability.

Reactivity and Functional Group Chemistry

The synthetic versatility of this compound is centered around its two key functional groups: the Boc-protected aminooxy group and the terminal hydroxyl group.

Boc-Protected Aminooxy Group

The tert-butyloxycarbonyl (Boc) protecting group renders the aminooxy moiety inert under neutral and basic conditions. This allows for selective reactions at other sites of a molecule. The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the highly reactive aminooxy group (-ONH2). This free aminooxy group can then participate in chemoselective ligation with aldehydes or ketones to form stable oxime linkages. This reaction is highly efficient and can be performed in aqueous environments, making it ideal for bioconjugation.

Terminal Hydroxyl Group

The primary alcohol (-OH) at the other end of the PEG4 spacer provides a versatile handle for further chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other reactive functional groups, such as esters or tosylates, for subsequent coupling reactions. This dual functionality enables the stepwise and controlled assembly of complex molecular architectures.

Key Applications in Research and Development

This compound is a valuable tool in several areas of chemical biology and drug discovery, most notably in the development of Proteolysis-Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker to connect the target protein ligand with the E3 ligase ligand. The PEG4 spacer provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis of a PROTAC using this linker typically involves a multi-step process, which is illustrated in the experimental workflow diagram below.

Experimental Workflows and Signaling Pathways

General Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a generalized synthetic workflow for constructing a PROTAC, where one of the ligands contains a carbonyl group for oxime ligation.

PROTAC_Synthesis_Workflow start This compound step1 Deprotection (e.g., TFA in DCM) start->step1 intermediate1 H2N-O-PEG4-OH step1->intermediate1 step2 Activation of Hydroxyl (e.g., TsCl, pyridine) intermediate1->step2 intermediate2 H2N-O-PEG4-OTs step2->intermediate2 step3 Coupling with E3 Ligase Ligand (with nucleophile) intermediate2->step3 intermediate3 E3 Ligase Ligand-Linker-ONH2 step3->intermediate3 step4 Oxime Ligation with Target Protein Ligand (with aldehyde/ketone) intermediate3->step4 final_product PROTAC step4->final_product

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing this compound.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_MoA protac PROTAC ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex Binds target_protein Target Protein target_protein->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds ub_protein Polyubiquitinated Target Protein ternary_complex->ub_protein Facilitates Polyubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome 26S Proteasome ub_protein->proteasome Recognized by proteasome->protac Recycled proteasome->e3_ligase Recycled degradation Degradation Products proteasome->degradation Degrades into

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

Experimental Protocols

While specific protocols are highly dependent on the nature of the molecules being conjugated, the following provides a general framework for key experimental procedures involving this compound.

Boc Deprotection
  • Dissolution: Dissolve this compound in a suitable solvent, such as dichloromethane (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used in the next step without further purification.

Oxime Ligation
  • pH Adjustment: In a suitable buffer (e.g., phosphate or acetate buffer, pH 4-5), dissolve the deprotected aminooxy-PEGylated molecule and the aldehyde- or ketone-containing molecule.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the formation of the oxime bond by analytical techniques such as HPLC or LC-MS.

  • Purification: Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.

Characterization Data

The identity and purity of this compound and its derivatives are typically confirmed by a combination of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Characteristic peaks for the Boc group (a singlet around 1.4 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.8 ppm), and the protons adjacent to the aminooxy and hydroxyl groups.
¹³C NMR Resonances corresponding to the carbonyl and quaternary carbons of the Boc group (around 156 and 80 ppm, respectively), and the carbons of the PEG chain (typically in the 60-72 ppm range).
Mass Spectrometry (MS) The expected molecular ion peak corresponding to the chemical formula of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase conditions used.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, dual-functionality, and the solubility-enhancing properties of the PEG spacer make it an invaluable component in the synthesis of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. A thorough understanding of its chemical properties and reactivity is essential for its effective application in the design and synthesis of novel therapeutics and research probes.

References

Boc-Aminoxy-PEG4-OH structure and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and characterization of Boc-Aminoxy-PEG4-OH, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The quantitative data for this compound is summarized in the table below, providing a quick reference for its key chemical properties.

PropertyValue
Molecular Formula C13H27NO7
Molecular Weight 309.36 g/mol
CAS Number 918132-14-6
Synonyms t-Boc-Aminooxy-PEG4-alcohol

Structural Representation

The chemical structure of this compound features a tert-butyloxycarbonyl (Boc) protected aminoxy group at one terminus and a hydroxyl group at the other, connected by a tetra-polyethylene glycol (PEG4) spacer. This structure imparts both hydrophilicity and versatile reactivity.

G Boc Boc-N-O- PEG4 (CH2CH2O)4 Boc->PEG4 OH -H PEG4->OH

Caption: Chemical structure of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of this compound are proprietary to manufacturers, the following methodologies are based on established principles for the synthesis and analysis of similar Boc-protected aminoxy PEG linkers.

Synthesis of Boc-Protected Aminoxy PEG Linkers (General Procedure)

The synthesis of Boc-protected aminoxy PEG linkers typically involves a multi-step process. A common route includes the protection of an amino alcohol, followed by etherification to introduce the PEG spacer, and subsequent conversion to the aminoxy group which is then Boc-protected.

Materials:

  • Appropriate PEG-dihalide or PEG-ditosylate

  • N-Hydroxyphthalimide

  • Hydrazine monohydrate

  • Di-tert-butyl dicarbonate (Boc2O)

  • Suitable solvents (e.g., DMF, Dichloromethane)

  • Base (e.g., Triethylamine, Sodium hydride)

Procedure:

  • PEGylation of N-Hydroxyphthalimide: N-Hydroxyphthalimide is reacted with a suitable PEG derivative (e.g., tetraethylene glycol di-p-toluenesulfonate) in the presence of a base to form the phthalimido-PEG-alcohol.

  • Hydrazinolysis: The resulting phthalimido-PEG-alcohol is treated with hydrazine monohydrate to cleave the phthalimide group, yielding the aminoxy-PEG-alcohol.

  • Boc Protection: The aminoxy-PEG-alcohol is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to yield the final product, this compound.

  • Purification: The crude product is purified using column chromatography on silica gel.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of PEG derivatives.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum. Expected signals include:

    • A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

    • A series of multiplets in the range of 3.5-3.8 ppm corresponding to the methylene protons of the PEG4 chain.

    • Signals corresponding to the protons adjacent to the aminoxy and hydroxyl groups.

  • ¹³C NMR Analysis: Acquire the ¹³C NMR spectrum to confirm the carbon framework of the molecule.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA), is a common mobile phase system.

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Run the gradient program to elute the compound.

    • The purity is determined by the peak area of the main component relative to the total peak area.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

G A Starting Materials (PEG derivative, N-Hydroxyphthalimide) B Synthesis Reactions (PEGylation, Hydrazinolysis, Boc Protection) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure this compound D->E F Characterization (NMR, HPLC) E->F G Verified Product F->G

Caption: Workflow for the synthesis and characterization of this compound.

Synthesis of Boc-Aminoxy-PEG4-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Boc-Aminoxy-PEG4-OH, a valuable bifunctional linker used in various bioconjugation and drug development applications. The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality, while the terminal hydroxyl group allows for further chemical modification. The tetraethylene glycol (PEG4) spacer enhances solubility and provides appropriate spacing for conjugating molecules. This guide outlines two primary synthetic strategies, provides detailed experimental protocols, and summarizes key quantitative data.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two effective routes: the Mitsunobu reaction and a two-step tosylation-alkylation sequence. Both methods utilize commercially available starting materials and established organic chemistry principles.

1. Mitsunobu Reaction Pathway: This pathway offers a direct, one-pot conversion of the terminal hydroxyl group of tetraethylene glycol to the Boc-protected aminoxy group. The Mitsunobu reaction facilitates the nucleophilic substitution of an alcohol, activated by a combination of a phosphine and an azodicarboxylate, with a suitable nucleophile, in this case, N-Boc-hydroxylamine.

2. Tosylation-Alkylation Pathway: This two-step approach involves the initial selective activation of one of the terminal hydroxyl groups of tetraethylene glycol by tosylation. The resulting monotosylate is a good leaving group and is subsequently displaced by N-Boc-hydroxylamine in a nucleophilic substitution reaction to yield the final product.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final product is typically achieved by column chromatography. Characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Pathway 1: Mitsunobu Reaction

This protocol is adapted from established Mitsunobu reaction procedures for the functionalization of polyethylene glycols.

Reaction Scheme:

Mitsunobu Reaction TEG Tetraethylene Glycol (HO-PEG4-OH) Reagents PPh3, DIAD (or DEAD) TEG->Reagents BocNHOH N-Boc-hydroxylamine BocNHOH->Reagents Product This compound Reagents->Product THF, 0 °C to rt

Caption: Mitsunobu reaction for the synthesis of this compound.

Procedure:

  • To a solution of tetraethylene glycol (1.0 eq) and N-Boc-hydroxylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh3, 1.5 eq) portionwise.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Synthesis Pathway 2: Tosylation and Alkylation

This protocol is based on the selective monotosylation of diols followed by nucleophilic substitution.

Reaction Scheme:

Tosylation-Alkylation Pathway cluster_0 Step 1: Monotosylation cluster_1 Step 2: Alkylation TEG Tetraethylene Glycol (HO-PEG4-OH) TsCl TsCl, Pyridine TEG->TsCl PEG4_OTs HO-PEG4-OTs TsCl->PEG4_OTs DCM, 0 °C BocNHOH N-Boc-hydroxylamine Base NaH (or K2CO3) BocNHOH->Base Product This compound Base->Product DMF, rt PEG4_OTs_input->BocNHOH

Caption: Two-step synthesis of this compound via tosylation and alkylation.

Procedure:

Step 1: Monotosylation of Tetraethylene Glycol

  • Dissolve tetraethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add pyridine (1.1 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Monitor the reaction by TLC to confirm the formation of the monotosylated product.

  • Wash the reaction mixture with cold 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate HO-PEG4-OTs.

Step 2: Alkylation with N-Boc-hydroxylamine

  • To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of N-Boc-hydroxylamine (1.2 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of HO-PEG4-OTs (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and reaction times may vary depending on the specific reaction conditions and scale.

ParameterMitsunobu ReactionTosylation-Alkylation
Starting Materials Tetraethylene Glycol, N-Boc-hydroxylamine, PPh3, DIAD/DEADTetraethylene Glycol, TsCl, Pyridine, N-Boc-hydroxylamine, NaH
Solvent Anhydrous THFAnhydrous DCM (Step 1), Anhydrous DMF (Step 2)
Reaction Temperature 0 °C to room temperature0 °C (Step 1), 0 °C to room temperature (Step 2)
Typical Reaction Time 12-24 hoursStep 1: 4-6 hours; Step 2: 12-16 hours
Typical Yield 60-75%50-65% (over two steps)
Purification Method Silica Gel Column ChromatographySilica Gel Column Chromatography
Appearance Colorless to pale yellow oilColorless to pale yellow oil
¹H NMR (CDCl₃, δ) ~3.7 (m, 16H, PEG), 3.95 (t, 2H, -CH₂ONH-), 1.45 (s, 9H, Boc)~3.7 (m, 16H, PEG), 3.95 (t, 2H, -CH₂ONH-), 1.45 (s, 9H, Boc)
¹³C NMR (CDCl₃, δ) ~77.5, 72.6, 70.6, 70.3, 61.7, 28.3~77.5, 72.6, 70.6, 70.3, 61.7, 28.3
MS (ESI) m/z calculated for C₁₃H₂₇NO₇ [M+Na]⁺: 332.17, found: 332.2m/z calculated for C₁₃H₂₇NO₇ [M+Na]⁺: 332.17, found: 332.2

Logical Workflow for Synthesis and Characterization

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Choose Synthesis Pathway mitsunobu Mitsunobu Reaction start->mitsunobu tosylation Tosylation-Alkylation start->tosylation purify Column Chromatography mitsunobu->purify tosylation->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms

Caption: General workflow for the synthesis and characterization of this compound.

This guide provides a comprehensive overview of the synthesis of this compound, offering researchers the necessary information to produce this important linker in a laboratory setting. The choice between the Mitsunobu and the tosylation-alkylation pathway will depend on the specific experimental setup, available reagents, and desired scale of the synthesis.

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced drug development and bioconjugation, precision and control are paramount. The ability to selectively modify complex biomolecules, such as in the synthesis of Antibody-Drug Conjugates (ADCs), relies on a strategic toolkit of chemical maneuvers. Central to this toolkit is the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group standing out as a cornerstone for amine protection, particularly in conjunction with polyethylene glycol (PEG) linkers. This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their pursuit of novel therapeutics.

The Chemistry and Strategic Importance of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis.[1] Its primary function is to temporarily render a primary or secondary amine unreactive, preventing its participation in unintended side reactions during a multi-step synthetic process.[1] The Boc group's popularity stems from its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions.[2][3]

This selective lability is the key to its strategic importance in the construction of complex biomolecules.[1] In the context of PEG linkers, the Boc group allows for a modular and sequential approach to conjugation. For instance, a heterobifunctional PEG linker can have one end protected by a Boc group while the other end possesses a different reactive functionality. This allows for the controlled conjugation of one molecule to the non-protected end, followed by the removal of the Boc group to expose the amine for a second, specific conjugation reaction. This level of control is crucial for producing homogenous and effective targeted therapies like ADCs.

The deprotection of the Boc group is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbamate oxygen, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid, which readily decarboxylates to yield the free amine.

Quantitative Data on Boc-Protected PEG Linkers

The efficiency of both the protection and deprotection steps, as well as the stability of the Boc-protected linker, are critical for successful bioconjugation. The following tables summarize key quantitative data gathered from various experimental protocols.

Table 1: Typical Reaction Conditions for Boc Protection of Amine-Terminated PEG

ParameterValueNotes
Reagents Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 2 equivalents relative to the amine
Base (e.g., DIPEA, TEA, NaHCO₃)2 - 6 equivalents
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), WaterAnhydrous conditions are often preferred
Concentration 0.1 - 0.5 M
Temperature Room Temperature (20-25 °C)
Reaction Time 1 - 12 hoursMonitored by TLC or LC-MS for completion
Typical Yield >90%Often quantitative

Table 2: Common Conditions for Boc Deprotection of PEG Linkers

ParameterReagent and ConditionsNotes
Primary Reagent Trifluoroacetic acid (TFA)
Concentration 20-50% (v/v) in a suitable solventHigher concentrations can be used but may affect other acid-labile groups
Solvent Dichloromethane (DCM)A common choice due to good solubility of many PEG derivatives
Temperature 0 °C to Room Temperature (20-25 °C)The reaction is often initiated at 0°C and then warmed to room temperature
Reaction Time 30 minutes - 2 hoursMonitored by TLC or LC-MS until the starting material is consumed
Scavengers Triisopropylsilane (TIS), WaterUsed to trap the tert-butyl cation and prevent side reactions
Typical Yield >95%Often quantitative

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of amine-terminated PEG linkers with the Boc group.

Protocol for Boc Protection of a PEG-Amine Linker

Objective: To protect the terminal primary amine of a PEG linker with a Boc group.

Materials:

  • Amine-terminated PEG (e.g., NH₂-PEG-COOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amine-terminated PEG in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (3-6 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. A Kaiser test can be performed to detect the presence of free primary amines; a negative result indicates the completion of the reaction.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the concentrated residue to precipitate the Boc-protected PEG linker.

  • Isolate the solid product by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove excess reagents and byproducts.

  • Dry the purified Boc-NH-PEG-COOH under vacuum. The product can be characterized by NMR and mass spectrometry.

Protocol for TFA-Mediated Boc Deprotection of a PEG Linker

Objective: To remove the Boc protecting group from a PEG linker to expose the primary amine.

Materials:

  • Boc-protected PEG linker (e.g., Boc-NH-PEG-Drug conjugate)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-2 hours.

  • Monitor the deprotection progress by TLC or LC-MS. The deprotected amine product will be more polar and have a lower Rf value on TLC compared to the starting material.

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (3x) can help remove residual TFA.

  • The resulting amine is typically obtained as a TFA salt. If the free amine is required, proceed with a basic work-up.

  • Basic Work-up (Optional): a. Dissolve the residue in DCM. b. Transfer the solution to a separatory funnel and carefully wash with a saturated NaHCO₃ solution to neutralize the TFA. Be cautious of CO₂ evolution. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships involving Boc-protected PEG linkers.

General Workflow for Boc Protection and Deprotection

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_Protect Amine-PEG Reagents_Protect +(Boc)2O, Base (e.g., DIPEA) Start_Protect->Reagents_Protect 1. Add Reagents Reaction_Protect Stir in DCM (Room Temp) Reagents_Protect->Reaction_Protect 2. React Product_Protect Boc-NH-PEG Reaction_Protect->Product_Protect 3. Isolate Product Start_Deprotect Boc-NH-PEG Reagents_Deprotect +TFA in DCM (0°C to RT) Start_Deprotect->Reagents_Deprotect 1. Add Acid Reaction_Deprotect Stir (1-2 hours) Reagents_Deprotect->Reaction_Deprotect 2. React Product_Deprotect H2N-PEG (TFA Salt) Reaction_Deprotect->Product_Deprotect 3. Isolate Product ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation cluster_final_conjugation Final ADC Assembly Boc_Linker Boc-NH-PEG-X Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Free_Amine_Linker H2N-PEG-X Deprotection->Free_Amine_Linker Conjugation1 Amide Coupling Free_Amine_Linker->Conjugation1 Drug Cytotoxic Drug (e.g., with COOH) Activation Activation (e.g., EDC/NHS) Drug->Activation Activation->Conjugation1 Linker_Payload Drug-PEG-X Conjugation1->Linker_Payload Conjugation2 Thiol-Maleimide or Thiol-Disulfide Exchange Linker_Payload->Conjugation2 Antibody Monoclonal Antibody (mAb) Reduction Disulfide Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab mAb with free thiols (mAb-SH) Reduction->Reduced_Ab Reduced_Ab->Conjugation2 ADC_Product Antibody-Drug Conjugate (ADC) Conjugation2->ADC_Product Purification Purification & Characterization ADC_Product->Purification Final_ADC Purified ADC Purification->Final_ADC Drug_Delivery_Pathway ADC_Circulation ADC in Circulation Antibody targets specific antigen on tumor cell Binding Antigen Binding ADC binds to the target receptor on the cell surface ADC_Circulation->Binding 1. Targeting Internalization Endocytosis The ADC-receptor complex is internalized into the cell Binding->Internalization 2. Internalization Trafficking Lysosomal Trafficking The complex is transported to the lysosome Internalization->Trafficking 3. Intracellular Trafficking Release Payload Release Linker is cleaved in the lysosome (e.g., by low pH or enzymes) Trafficking->Release 4. Linker Cleavage Action Drug Action The released cytotoxic drug induces apoptosis Release->Action 5. Therapeutic Effect

References

The Mechanism and Application of Boc-Aminoxy-PEG4-OH in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action, experimental protocols, and practical applications of Boc-Aminoxy-PEG4-OH, a key reagent in the field of bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles underlying its utility and offers a clear framework for its successful implementation in the laboratory. We will delve into the specifics of oxime ligation, the role of the Boc protecting group, and the advantages conferred by the PEG4 linker, supported by structured data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Oxime Ligature

The primary mechanism of action for this compound revolves around the formation of a highly stable oxime bond through the reaction of its aminoxy group with a carbonyl group (an aldehyde or a ketone) on a target biomolecule. This reaction, known as oxime ligation, is a cornerstone of chemoselective bioconjugation due to its high specificity and the stability of the resulting covalent bond.

The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the aminoxy functionality. This is crucial for preventing unwanted side reactions and for enabling a controlled, stepwise conjugation strategy. The conjugation process, therefore, typically involves two key stages:

  • Deprotection: The Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the reactive aminoxy group (-ONH2). This step is essential to "activate" the reagent for conjugation.

  • Conjugation: The deprotected aminoxy-PEG reagent readily reacts with an aldehyde or ketone on the target molecule (e.g., a protein, antibody, or cell surface) to form a stable oxime linkage (-C=N-O-). This reaction proceeds efficiently in aqueous buffers, typically at a slightly acidic pH (around 4.5 to 6.5), which facilitates the dehydration step of the reaction mechanism.

The polyethylene glycol (PEG4) linker provides several advantages, including increased hydrophilicity of the conjugate, which can improve solubility and reduce aggregation. The PEG spacer also provides steric separation between the conjugated molecules, minimizing potential interference with their biological activity.

Quantitative Data for Oxime Ligation

The efficiency and kinetics of oxime ligation are influenced by several factors, including pH, temperature, and the nature of the carbonyl group. The following table summarizes key quantitative data related to this bioconjugation reaction.

ParameterValue/ConditionSignificance
Optimal Reaction pH 4.5 - 6.5Facilitates the acid-catalyzed dehydration step in oxime formation while minimizing degradation of most biomolecules.
Reaction Time 1 - 4 hoursThe reaction is generally rapid, with significant product formation observed within this timeframe at room temperature.
Reaction Temperature 4°C to 37°CCan be performed at room temperature or refrigerated to accommodate sensitive biomolecules. Higher temperatures can increase the reaction rate.
Stability of Oxime Bond Stable at pH 4-9The resulting oxime linkage is highly stable under typical physiological and experimental conditions, ensuring a long-lasting conjugate.
Second-Order Rate Constant 102 - 103 M-1s-1Demonstrates a rapid and efficient reaction, particularly with aromatic aldehydes.

Experimental Protocols

This section provides detailed methodologies for the deprotection of this compound and its subsequent conjugation to a model protein containing an aldehyde group.

Deprotection of this compound

Objective: To remove the Boc protecting group and generate the reactive aminoxy-PEG4-OH.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen gas stream

  • pH meter

  • Reaction vial

Protocol:

  • Dissolve this compound in a solution of 50% TFA in DCM. A typical concentration is 10-20 mg/mL.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Remove the TFA and DCM under a gentle stream of nitrogen gas.

  • The resulting deprotected aminoxy-PEG4-OH can be used immediately or stored under inert gas at -20°C.

Conjugation to an Aldehyde-Containing Protein

Objective: To conjugate the deprotected aminoxy-PEG4-OH to a protein that has been modified to display an aldehyde group.

Materials:

  • Deprotected aminoxy-PEG4-OH

  • Aldehyde-modified protein (e.g., via periodate oxidation of a terminal serine)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

  • Quenching solution (optional): e.g., 1 M hydroxylamine, pH 7.0

  • Size-exclusion chromatography (SEC) system for purification

Protocol:

  • Dissolve the aldehyde-modified protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the deprotected aminoxy-PEG4-OH in the conjugation buffer.

  • Add a 20- to 50-fold molar excess of the deprotected aminoxy-PEG4-OH to the protein solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • (Optional) Quench any unreacted aldehydes by adding a quenching solution.

  • Purify the resulting protein-PEG conjugate using size-exclusion chromatography to remove excess PEG reagent and any unreacted protein.

  • Characterize the final conjugate using techniques such as SDS-PAGE (to observe the mass shift) and mass spectrometry (to confirm the exact mass of the conjugate).

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical transformation and the experimental workflow.

G cluster_deprotection Boc Deprotection cluster_conjugation Oxime Ligation Boc_Aminoxy Boc-NH-O-PEG4-OH Deprotected H2N-O-PEG4-OH (Reactive Aminoxy) Boc_Aminoxy->Deprotected  H+ TFA TFA/DCM Deprotected_conj H2N-O-PEG4-OH Conjugate Protein-CH=N-O-PEG4-OH (Oxime Bond) Deprotected_conj->Conjugate Protein_Aldehyde Protein-CHO (Aldehyde) Protein_Aldehyde->Conjugate G Start Start: this compound Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Evaporation 2. Solvent Evaporation (N2 stream) Deprotection->Evaporation Conjugation 4. Mix Deprotected Reagent and Protein Evaporation->Conjugation Protein_Prep 3. Prepare Aldehyde-Protein in Buffer (pH 6.0) Protein_Prep->Conjugation Incubation 5. Incubate (2-4h, RT) Conjugation->Incubation Purification 6. Purify Conjugate (SEC) Incubation->Purification Analysis 7. Characterize (SDS-PAGE, MS) Purification->Analysis End End: Purified Conjugate Analysis->End

Technical Guide: Safety and Handling of Boc-Aminoxy-PEG4-OH for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety, handling, and experimental use of Boc-Aminoxy-PEG4-OH for researchers, scientists, and professionals in drug development. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the stable linkage of molecules through oxime bond formation.

Chemical and Physical Properties

This compound, also known as t-Boc-Aminooxy-PEG4-alcohol, is a polyethylene glycol (PEG)-based reagent. It features a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one end and a hydroxyl group at the other. The PEG4 spacer enhances aqueous solubility and provides flexibility to the linked molecules.

PropertyValue
Synonyms t-Boc-Aminooxy-PEG4-alcohol, Boc-Aminooxy-PEG4-OH
CAS Number 918132-14-6[1][2]
Molecular Formula C13H27NO7[1]
Molecular Weight 309.36 g/mol [1]
Appearance Solid

Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification

Based on available safety data sheets, this compound is classified as:

  • Acute toxicity, Oral (Category 4) : Harmful if swallowed.

  • Acute aquatic toxicity (Category 1) : Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.

Precautionary Measures
CategoryPrecautionary Statements
Prevention Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.
Response IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Collect spillage.
Disposal Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
  • Eye Protection : Wear safety goggles with side-shields.

  • Hand Protection : Use protective gloves.

  • Skin and Body Protection : Wear impervious clothing.

  • Respiratory Protection : Use a suitable respirator, especially when handling the powder form to avoid dust formation.

Handling and Storage

Proper handling and storage are essential to maintain the integrity and reactivity of this compound.

AspectGuideline
Handling Avoid inhalation, and contact with eyes and skin.[3] Avoid the formation of dust and aerosols. Use in a well-ventilated area. For bioconjugation, use anhydrous solvents like DMF or DMSO and avoid prolonged exposure to moisture.
Storage Keep the container tightly sealed in a cool, well-ventilated area. Store at -20°C for long-term stability. Protect from direct sunlight and sources of ignition.

Experimental Protocols: Bioconjugation Workflow

This compound is primarily used in a two-step bioconjugation process: deprotection of the Boc group to reveal the reactive aminooxy group, followed by oxime ligation with a carbonyl-containing molecule (aldehyde or ketone).

Step 1: Boc Deprotection

The Boc protecting group is stable under neutral and basic conditions but can be removed under mild acidic conditions to yield the free aminooxy group.

Methodology:

  • Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane (DCM) or dioxane).

  • Add an excess of a mild acid, such as trifluoroacetic acid (TFA). A typical concentration is 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, remove the acid and solvent under reduced pressure. The resulting deprotected aminooxy-PEG4-OH can be used directly in the next step or after purification.

Step 2: Oxime Ligation

The deprotected aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is most efficient at a slightly acidic to neutral pH (pH 4.5-7). The rate of oxime ligation can be significantly accelerated by the use of a nucleophilic catalyst, such as aniline.

Methodology:

  • Dissolve the molecule containing the aldehyde or ketone (e.g., a modified protein or peptide) in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).

  • Dissolve the deprotected aminooxy-PEG4-OH in the same buffer or a compatible co-solvent.

  • Add the aminooxy-PEG4-OH solution to the aldehyde/ketone-containing molecule. A molar excess of the PEG linker is typically used to drive the reaction to completion.

  • (Optional but recommended) To accelerate the reaction, add a catalyst such as aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl group and the presence of a catalyst.

  • Monitor the formation of the conjugate using techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purify the resulting conjugate using appropriate chromatography methods (e.g., size-exclusion or affinity chromatography) to remove unreacted starting materials and byproducts.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.

G Bioconjugation Workflow with this compound cluster_0 Preparation cluster_1 Reaction Steps cluster_2 Analysis and Purification Boc_Linker This compound Deprotection Boc Deprotection (Mild Acid, e.g., TFA) Boc_Linker->Deprotection Carbonyl_Molecule Aldehyde/Ketone-containing Molecule (e.g., Protein) Oxime_Ligation Oxime Ligation (pH 4.5-7, optional Aniline catalyst) Carbonyl_Molecule->Oxime_Ligation Deprotection->Oxime_Ligation Deprotected Linker Monitoring Reaction Monitoring (SDS-PAGE, HPLC, MS) Oxime_Ligation->Monitoring Purification Purification (Chromatography) Monitoring->Purification Final_Product Purified Bioconjugate Purification->Final_Product

References

The Critical Connector: A Technical Guide to PROTAC Linkers and the Role of PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][] While the ligands provide target specificity, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of PROTAC linkers, with a particular focus on the role of PEGylation, and details the experimental methodologies used to characterize their function.

The Mechanism of Action: A Tripartite Alliance for Degradation

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC linker, enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in further catalytic cycles of degradation.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

The Role and Composition of PROTAC Linkers

The linker is not merely a passive spacer but plays an active role in determining the stability and geometry of the ternary complex. Its length, rigidity, and chemical composition are critical parameters that must be optimized for each specific POI and E3 ligase pair.

Linkers are broadly classified into two main categories: flexible and rigid.

  • Flexible Linkers : The most common flexible linkers are alkyl chains and polyethylene glycol (PEG) chains.

    • Alkyl Chains : These provide a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation. However, they can contribute to high lipophilicity and a large number of rotatable bonds, which may negatively impact cell permeability and bioavailability.

    • Polyethylene Glycol (PEG) Chains : PEG linkers are widely used to improve the solubility and hydrophilicity of PROTACs. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing aqueous solubility.

  • Rigid Linkers : To overcome the drawbacks of flexible linkers, more rigid designs are employed. These include:

    • Alkynes and Triazoles : The linear geometry of alkynes and the planarity of triazoles, often formed via "click chemistry," provide conformational restriction. Triazoles are also metabolically stable.

    • Cyclic Structures : Saturated rings like piperazine and piperidine can constrain the linker's conformation, potentially pre-organizing the PROTAC for favorable ternary complex formation and reducing the entropic penalty upon binding.

The Significance of PEGylation in Linker Design

PEGylation, the incorporation of polyethylene glycol chains, is a key strategy in PROTAC linker design to enhance the drug-like properties of the molecule.

Advantages of PEGylated Linkers:

  • Improved Solubility : PEG linkers significantly increase the aqueous solubility of PROTACs, which often have high molecular weights and are inherently hydrophobic.

  • Enhanced Cell Permeability : By balancing the lipophilicity of the overall molecule, PEGylation can improve cell membrane permeability, a critical factor for intracellular targets.

  • Reduced Non-specific Binding : The hydrophilic nature of PEG can reduce non-specific binding to other proteins and cellular components, potentially improving selectivity.

  • Tunable Length : The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two ligands to achieve optimal ternary complex formation.

Disadvantages of PEGylated Linkers:

  • Potential for Reduced Metabolic Stability : Compared to alkyl chains, PEG linkers may be more susceptible to metabolism.

  • Synthetic Complexity : The synthesis of well-defined, monodisperse PEG linkers can be more challenging and costly than that of simple alkyl chains.

Quantitative Impact of Linker Composition and Length

The optimization of a PROTAC linker is an empirical process, often requiring the synthesis and evaluation of a library of compounds with varying linker lengths and compositions. The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor (ER)αPEG9>1000<20
Estrogen Receptor (ER)αPEG12~500~60
Estrogen Receptor (ER)α PEG 16 ~100 >80 ****
Estrogen Receptor (ER)αPEG19~500~70
Estrogen Receptor (ER)αPEG21>1000<40
BRD4PEG (0 units)-<0.5 µM-
BRD4PEG (1-2 units)->5 µM-
BRD4PEG (4-5 units)-<0.5 µM-

This table summarizes data from cited studies to illustrate the impact of linker length on PROTAC efficacy. The optimal linker length is highly dependent on the specific target and E3 ligase pair.

Experimental Protocols for PROTAC Characterization

A multi-step experimental workflow is necessary to fully characterize a novel PROTAC. This involves confirming target engagement, evaluating ternary complex formation, and quantifying protein degradation both in vitro and in vivo.

PROTAC_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start PROTAC Design & Synthesis biophysical Biophysical Characterization (Binary & Ternary Complex) start->biophysical invitro In Vitro Cellular Assays biophysical->invitro invivo In Vivo Evaluation invitro->invivo end Lead Optimization invitro->end Iterative Optimization invivo->end

General Experimental Workflow for PROTAC Development
Protocol 1: Biophysical Characterization of Ternary Complex Formation

Objective: To quantify the binding affinities of the PROTAC to its target protein and E3 ligase individually (binary interactions) and to measure the formation and stability of the ternary complex.

Methods:

  • Surface Plasmon Resonance (SPR):

    • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

    • Binary Binding: Inject varying concentrations of the PROTAC over the chip surface to determine the binding affinity (KD) to the E3 ligase.

    • Ternary Complex Formation: In separate experiments, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-coated chip. An enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

    • Data Analysis: Analyze the sensorgrams to determine kinetic parameters (kon, koff) and binding affinities (KD).

  • Isothermal Titration Calorimetry (ITC):

    • Sample Preparation: Place the target protein in the sample cell and the PROTAC in the titration syringe.

    • Binary Titration: Titrate the PROTAC into the protein solution and measure the heat changes upon binding to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

    • Ternary Titration: To assess ternary complex formation, saturate the PROTAC with the E3 ligase and titrate this complex into the target protein solution. Changes in the binding isotherm compared to the binary interaction reveal the cooperativity of ternary complex formation.

  • Biolayer Interferometry (BLI):

    • Sensor Loading: Biotinylate one of the interacting partners (e.g., the E3 ligase) and immobilize it onto streptavidin-coated biosensors.

    • Association/Dissociation: Dip the sensors into solutions containing the PROTAC alone (for binary binding) or a mixture of the PROTAC and the target protein (for ternary complex formation) to measure association, followed by a buffer wash to measure dissociation.

    • Data Analysis: Fit the binding curves to determine kinetic and affinity constants.

Protocol 2: In Vitro PROTAC-Mediated Protein Degradation Assay

Objective: To determine the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading the target protein in a cellular context.

Method:

  • Western Blotting:

    • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

    • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the target protein levels to the loading control.

    • Data Interpretation: Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In Vivo Evaluation of PROTAC Efficacy

Objective: To assess the pharmacodynamic (PD) and pharmacokinetic (PK) properties of a PROTAC in a living organism.

Method:

  • Animal Model Studies:

    • Model Selection: Utilize relevant animal models, such as tumor xenograft models for oncology applications.

    • Dosing and Sample Collection: Administer the PROTAC to the animals via a relevant route (e.g., oral, intravenous). Collect blood samples at various time points to determine the drug concentration in plasma (for PK analysis).

    • Pharmacodynamic Assessment: At the end of the study, collect tissues of interest (e.g., tumors) and measure the levels of the target protein by Western blotting or immunohistochemistry to assess in vivo degradation.

    • Data Analysis: Correlate the PK profile (drug exposure) with the PD effect (target protein degradation) to establish a dose-response relationship in vivo.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, with its composition and length profoundly influencing the molecule's overall performance. PEGylation has emerged as a valuable strategy to impart favorable physicochemical properties, particularly enhanced solubility and cell permeability. The rational design of PROTAC linkers, guided by a systematic and iterative process of synthesis and characterization using the experimental protocols outlined in this guide, is essential for the development of next-generation targeted protein degraders with therapeutic potential. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly accelerate the advancement of this promising therapeutic modality.

References

Methodological & Application

Application Notes and Protocols for Boc-Aminoxy-PEG4-OH Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene glycol (PEG), or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, reduce immunogenicity, and improve stability.[1][2] This document provides a detailed protocol for the conjugation of Boc-Aminoxy-PEG4-OH to proteins, a process that involves a two-step procedure: the deprotection of the Boc (tert-butyloxycarbonyl) group and the subsequent oxime ligation to a carbonyl-containing protein.

The Boc protecting group provides a stable way to store and handle the reactive aminooxy functional group.[][4] It can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the aminooxy moiety. The deprotected aminooxy-PEG linker can then react with an aldehyde or ketone group on a protein to form a stable oxime bond. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to generate Aminoxy-PEG4-OH.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.

  • If desired, purge the flask with nitrogen or argon.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (a 1:1 v/v ratio of TFA to DCM).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with DCM several times.

  • Precipitate the deprotected Aminoxy-PEG4-OH by adding cold diethyl ether to the concentrated residue.

  • Isolate the product by filtration or decantation.

  • Dry the final product under vacuum. The resulting Aminoxy-PEG4-OH is typically obtained as a trifluoroacetate salt and can be used directly in the subsequent conjugation step.

Table 1: Boc Deprotection Efficiency under Various Conditions. This table summarizes typical conditions and outcomes for Boc deprotection. The efficiency can vary depending on the substrate.

TFA Concentration (% in DCM)Temperature (°C)Reaction Time (min)Typical Purity/Yield (%)Reference
50255~78% (for some peptides)
502530>95%
552530On average 9% higher purity than 100% TFA
100255Lower purity due to incomplete deprotection
2 equivalents (in ionic liquid)110-1307-10High Yield
Generation of Carbonyl Groups on the Target Protein

For proteins that do not naturally contain an aldehyde or ketone group, one must be introduced prior to conjugation. A common method for glycoproteins is the oxidation of vicinal diols in sialic acid residues.

Materials:

  • Glycoprotein

  • Sodium periodate (NaIO₄)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the glycoprotein in the reaction buffer.

  • Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 1-10 mM.

  • Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.

  • Quench the reaction by adding an excess of a quenching agent like glycerol.

  • Remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the subsequent conjugation step (e.g., 100 mM sodium phosphate, pH 6.5-7.5).

Oxime Ligation of Aminoxy-PEG4-OH to the Carbonylated Protein

This protocol describes the conjugation of the deprotected Aminoxy-PEG4-OH to a protein containing an aldehyde or ketone group.

Materials:

  • Carbonylated protein

  • Deprotected Aminoxy-PEG4-OH (from step 1)

  • Conjugation buffer (e.g., 100 mM sodium phosphate, pH 6.5-7.5)

  • Aniline or p-phenylenediamine (pPDA) solution (optional catalyst, prepare a stock solution in the conjugation buffer)

Procedure:

  • Dissolve the carbonylated protein in the conjugation buffer.

  • Add the deprotected Aminoxy-PEG4-OH to the protein solution. A molar excess of the PEG linker (e.g., 10-50 fold) is typically used to drive the reaction to completion.

  • (Optional) To accelerate the reaction, especially at neutral pH, a catalyst can be added. Add aniline or pPDA to a final concentration of 10-100 mM. m-Phenylenediamine (mPDA) has been shown to be a highly efficient catalyst.

  • Incubate the reaction mixture at room temperature for 2-16 hours. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.

  • Once the reaction is complete, the PEGylated protein can be purified from excess reagents and byproducts.

Table 2: Factors Influencing Protein PEGylation Yield. The efficiency of the oxime ligation is dependent on several factors. This table provides a general overview of their impact.

ParameterConditionEffect on YieldReference
pH 4.0 - 6.0Generally higher yields for reductive amination with PEG-aldehyde.
6.5 - 7.5Optimal for oxime ligation with aminooxy-PEG.
8.0Can lead to lower yields in some cases.
Stoichiometry (PEG:Protein) 2:1Moderate yield.
10:1 to 50:1Increasing excess generally drives the reaction towards higher yields.
Catalyst AnilineCan increase reaction rate up to 40-fold at neutral pH.
m-Phenylenediamine (mPDA)Up to 15 times more efficient than aniline.

Purification and Characterization of the PEGylated Protein

After the conjugation reaction, it is essential to purify the PEGylated protein and characterize it to confirm the degree of PEGylation and its purity.

Purification

Several chromatographic techniques can be employed for the purification of PEGylated proteins:

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for the separation of mono-, di-, and multi-PEGylated species from the unmodified protein and smaller reactants.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the overall charge of a protein. This change in charge can be exploited to separate PEGylated proteins from their unmodified counterparts using IEX.

  • Hydrophobic Interaction Chromatography (HIC): The PEG chain can shield hydrophobic patches on the protein surface, leading to altered retention times on an HIC column, which can be used for separation.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used for the analysis and purification of PEGylated proteins, often providing high resolution.

Characterization
  • SDS-PAGE: A simple and quick method to qualitatively assess the extent of PEGylation. The PEGylated protein will migrate slower than the unmodified protein, corresponding to an increase in apparent molecular weight.

  • High-Performance Liquid Chromatography (HPLC): SEC-HPLC and RP-HPLC are used to determine the purity and quantify the different PEGylated species.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are crucial for determining the precise molecular weight of the PEGylated protein, confirming the number of PEG chains attached.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow

The overall process for the preparation of a PEGylated protein via this compound conjugation is depicted below.

G cluster_deprotection Boc Deprotection cluster_conjugation Protein Conjugation cluster_characterization Characterization Boc_PEG This compound Deprotection Deprotection Reaction (0°C to RT, 1-2h) Boc_PEG->Deprotection TFA_DCM TFA / DCM TFA_DCM->Deprotection Evaporation Evaporation & Precipitation Deprotection->Evaporation Aminooxy_PEG Aminoxy-PEG4-OH Evaporation->Aminooxy_PEG Conjugation Oxime Ligation (pH 6.5-7.5, 2-16h) Aminooxy_PEG->Conjugation Protein Carbonyl-containing Protein Protein->Conjugation Purification Purification (SEC, IEX) Conjugation->Purification PEG_Protein PEGylated Protein Purification->PEG_Protein SDS_PAGE SDS-PAGE PEG_Protein->SDS_PAGE HPLC HPLC PEG_Protein->HPLC Mass_Spec Mass Spectrometry PEG_Protein->Mass_Spec

Caption: Workflow for this compound protein conjugation.

Signaling Pathway Example: PEGylated Interferon and the JAK/STAT Pathway

PEGylation of therapeutic proteins like interferon-α has been shown to modulate their activity through signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The increased size of the PEGylated interferon can alter its binding to cell surface receptors and subsequent downstream signaling.

The diagram below illustrates the canonical JAK/STAT signaling pathway initiated by interferon.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Interferon Receptor (IFNAR1/IFNAR2) JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates STAT_dimer STAT1/STAT2 Dimer STAT1->STAT_dimer STAT2->STAT_dimer ISRE Interferon-Stimulated Response Element (ISRE) STAT_dimer->ISRE Binds to Gene_Transcription Gene Transcription ISRE->Gene_Transcription Initiates PEG_IFN PEGylated Interferon PEG_IFN->Receptor Binding

Caption: Interferon-induced JAK/STAT signaling pathway.

References

Application Notes and Protocols for the Use of Boc-Aminoxy-PEG4-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1] The linker connecting the antibody to the cytotoxic payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy.[2] Boc-Aminoxy-PEG4-OH is a heterobifunctional linker that offers several advantages in ADC development.[3] Its tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to a better pharmacokinetic profile.[4][5] The Boc-protected aminooxy group provides a stable handle that can be deprotected under mild acidic conditions to reveal a reactive aminooxy group. This group can then be chemoselectively ligated to a carbonyl group (aldehyde or ketone) on the antibody to form a stable oxime bond.

These application notes provide an overview of the utility of this compound in ADC development and detailed protocols for its use in conjugation and characterization.

Key Features and Advantages of this compound in ADCs

  • Enhanced Hydrophilicity: The PEG4 spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can help prevent aggregation and improve the overall developability of the ADC.

  • Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and ability to reduce non-specific protein interactions, potentially leading to a longer circulation half-life.

  • Stable Oxime Linkage: The oxime bond formed between the aminooxy group of the linker and a carbonyl group on the antibody is stable under physiological conditions.

  • Controlled Conjugation: The reaction is a bioorthogonal "click chemistry" reaction, allowing for precise control over the conjugation site and stoichiometry when used with site-specific carbonyl introduction methods.

  • Versatility: The terminal hydroxyl group on the linker can be further functionalized, allowing for the attachment of various payloads.

Experimental Protocols

Protocol 1: Preparation of an Aminooxy-Functionalized Payload

This protocol describes the derivatization of a cytotoxic payload with this compound. The payload must contain a suitable functional group (e.g., a carboxylic acid) that can react with the hydroxyl group of the linker.

Materials:

  • This compound

  • Cytotoxic payload with a reactive functional group (e.g., a carboxylic acid)

  • DCC (N,N'-dicyclohexylcarbodiimide) or other suitable coupling agent

  • DMAP (4-dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Payload: Dissolve the cytotoxic payload in anhydrous DCM. Add DCC (1.2 equivalents) and DMAP (0.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes.

  • Coupling Reaction: To the activated payload solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the Boc-protected payload-linker conjugate.

  • Boc Deprotection: Dissolve the purified conjugate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Final Purification: Remove the solvent and TFA under reduced pressure. The resulting aminooxy-functionalized payload can be further purified by HPLC if necessary.

Protocol 2: Site-Specific Antibody-Drug Conjugation via Oxime Ligation

This protocol details the conjugation of the aminooxy-functionalized payload to an antibody containing a site-specifically introduced carbonyl group (e.g., via an incorporated unnatural amino acid like p-acetylphenylalanine).

Materials:

  • Antibody with a site-specific carbonyl group (e.g., p-acetylphenylalanine) in an appropriate buffer (e.g., 100 mM acetate buffer, pH 4.5)

  • Aminooxy-functionalized payload

  • Aniline (catalyst, optional)

  • Amicon Ultra centrifugal filter units (30 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Exchange the buffer of the antibody solution to 100 mM acetate buffer, pH 4.5, using an Amicon Ultra centrifugal filter unit. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction: Add the aminooxy-functionalized payload to the antibody solution at a 20-30 fold molar excess. If desired, add aniline to a final concentration of 10 mM to catalyze the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 24-48 hours.

  • Purification: Remove the excess payload and other small molecules by extensive washing with PBS (pH 7.4) using an Amicon Ultra centrifugal filter unit.

  • Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Characterization Methods

  • Drug-to-Antibody Ratio (DAR): The DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.

  • Antigen Binding: The binding affinity of the ADC to its target antigen can be assessed by ELISA or Surface Plasmon Resonance (SPR).

  • In Vitro Cytotoxicity: The potency of the ADC can be evaluated using cell-based cytotoxicity assays on antigen-positive and antigen-negative cell lines to determine the EC50 values.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using PEG linkers.

Table 1: Influence of PEG Linker Length on ADC Hydrophilicity and Aggregation

ADC ConstructLinkerHIC Retention Time (min)Monomer Percentage (SEC)
ADC-1SMCC15.292%
ADC-2SMCC-PEG412.896%
ADC-3SMCC-PEG810.598%
ADC-4SMCC-PEG128.999%

Data is representative and sourced from principles described in the literature. Actual results may vary.

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linkers in a Murine Model

ADC ConstructLinkerClearance (mL/hr/kg)Half-life (t½, hours)
ADC-1SMCC0.5120
ADC-2SMCC-PEG40.35150
ADC-3SMCC-PEG80.25180
ADC-4SMCC-PEG120.20200

Data is representative and sourced from principles described in the literature. Actual results may vary.

Table 3: In Vitro Cytotoxicity of an Anti-Her2 ADC

Cell LineHer2 StatusEC50 (pM)
SK-BR-3+++150
BT-474+++200
MDA-MB-468-> 10,000

Data is representative and sourced from principles described in the literature. Actual results may vary.

Visualizations

ADC_Conjugation_Workflow cluster_payload Payload Functionalization cluster_antibody Antibody Preparation cluster_conjugation Conjugation & Purification Payload Cytotoxic Payload Functionalized_Payload Aminooxy-Functionalized Payload Payload->Functionalized_Payload Coupling & Deprotection Linker This compound Linker->Functionalized_Payload ADC Antibody-Drug Conjugate Functionalized_Payload->ADC Oxime Ligation Antibody Monoclonal Antibody (with Carbonyl Group) Antibody->ADC Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (MS, etc.) Purification->Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Cancer_Cell Cancer Cell ADC->Cancer_Cell 1. Binding Endosome Endosome Cancer_Cell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death 5. Cytotoxicity

References

Application Note and Protocol: Step-by-Step Guide for Boc-Aminoxy-PEG4-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-Aminoxy-PEG4-OH, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] The removal of the Boc protecting group is a critical step to liberate the aminoxy functionality for subsequent conjugation reactions.

The most common and effective method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), in an appropriate solvent like dichloromethane (DCM).[3][4][5] This method is generally high-yielding and proceeds under mild conditions.

Mechanism of Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This is followed by the cleavage of the carbamate bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine (in this case, the aminoxy group) and carbon dioxide gas.

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the deprotection of Boc-protected amines using trifluoroacetic acid. These conditions are a good starting point for the deprotection of this compound and can be optimized as needed.

ParameterValueReferences
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
TFA Concentration 20-50% (v/v) in DCM
Temperature Room Temperature (20-25 °C)
Reaction Time 30 minutes - 2 hours
Starting Material Concentration ~0.1 M in DCM

Experimental Protocol

This protocol describes a general procedure for the TFA-mediated deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional, for anhydrous conditions)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M.

  • Reaction Initiation: While stirring at room temperature, add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture). For example, if you used 10 mL of DCM, add 10 mL of TFA. The addition should be done carefully.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC: Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of DCM and methanol). The deprotected product should have a lower Rf value than the starting material. The spots can be visualized using a suitable stain like ninhydrin, which detects primary amines.

    • LC-MS: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.

  • Work-up (to obtain the TFA salt): Once the reaction is complete (typically within 30 minutes to 2 hours), the solvent and excess TFA can be removed under reduced pressure using a rotary evaporator. The resulting residue will be the aminoxy-PEG4-OH as its TFA salt. This salt can often be used directly in subsequent reactions.

  • Work-up (to obtain the free amine - Optional): a. After removing the bulk of the TFA and DCM, dissolve the residue in DCM. b. Carefully transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the excess TFA. Caution: Carbon dioxide gas will evolve during this step. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the solution to remove the drying agent. f. Concentrate the filtrate under reduced pressure to obtain the deprotected aminoxy-PEG4-OH as a free amine.

Visualizations

Deprotection Reaction Scheme

Deprotection_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Boc_Aminoxy_PEG4_OH Boc-HN-O-PEG4-OH Deprotected_Product H2N-O-PEG4-OH Boc_Aminoxy_PEG4_OH->Deprotected_Product Deprotection Byproducts Isobutylene + CO2 Boc_Aminoxy_PEG4_OH->Byproducts TFA_DCM TFA / DCM TFA_DCM->Boc_Aminoxy_PEG4_OH

Caption: Chemical scheme of this compound deprotection.

Experimental Workflow

Deprotection_Workflow A Dissolve this compound in DCM B Add Trifluoroacetic Acid (TFA) A->B C Stir at Room Temperature (30 min - 2 hr) B->C D Monitor Reaction (TLC or LC-MS) C->D E Reaction Complete? D->E E->C No F Remove Solvent & TFA (Rotary Evaporator) E->F Yes G Product as TFA Salt F->G H Optional: Neutralize with NaHCO3 F->H I Extract and Dry H->I J Remove Solvent I->J K Product as Free Amine J->K

Caption: Step-by-step workflow for the deprotection of this compound.

References

Application Notes and Protocols: Boc-Aminoxy-PEG4-OH Reaction with Aldehyde-Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between an aminoxy group and an aldehyde to form a stable oxime bond is a cornerstone of bioconjugation chemistry. This chemoselective ligation is prized for its high efficiency, specificity, and the stability of the resulting conjugate, making it an invaluable tool in drug delivery, proteomics, and diagnostics.[1][2] Boc-Aminoxy-PEG4-OH is a heterobifunctional linker that leverages this powerful chemistry. It features a Boc-protected aminoxy group at one end and a hydroxyl group at the other, connected by a flexible, hydrophilic tetraethylene glycol (PEG4) spacer.

The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the highly reactive aminoxy moiety, allowing for controlled, stepwise conjugation.[3] Following a straightforward deprotection step under acidic conditions, the free aminoxy group is ready to react with an aldehyde-containing molecule. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, improving the pharmacokinetic properties of the resulting bioconjugate.[4][5] The terminal hydroxyl group offers a further site for derivatization, enabling the creation of complex, multifunctional constructs.

These application notes provide a comprehensive overview of the use of this compound in forming stable oxime linkages with aldehyde-containing molecules, complete with detailed experimental protocols and representative data.

Reaction Mechanism and Workflow

The overall process involves two key steps: the deprotection of the Boc group and the subsequent oxime ligation.

Reaction_Workflow Boc_Aminoxy This compound Deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) Boc_Aminoxy->Deprotection Free_Aminoxy H₂N-O-PEG4-OH Deprotection->Free_Aminoxy Oxime_Ligation Oxime Ligation (pH 4-7, optional catalyst) Free_Aminoxy->Oxime_Ligation Aldehyde Aldehyde-Containing Molecule (R-CHO) Aldehyde->Oxime_Ligation Oxime_Product R-CH=N-O-PEG4-OH (Stable Oxime Conjugate) Oxime_Ligation->Oxime_Product

Caption: General workflow for the conjugation of this compound to an aldehyde.

The deprotection is typically achieved using a strong acid like trifluoroacetic acid (TFA). The subsequent oxime ligation proceeds readily in aqueous buffers, often at slightly acidic to neutral pH. The reaction can be accelerated by the addition of a nucleophilic catalyst, such as aniline.

Key Applications

The versatility of this compound makes it suitable for a wide range of applications in drug development and life sciences research:

  • Antibody-Drug Conjugates (ADCs): Site-specific introduction of aldehydes onto an antibody allows for the precise attachment of a cytotoxic drug functionalized with this compound. The PEG linker can improve the solubility and pharmacokinetics of the resulting ADC.

  • PROTACs (Proteolysis Targeting Chimeras): this compound is used as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Peptide and Protein Modification: Peptides and proteins can be functionalized with aldehydes and subsequently labeled with probes, imaging agents, or other molecules using this linker.

  • Surface Functionalization: The hydroxyl group can be used to attach the linker to a solid support or nanoparticle, while the deprotected aminoxy group can capture aldehyde-modified biomolecules.

  • Fluorescent Labeling: A fluorescent dye containing an aldehyde can be conjugated to a molecule of interest that has been modified with this compound.

Quantitative Data on Oxime Ligation

The kinetics of oxime ligation can be influenced by several factors, including pH, the presence of a catalyst, and the electronic properties of the aldehyde. Aromatic aldehydes generally exhibit faster reaction rates than aliphatic aldehydes. The following table summarizes representative kinetic data for oxime ligations from the literature. Note that these are illustrative examples and actual rates will vary depending on the specific reactants and conditions.

ReactantsCatalystpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptide + Benzaldehyde100 mM Aniline7.08.2 ± 1.0
Aminooxyacetyl-peptide + BenzaldehydeNone7.0~0.1
6-Hydrazinopyridyl-peptide + Benzaldehyde100 mM Aniline7.0160 ± 10
Aldehyde-functionalized protein + Aminooxy Probem-Phenylenediamine7.4Significantly accelerated

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free aminoxy-PEG4-OH.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

  • Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aminoxy-PEG4-OH.

  • Confirm the identity and purity of the product using an appropriate analytical method (e.g., ¹H NMR, mass spectrometry).

Deprotection_Workflow cluster_procedure Boc Deprotection Procedure start Dissolve this compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa stir Stir at Room Temperature (1-2 hours) add_tfa->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor evaporate Remove Solvents (Rotary Evaporator) monitor->evaporate neutralize Neutralize with NaHCO₃ evaporate->neutralize extract Extract with DCM neutralize->extract dry Dry and Concentrate extract->dry analyze Analyze Product (NMR, MS) dry->analyze

Caption: Step-by-step workflow for Boc deprotection.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule

This protocol outlines the general procedure for conjugating the deprotected aminoxy-PEG4-OH to an aldehyde-containing molecule.

Materials:

  • Deprotected aminoxy-PEG4-OH

  • Aldehyde-containing molecule

  • Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)

  • Aniline (optional, as a catalyst)

  • HPLC system for reaction monitoring and purification

  • Lyophilizer

Procedure:

  • Dissolve the aldehyde-containing molecule in the reaction buffer to a desired final concentration (e.g., 1-10 mM).

  • Dissolve the deprotected aminoxy-PEG4-OH in the reaction buffer.

  • Add a slight excess (e.g., 1.2-1.5 equivalents) of the aminoxy-PEG4-OH solution to the solution of the aldehyde-containing molecule.

  • (Optional) If a catalyst is used, add aniline to a final concentration of 10-100 mM.

  • Allow the reaction to proceed at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the aldehyde and the presence of a catalyst.

  • Monitor the formation of the oxime conjugate by reverse-phase HPLC.

  • Once the reaction is complete, purify the conjugate using preparative HPLC.

  • Lyophilize the purified fractions to obtain the final product.

  • Characterize the conjugate by mass spectrometry to confirm its identity.

Oxime_Ligation_Workflow cluster_procedure Oxime Ligation Procedure dissolve_aldehyde Dissolve Aldehyde-Molecule in Buffer mix Mix Reactants dissolve_aldehyde->mix dissolve_aminoxy Dissolve Aminoxy-PEG4-OH in Buffer dissolve_aminoxy->mix add_catalyst Add Aniline (Optional) mix->add_catalyst react React at Room Temperature (2-24 hours) add_catalyst->react monitor Monitor Reaction (HPLC) react->monitor purify Purify Conjugate (HPLC) monitor->purify lyophilize Lyophilize Product purify->lyophilize characterize Characterize Conjugate (MS) lyophilize->characterize

Caption: Step-by-step workflow for oxime ligation.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of bioconjugates through stable oxime bond formation. Its protected aminoxy group allows for controlled and sequential conjugation strategies, while the hydrophilic PEG spacer can impart favorable properties to the final product. The straightforward deprotection and ligation protocols make this linker accessible for a wide range of applications in drug development and chemical biology. The provided protocols serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates to achieve maximum efficiency.

References

Application of Boc-Aminoxy-PEG4-OH in PROTAC Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1][2] These molecules consist of three key components: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] By bringing the POI and the E3 ligase into close proximity, a PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4] This event-driven, catalytic mechanism offers a distinct advantage over traditional inhibitors, which require sustained occupancy of the target's active site.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties. The length and composition of the PEG linker can be systematically modified to optimize the distance and orientation between the POI and E3 ligase, which is crucial for efficient ubiquitination and degradation.

Boc-Aminoxy-PEG4-OH: A Versatile Linker for PROTAC Synthesis

This compound is a heterobifunctional, PEG-based linker that offers significant advantages in the modular synthesis of PROTACs. It features a tetraethylene glycol (PEG4) spacer, which enhances the hydrophilicity of the resulting PROTAC molecule. The two ends of the linker are functionalized with distinct reactive groups:

  • Boc-protected Aminooxy Group: This functionality allows for the chemoselective formation of a stable oxime bond with an aldehyde or ketone. The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions and can be readily removed under mild acidic conditions to unmask the reactive aminooxy group.

  • Hydroxyl Group: The terminal hydroxyl group provides a versatile handle for conjugation to a ligand through various chemical transformations, such as etherification or esterification.

This orthogonal reactivity enables a stepwise and controlled assembly of the PROTAC molecule, minimizing the formation of undesired byproducts.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC action and a representative workflow for synthesizing a PROTAC using this compound.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Start Start Materials: - POI Ligand (e.g., JQ1) - E3 Ligase Ligand (e.g., Pomalidomide) - this compound Step1 Step 1: Functionalize E3 Ligase Ligand with Aldehyde Start->Step1 Step2 Step 2: Couple POI Ligand to Linker's OH group Start->Step2 Intermediate1 Aldehyde-Pomalidomide Step1->Intermediate1 Intermediate2 JQ1-O-PEG4-Aminoxy-Boc Step2->Intermediate2 Step4 Step 4: Oxime Ligation Intermediate1->Step4 Step3 Step 3: Boc Deprotection Intermediate2->Step3 Intermediate3 JQ1-O-PEG4-Aminoxy-H2N Step3->Intermediate3 Intermediate3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Linker_Properties cluster_2 Linker Properties and Their Impact on PROTAC Performance Length Linker Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Linker Composition (e.g., PEG vs. Alkyl) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability PK_Properties Pharmacokinetic Properties Composition->PK_Properties Flexibility Linker Flexibility Flexibility->Ternary_Complex PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Solubility->PROTAC_Efficacy Permeability->PROTAC_Efficacy Ternary_Complex->PROTAC_Efficacy PK_Properties->PROTAC_Efficacy

References

Application Notes and Protocols for Bioconjugation Utilizing Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-protected Polyethylene Glycol (PEG) linkers in bioconjugation. This document outlines the strategic implementation of these versatile crosslinkers, details their core functionalities, presents structured data on their application, and provides detailed experimental protocols and visual representations of key chemical processes.

Introduction to Boc-Protected PEG Linkers in Bioconjugation

Boc-protected PEG linkers are essential tools in modern bioconjugation, enabling the precise and controlled assembly of complex biomolecular structures such as Antibody-Drug Conjugates (ADCs).[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides a temporary mask for a primary amine, preventing undesirable side reactions during the initial conjugation step.[1] This protective group can be efficiently removed under acidic conditions to reveal the amine, which is then available for coupling to a second molecule.[1][3]

The integrated PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate. This strategic design allows for a controlled, sequential conjugation of two different molecules, which is critical for creating well-defined and effective biotherapeutics.

A prime example of such a linker is Boc-amino-PEG3-SSPy , a heterobifunctional crosslinker featuring a Boc-protected amine, a three-unit PEG spacer, and a thiol-reactive pyridyl disulfide (SSPy) group. The SSPy moiety specifically reacts with thiol groups, such as those on cysteine residues of antibodies, to form a stable, yet cleavable, disulfide bond. This disulfide bond is designed to be stable in circulation but readily cleaved in the reducing environment of the cell cytoplasm, facilitating targeted payload release.

Core Functionality and Mechanism of Action

The utility of Boc-protected PEG linkers like Boc-amino-PEG3-SSPy stems from their distinct reactive ends, which enable a two-step conjugation strategy:

  • Thiol-Disulfide Exchange: The pyridyl disulfide group reacts with a free sulfhydryl (thiol) group on a target biomolecule (e.g., a reduced antibody) to form a new disulfide bond, releasing pyridine-2-thione. This reaction is highly specific for thiols and proceeds efficiently at physiological pH.

  • Boc Deprotection and Amine Coupling: Following the initial conjugation, the Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose a primary amine. This amine can then be coupled to a second molecule of interest, such as an activated drug payload.

Quantitative Data Summary

The selection of an appropriate linker is a critical decision in the design of effective and safe bioconjugates. The following table summarizes representative data for different classes of disulfide linkers.

Linker TypePlasma Half-life (hours)In Vitro Cleavage Half-life (minutes in 1 mM GSH)Key Characteristics
Unhindered Disulfide (e.g., SPDP-like)20 - 50< 10Rapid cleavage, potentially lower plasma stability.
Hindered Disulfide (e.g., SPDB-like)> 50> 60Increased plasma stability due to steric hindrance around the disulfide bond.
PEGylated Disulfide (e.g., Boc-amino-PEG3-SSPy)Expected to be > 50< 15 (estimated)Improved solubility, potentially enhanced stability due to PEG shielding, and rapid cleavage.

Note: The data presented are representative values and can vary significantly depending on the specific antibody, payload, and conjugation site.

Experimental Protocols

The following are detailed protocols for the key experimental procedures involving Boc-amino-PEG3-SSPy.

Protocol 1: Antibody Reduction and Linker Conjugation

This protocol describes the partial reduction of an antibody and its conjugation to the Boc-amino-PEG3-SSPy linker.

Materials:

  • Monoclonal antibody

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1 mM EDTA

  • Reducing agent (e.g., TCEP or DTT)

  • Boc-amino-PEG3-SSPy linker

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS with EDTA)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in PBS to a final concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP).

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

  • Conjugation Reaction:

    • Dissolve Boc-amino-PEG3-SSPy in DMSO to prepare a 10-20 mM stock solution.

    • Add a 5-10 fold molar excess of the Boc-amino-PEG3-SSPy solution to the reduced antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

    • Monitor the reaction by measuring the release of pyridine-2-thione at 343 nm.

  • Purification:

    • Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.

    • Characterize the resulting antibody-linker conjugate to determine the degree of labeling (linker-to-antibody ratio) using techniques such as UV-Vis spectroscopy and mass spectrometry.

Protocol 2: Boc Deprotection and Drug Conjugation

This protocol outlines the removal of the Boc protecting group and the subsequent conjugation of a drug payload.

Materials:

  • Antibody-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Activated drug molecule (e.g., NHS-ester of a cytotoxic drug)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Boc Deprotection:

    • Lyophilize the antibody-linker conjugate to remove the aqueous buffer.

    • Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the TFA and DCM by rotary evaporation or a nitrogen stream.

  • Drug Conjugation:

    • Dissolve the deprotected antibody-linker in an anhydrous aprotic solvent.

    • Add a 3-5 fold molar excess of the activated drug molecule.

    • Add a 10-20 fold molar excess of a tertiary amine base to facilitate the reaction.

    • Incubate at room temperature for 2-4 hours, or overnight at 4°C.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.

    • Characterize the ADC to determine the final drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz illustrate the key processes involved in the application of Boc-protected PEG linkers.

G cluster_workflow Sequential Bioconjugation Workflow A Reduced Antibody (with free thiols) C Thiol-Disulfide Exchange A->C B Boc-amino-PEG-SSPy Linker B->C D Antibody-Linker Conjugate (Boc-protected) C->D E Boc Deprotection (Acidic Conditions) D->E F Antibody-Linker Conjugate (amine deprotected) E->F H Amine Coupling F->H G Activated Drug Payload G->H I Final Antibody-Drug Conjugate (ADC) H->I

Caption: General workflow for sequential bioconjugation.

G cluster_release Intracellular Drug Release Mechanism ADC ADC in Cytoplasm Cleavage Disulfide Bond Cleavage ADC->Cleavage GSH High Glutathione (GSH) Concentration GSH->Cleavage ReleasedDrug Released Active Drug Cleavage->ReleasedDrug Target Cellular Target ReleasedDrug->Target Effect Therapeutic Effect Target->Effect

References

Functionalization of Surfaces with Boc-Aminoxy-PEG4-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of surfaces using Boc-Aminoxy-PEG4-OH. This heterobifunctional PEG linker is a valuable tool in bioconjugation and materials science, enabling the creation of biocompatible and functional surfaces for a wide range of applications, including drug delivery, biosensing, and medical device development.[1][2][3][4]

Introduction to this compound

This compound is a hydrophilic polyethylene glycol (PEG) linker with two distinct functional groups: a tert-butyloxycarbonyl (Boc) protected aminoxy group and a terminal hydroxyl group.[1] The PEG4 spacer enhances water solubility of conjugated molecules.

The key features of this molecule are:

  • Boc-Protected Aminoxy Group: This group can be deprotected under acidic conditions to yield a reactive aminoxy group (-O-NH2). This aminoxy group can then specifically react with aldehydes or ketones to form stable oxime linkages.

  • Terminal Hydroxyl Group (-OH): The hydroxyl group provides a reactive site for further modification or for direct attachment to surfaces that can react with alcohols.

These properties make this compound a versatile linker for creating surfaces with specific functionalities. The PEG component is well-known for its ability to reduce non-specific protein adsorption and improve the biocompatibility of materials.

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of two common surfaces: gold and silica.

Functionalization of Gold Surfaces

Gold surfaces are frequently used in biosensors and other analytical devices. Functionalization is typically achieved through the formation of self-assembled monolayers (SAMs) using thiol-containing molecules. This protocol involves a two-step process: first, modification of this compound to introduce a thiol group, and second, immobilization on the gold surface.

Materials:

  • This compound

  • Thioctic acid

  • Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Ethanol

  • Gold-coated substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aldehyde or ketone-containing biomolecule for final conjugation

Protocol:

  • Synthesis of Boc-Aminoxy-PEG4-Thiol:

    • Dissolve this compound, thioctic acid, DCC, and NHS in DMF.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Purify the resulting Boc-Aminoxy-PEG4-thioctic acid conjugate by chromatography.

  • Formation of SAM on Gold Surface:

    • Immerse the gold-coated substrate in a solution of the Boc-Aminoxy-PEG4-thioctic acid conjugate in ethanol.

    • Incubate for 24 hours at room temperature to allow for the formation of a stable SAM.

    • Rinse the substrate thoroughly with ethanol and dry under a stream of nitrogen.

  • Deprotection of the Boc Group:

    • Immerse the functionalized substrate in a solution of TFA in DCM (e.g., 50% v/v).

    • Incubate for 1-2 hours at room temperature.

    • Rinse the substrate with DCM, followed by ethanol, and dry.

  • Conjugation of Aldehyde/Ketone-Containing Molecules:

    • Immerse the substrate with the deprotected aminoxy groups in a solution containing the aldehyde or ketone-functionalized biomolecule of interest in a suitable buffer (e.g., PBS, pH 7.4).

    • Incubate for 2-4 hours at room temperature.

    • Rinse the substrate with buffer and water to remove any unbound molecules.

G cluster_0 Synthesis of Thiolated Linker cluster_1 Surface Modification Boc_PEG_OH This compound Boc_PEG_Thiol Boc-Aminoxy-PEG4-Thiol Boc_PEG_OH->Boc_PEG_Thiol Esterification Thioctic_Acid Thioctic Acid Thioctic_Acid->Boc_PEG_Thiol DCC_NHS DCC/NHS DCC_NHS->Boc_PEG_Thiol Gold_Surface Gold Surface SAM_Formation SAM Formation Deprotection Boc Deprotection (TFA) Final_Conjugation Oxime Ligation Aldehyde_Molecule Aldehyde/Ketone Biomolecule Functionalized_Surface Functionalized Gold Surface

Functionalization of Silica Surfaces

Silica surfaces, common in glass slides and nanoparticles, are typically functionalized using silane chemistry. This protocol utilizes an amino-silane to first introduce amine groups onto the silica surface, which are then used to immobilize the this compound linker.

Materials:

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene or Ethanol

  • Silica substrate (e.g., glass slide, silica nanoparticles)

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Triethylamine

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aldehyde or ketone-containing biomolecule

Protocol:

  • Amination of Silica Surface:

    • Clean the silica substrate by sonicating in ethanol and then drying.

    • Immerse the substrate in a solution of APTES in toluene or ethanol (e.g., 2% v/v).

    • Reflux the solution for 4 hours or allow it to react at room temperature for 24 hours.

    • Rinse the substrate thoroughly with the solvent and cure at 110°C for 30 minutes.

  • Activation of this compound:

    • Dissolve this compound and DSC in DMF with triethylamine.

    • Stir the reaction at room temperature for 4-6 hours to activate the hydroxyl group.

  • Immobilization on Amino-Functionalized Silica:

    • Immerse the aminated silica substrate in the solution of activated this compound.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Rinse the substrate with DMF, followed by ethanol, and dry.

  • Deprotection of the Boc Group:

    • Immerse the functionalized substrate in a solution of TFA in DCM (e.g., 50% v/v).

    • Incubate for 1-2 hours at room temperature.

    • Rinse the substrate with DCM, followed by ethanol, and dry.

  • Conjugation of Aldehyde/Ketone-Containing Molecules:

    • Immerse the substrate with the deprotected aminoxy groups in a solution containing the aldehyde or ketone-functionalized biomolecule in a suitable buffer.

    • Incubate for 2-4 hours at room temperature.

    • Rinse the substrate with buffer and water.

G cluster_0 Surface Preparation cluster_1 Linker Immobilization and Conjugation Silica_Surface Silica Surface Amination Amination with APTES Silica_Surface->Amination Amino_Surface Amino-functionalized Silica Amination->Amino_Surface Boc_PEG_OH This compound Activation Activation with DSC Activated_PEG Activated Boc-PEG Immobilization Immobilization Deprotection Boc Deprotection (TFA) Final_Conjugation Oxime Ligation Aldehyde_Molecule Aldehyde/Ketone Biomolecule Functionalized_Surface Functionalized Silica Surface

Characterization and Quantitative Data

The success of the surface functionalization can be assessed both qualitatively and quantitatively using various surface analysis techniques.

Characterization Methods
  • X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition of the surface, confirming the presence of elements specific to the PEG linker (C, O, N) and subsequent biomolecules. The thickness of the PEG layer can also be estimated.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Allows for the identification of characteristic vibrational bands of the functional groups introduced at each step, such as the C-O-C stretch of the PEG backbone and the amide bond formed during immobilization.

  • Contact Angle Goniometry: Measures the surface hydrophilicity. A decrease in the water contact angle after PEGylation indicates a more hydrophilic surface.

  • Atomic Force Microscopy (AFM): Can be used to visualize the surface topography and measure the surface roughness, which may change upon functionalization.

  • Ellipsometry: Provides a precise measurement of the thickness of the deposited layers.

Expected Quantitative Data

The following table summarizes typical quantitative data that can be expected from the characterization of PEGylated surfaces. The exact values will depend on the substrate, the density of the PEG layer, and the specific biomolecules conjugated.

ParameterBare SurfaceAfter PEGylationAfter Biomolecule ConjugationTechnique
Water Contact Angle Varies (e.g., Gold: ~70-80°, Silica: <20°)Significant DecreaseFurther change depending on biomoleculeGoniometry
Layer Thickness 0 nm2-5 nmIncrease of 5-20 nmEllipsometry
Surface Charge (Zeta Potential) Substrate dependentShift towards neutralChange based on biomolecule's pIDLS/Zeta Sizer
Non-specific Protein Adsorption HighReduced by >75%N/AQCM-D, SPR

Note: The reduction in protein adsorption is a key indicator of successful PEGylation and is dependent on the PEG molecular weight and surface density.

Logical Relationships in Surface Functionalization

The overall process of surface functionalization with this compound follows a logical progression of steps, each building upon the previous one. This can be visualized as a decision and process flow.

G start Start: Select Surface surface_type Surface Type? start->surface_type gold_path Gold surface_type->gold_path Gold silica_path Silica surface_type->silica_path Silica thiolation Thiolate Boc-PEG-OH gold_path->thiolation amination Aminate Silica Surface silica_path->amination sam Form SAM on Gold thiolation->sam deprotection Deprotect Boc Group sam->deprotection immobilize_peg Immobilize Activated Boc-PEG-OH amination->immobilize_peg immobilize_peg->deprotection conjugation Conjugate Aldehyde/Ketone Molecule deprotection->conjugation characterization Characterize Surface conjugation->characterization end End: Functionalized Surface characterization->end

By following these protocols and characterization methods, researchers can effectively functionalize surfaces with this compound to create tailored interfaces for a variety of applications in research and drug development.

References

Application Notes and Protocols for Linking Small Molecules to Biologics using Boc-Aminoxy-PEG4-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-Aminoxy-PEG4-OH as a hydrophilic linker to covalently conjugate small molecules to biologics, such as antibodies, for the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a heterobifunctional linker that enables the stable and specific conjugation of small molecules to biologics. It features a Boc-protected aminooxy group for reaction with a carbonyl (aldehyde or ketone) on a biologic and a terminal hydroxyl group for attachment of a small molecule payload. The tetraethylene glycol (PEG4) spacer is a key feature, enhancing the aqueous solubility and improving the pharmacokinetic profile of the resulting bioconjugate.[1]

The core of this technology lies in the formation of a highly stable oxime bond between the aminooxy group of the linker and a carbonyl group introduced onto the biologic.[1] This bioorthogonal reaction is chemoselective and proceeds efficiently under mild, physiological conditions, which is crucial for maintaining the integrity and function of sensitive biomolecules.[1]

Key Advantages of this compound Linker:

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the entire bioconjugate, which is particularly beneficial when working with hydrophobic small molecule payloads.[1]

  • Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugate.

  • Stable Oxime Linkage: The oxime bond formed is significantly more stable than other linkages like hydrazones, especially under physiological conditions, ensuring the integrity of the conjugate in circulation.

  • Controlled Conjugation: The reaction of the aminooxy group with a specifically introduced aldehyde or ketone allows for site-specific conjugation, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).

Experimental Protocols

This section details the key experimental procedures for using this compound to create a bioconjugate. The overall workflow involves three main stages:

  • Preparation of the Small Molecule-Linker Conjugate: Attaching the small molecule of interest to the hydroxyl end of this compound.

  • Introduction of a Carbonyl Handle onto the Biologic: Creating a reactive aldehyde or ketone group on the antibody or protein.

  • Conjugation and Purification: Reacting the two components to form the final bioconjugate and purifying it from unreacted materials.

Protocol 1: Synthesis of the Small Molecule-(Aminoxy-PEG4) Conjugate

This protocol describes the activation of the hydroxyl group of this compound and its subsequent reaction with a small molecule containing a suitable functional group (e.g., an amine).

Materials:

  • This compound

  • Small molecule with a reactive functional group (e.g., amine, carboxyl)

  • Coupling agents (e.g., HATU, HBTU) for carboxyl activation

  • Activating agents for hydroxyl group (e.g., p-nitrophenyl chloroformate, disuccinimidyl carbonate)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Tertiary base (e.g., DIPEA, triethylamine)

  • Purification system (e.g., HPLC, flash chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add an activating agent (e.g., 1.2 equivalents of p-nitrophenyl chloroformate) and a base (e.g., 2 equivalents of DIPEA).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, the activated linker can be used directly or purified.

  • Conjugation to the Small Molecule:

    • Dissolve the amine-containing small molecule in anhydrous DMF.

    • Add the activated this compound solution dropwise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by reverse-phase HPLC or silica gel chromatography to obtain the pure Boc-protected small molecule-linker conjugate.

Protocol 2: Site-Specific Introduction of an Aldehyde Group on an Antibody

A key step for site-specific conjugation is the introduction of a unique reactive handle on the biologic. The "aldehyde tag" technology is a powerful method for this purpose.[2] This involves genetically encoding a short peptide sequence (e.g., LCTPSR) into the antibody, which is recognized by the formylglycine-generating enzyme (FGE) to convert a cysteine residue into a reactive formylglycine (fGly) containing an aldehyde group.

Materials:

  • Antibody expression vector

  • FGE expression vector

  • Mammalian cell line for expression (e.g., HEK293, CHO)

  • Cell culture and transfection reagents

  • Protein purification system (e.g., Protein A chromatography)

Procedure:

  • Genetic Engineering:

    • Using standard molecular biology techniques, insert the DNA sequence encoding the aldehyde tag (e.g., LCTPSR) into the desired location of the antibody gene (e.g., at the C-terminus of the heavy or light chain).

  • Antibody Expression and FGE Co-expression:

    • Co-transfect the mammalian host cells with the expression vectors for the aldehyde-tagged antibody and FGE.

    • Culture the cells under appropriate conditions to allow for antibody expression and FGE-mediated conversion of the cysteine to formylglycine.

  • Purification of the Aldehyde-Tagged Antibody:

    • Harvest the cell culture supernatant containing the secreted antibody.

    • Purify the aldehyde-tagged antibody using Protein A affinity chromatography.

    • Characterize the purified antibody by SDS-PAGE and mass spectrometry to confirm its integrity and the presence of the aldehyde tag.

Protocol 3: Oxime Ligation and Purification of the Final Bioconjugate

This protocol describes the deprotection of the Boc group from the small molecule-linker conjugate and its subsequent reaction with the aldehyde-tagged antibody.

Materials:

  • Boc-protected small molecule-(Aminoxy-PEG4) conjugate

  • Aldehyde-tagged antibody

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

  • Aniline or other nucleophilic catalyst (optional, to accelerate the reaction)

  • Purification system (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected small molecule-linker conjugate in a solution of 50% TFA in dichloromethane.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent and TFA under reduced pressure. The resulting amine salt can be used directly.

  • Oxime Ligation:

    • Dissolve the deprotected small molecule-(Aminoxy-PEG4) conjugate in the reaction buffer.

    • Add the aldehyde-tagged antibody to the solution. A typical molar ratio is a 5-10 fold excess of the small molecule-linker.

    • If desired, add a catalyst like aniline to a final concentration of 10-100 mM to accelerate the reaction.

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by HIC-HPLC or LC-MS.

  • Purification of the Bioconjugate:

    • Once the reaction has reached the desired conversion, purify the bioconjugate to remove unreacted small molecule-linker and other impurities.

    • Size-exclusion chromatography (SEC) is effective for removing small molecule reagents.

    • Hydrophobic interaction chromatography (HIC) can be used to separate conjugates with different drug-to-antibody ratios (DAR).

Data Presentation

The following tables summarize typical quantitative data that should be collected and analyzed during the development of a bioconjugate using this compound.

Table 1: Reaction Parameters and Efficiency

ParameterTypical Value/RangeMethod of Determination
Small Molecule-Linker Conjugation Yield 60-90%HPLC, Mass Spectrometry
Aldehyde Tag Conversion Efficiency >90%Mass Spectrometry
Oxime Ligation Efficiency >80%HIC-HPLC, LC-MS
Overall Yield 40-70%UV-Vis Spectroscopy

Table 2: Characterization of the Final Bioconjugate

ParameterTypical Value/RangeMethod of Determination
Drug-to-Antibody Ratio (DAR) 1.8 - 2.2 (for two aldehyde tags)HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry
Purity >95%SEC-HPLC, SDS-PAGE
Aggregation <5%SEC-HPLC
In Vitro Stability (Plasma, 7 days) >90% conjugate remainingLC-MS

Visualizations

Experimental Workflow

experimental_workflow cluster_sm Small Molecule Arm cluster_bio Biologic Arm cluster_conjugation Conjugation & Purification sm Small Molecule sm_linker Boc-SM-Linker sm->sm_linker Activation & Coupling linker This compound linker->sm_linker deprotection Boc Deprotection sm_linker->deprotection ab Antibody ab_aldehyde Aldehyde-Tagged Antibody ab->ab_aldehyde Genetic Engineering & Expression (FGE) ligation Oxime Ligation ab_aldehyde->ligation deprotection->ligation purification Purification (SEC/HIC) ligation->purification final_adc Purified Bioconjugate purification->final_adc

Caption: Experimental workflow for bioconjugation.

Oxime Ligation Reaction

oxime_ligation cluster_reactants Reactants cluster_product Product ab_aldehyde Aldehyde-Tagged Antibody (R'-CHO) oxime_product Stable Oxime-Linked Conjugate (R'-CH=N-O-R) ab_aldehyde->oxime_product + sm_linker Deprotected SM-Linker (R-ONH2) sm_linker->oxime_product pH 6-7 (Aniline catalyst optional)

Caption: Oxime ligation reaction scheme.

Logical Relationship of Linker Components

linker_components linker This compound boc Boc Protecting Group linker->boc Protection aminooxy Aminooxy Group (-ONH2) linker->aminooxy Biologic Conjugation peg4 PEG4 Spacer linker->peg4 Solubility/PK hydroxyl Hydroxyl Group (-OH) linker->hydroxyl Small Molecule Attachment

Caption: Functional components of the linker.

References

Application Notes and Protocols for Click Chemistry Applications of Boc-Aminoxy-PEG4-OH Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-Aminoxy-PEG4-OH derivatives in click chemistry for bioconjugation, with a particular focus on the development of antibody-drug conjugates (ADCs). Detailed protocols, quantitative data, and visual diagrams are presented to facilitate the successful implementation of these powerful techniques in your research.

Introduction to Click Chemistry and PEGylation

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] The most prominent examples used in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are prized for their high yields and the stability of the resulting triazole linkage.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1] The this compound scaffold provides a versatile platform for click chemistry applications. The Boc-protected aminooxy group allows for conjugation to molecules containing aldehyde or ketone functionalities, while the terminal hydroxyl group can be readily modified to introduce an azide or an alkyne for subsequent click reactions. Alternatively, pre-functionalized derivatives such as Boc-aminooxy-PEG4-azide and Boc-aminooxy-PEG4-alkyne are commercially available, streamlining the experimental workflow.[3]

Key Applications

The primary application of this compound derivatives in click chemistry is in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs). ADCs combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The PEG linker in this context serves to:

  • Enhance Hydrophilicity: Improves the solubility and reduces aggregation of the ADC.

  • Improve Pharmacokinetics: Can increase the circulation half-life of the conjugate.

  • Provide a Flexible Spacer: Creates distance between the antibody and the cytotoxic payload, which can be crucial for efficacy.

Quantitative Data Summary

The efficiency of click chemistry reactions is a key advantage. The following tables provide a summary of typical reaction conditions and yields for CuAAC and SPAAC reactions involving PEG linkers.

Table 1: Typical Reaction Conditions and Yields for CuAAC with PEG Linkers

ParameterTypical Range/ValueNotes
Reactants Azide-PEG, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is often 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ.
Copper Concentration 0.5 - 10 mol% (relative to alkyne)Higher concentrations can increase reaction rate but may require removal.
Ligand THPTA, TBTALigands stabilize the Cu(I) catalyst and increase the reaction rate.
Reducing Agent Sodium AscorbateUsed to reduce Cu(II) to the active Cu(I) state.
Solvent DMSO, t-BuOH/H₂O, DMFThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursMonitored by TLC, LC-MS, or ¹H NMR.
Yield >90%Generally high yielding.

Data adapted from publicly available information.

Table 2: Typical Reaction Conditions and Yields for SPAAC with PEG Linkers

ParameterTypical Range/ValueNotes
Reactants Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)Molar ratio of azide to cyclooctyne is often 1.5:1.
Solvent PBS (pH 7.4), DMSO, DMFAqueous buffers are well-tolerated.
Temperature Room TemperatureReactions are typically run at ambient temperature.
Reaction Time 1 to 24 hoursReaction progress can be monitored by LC-MS.
Yield >90%Generally high yielding.

Data adapted from publicly available information.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound and its subsequent use in CuAAC and SPAAC reactions.

Protocol 1: Synthesis of Boc-Aminoxy-PEG4-Azide from this compound

This two-step protocol first converts the terminal hydroxyl group to a mesylate, which is then displaced by an azide.

Part A: Mesylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Mesyl Chloride: Add mesyl chloride (MsCl, 1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3.5 hours.

  • Work-up: Wash the reaction mixture with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo to yield Boc-Aminoxy-PEG4-OMs. This intermediate is often used in the next step without further purification.

Part B: Azidation

  • Dissolution: Dissolve the crude Boc-Aminoxy-PEG4-OMs (1.0 eq) in dimethylformamide (DMF).

  • Addition of Sodium Azide: Add sodium azide (NaN₃, 5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-15 hours.

  • Cooling and Extraction: After cooling, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify the final product, Boc-Aminoxy-PEG4-Azide, by column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule to Boc-Aminoxy-PEG4-Azide.

Materials:

  • Boc-Aminoxy-PEG4-Azide

  • Alkyne-functionalized molecule (e.g., a cytotoxic drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

Procedure:

  • Reactant Preparation: Dissolve the Boc-Aminoxy-PEG4-Azide and the alkyne-functionalized molecule in the chosen solvent system. If using aqueous buffers, ensure all components are soluble.

  • Catalyst Preparation: Prepare a stock solution of CuSO₄ and a stock solution of THPTA in deionized water. Prepare a fresh stock solution of sodium ascorbate in deionized water.

  • Reaction Setup: In a reaction vessel, combine the solution of the azide and alkyne.

  • Addition of Catalyst: Add the THPTA solution to the CuSO₄ solution to form a complex. Then, add this copper/ligand premix to the reaction vessel.

  • Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.

  • Purification: Purify the resulting conjugate using an appropriate method, such as column chromatography or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-functionalized molecule to a Boc-Aminoxy-PEG4-derivative bearing a strained alkyne (e.g., DBCO).

Materials:

  • Boc-Aminoxy-PEG4-DBCO (or other strained alkyne)

  • Azide-functionalized molecule (e.g., a modified antibody)

  • Solvent (e.g., PBS pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the Boc-Aminoxy-PEG4-DBCO and the azide-functionalized molecule in the chosen solvent.

  • Reaction: Combine the solutions of the two reactants in a reaction vessel.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature. The reaction time will vary depending on the specific reactants but is typically between 1 and 24 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS or another suitable analytical method.

  • Purification: Once the reaction is complete, purify the conjugate to remove any unreacted starting materials. For biomolecules, this is often achieved by size exclusion chromatography or dialysis.

Protocol 4: Application Example - Synthesis of a HER2-Targeted Antibody-Drug Conjugate (ADC)

This protocol provides a general workflow for creating an ADC using a Boc-Aminoxy-PEG4 linker and click chemistry.

Step 1: Antibody Modification

  • Modify a HER2-targeting antibody (e.g., Trastuzumab) to introduce an azide or a strained alkyne functionality. This can be achieved by reacting lysine residues with an NHS-ester derivative of an azide or a strained alkyne.

Step 2: Linker-Payload Synthesis

  • If not already present, deprotect the Boc group on the Boc-Aminoxy-PEG4-click-chemistry-handle (azide or alkyne) using acidic conditions.

  • Conjugate a cytotoxic drug that has a suitable functional group (e.g., a carboxylic acid to form an amide bond with the now free amine) to the deprotected linker.

Step 3: Click Conjugation

  • React the modified antibody from Step 1 with the linker-payload construct from Step 2 using either the CuAAC (Protocol 2) or SPAAC (Protocol 3) method.

Step 4: Purification and Characterization

  • Purify the resulting ADC using techniques such as protein A chromatography and size exclusion chromatography to remove unconjugated antibody, linker-payload, and any residual catalyst.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.

Visualizations

The following diagrams illustrate the key workflows and pathways described in these application notes.

G cluster_start Starting Material cluster_derivatization Derivatization cluster_click_reagents Click Chemistry Reagents cluster_applications Applications Boc_PEG_OH This compound Mesylation Mesylation Boc_PEG_OH->Mesylation Alkynylation Alkynylation Boc_PEG_OH->Alkynylation Azidation Azidation Mesylation->Azidation Boc_PEG_Azide Boc-Aminoxy-PEG4-Azide Azidation->Boc_PEG_Azide Boc_PEG_Alkyne Boc-Aminoxy-PEG4-Alkyne Alkynylation->Boc_PEG_Alkyne CuAAC CuAAC Reaction Boc_PEG_Azide->CuAAC SPAAC SPAAC Reaction Boc_PEG_Alkyne->SPAAC ADC Antibody-Drug Conjugate CuAAC->ADC SPAAC->ADC

Caption: Experimental workflow for click chemistry applications of this compound.

CuAAC_Mechanism Azide R1-N3 (Azide) Intermediate Copper Acetylide Intermediate Azide->Intermediate Alkyne R2-C≡CH (Alkyne) Cu_I Cu(I) Alkyne->Cu_I Cu_I->Intermediate Triazole 1,4-Disubstituted Triazole Intermediate->Triazole SPAAC_Mechanism Azide R1-N3 (Azide) Triazole Triazole Product Azide->Triazole Strained_Alkyne R2-Strained Alkyne (e.g., DBCO) Strained_Alkyne->Triazole HER2_Signaling HER2_ADC HER2-Targeted ADC HER2 HER2 Receptor HER2_ADC->HER2 Binds to HER2_dimer HER2 Dimerization HER2->HER2_dimer PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

References

Troubleshooting & Optimization

How to improve the yield of Boc-Aminoxy-PEG4-OH conjugation reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the yield of Boc-Aminoxy-PEG4-OH conjugation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound conjugation?

A1: this compound is a heterobifunctional linker. The conjugation process involves two main steps:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminoxy moiety is removed under acidic conditions to yield a reactive aminoxy group.

  • Oxime Ligation: The deprotected aminoxy group reacts with an aldehyde or ketone on the target molecule to form a stable oxime bond. The PEG4 spacer enhances the solubility and reduces steric hindrance of the resulting conjugate.[1][2]

Q2: What are the critical parameters that influence the yield of the oxime ligation step?

A2: The yield of the oxime ligation is primarily affected by pH, the presence of a catalyst, the molar ratio of reactants, temperature, and reaction time. Optimizing these parameters is crucial for achieving high conjugation efficiency.

Q3: What is the optimal pH for oxime ligation?

A3: The optimal pH for oxime ligation is a balance between the protonation of the carbonyl group (favored at low pH) and the nucleophilicity of the aminoxy group (higher at neutral pH). For uncatalyzed reactions, a slightly acidic pH of around 4.5 to 5.5 is often optimal.[3] However, with the use of nucleophilic catalysts like aniline or its derivatives, the reaction can proceed efficiently at a neutral pH (6.5-7.5).[4][5]

Q4: Why should I use a catalyst, and which one is the most effective?

A4: Catalysts, such as aniline and its derivatives, significantly accelerate the rate of oxime formation, especially at neutral pH. This allows for milder reaction conditions and can improve yields when working with sensitive biomolecules. p-Phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to be more effective catalysts than aniline. For instance, at pH 7, p-phenylenediamine can increase the rate of protein PEGylation by 120-fold compared to an uncatalyzed reaction and is 19-fold faster than the equivalent aniline-catalyzed reaction.

Q5: How can I monitor the progress of my conjugation reaction?

A5: The progress of the conjugation reaction can be monitored using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting materials and the conjugated product.

  • Mass Spectrometry (MS): To confirm the identity and purity of the conjugate by analyzing its molecular weight.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, to visualize the shift in molecular weight upon PEGylation.

Troubleshooting Guide: Low Conjugation Yield

Low conjugation yield is a common problem that can be addressed by systematically evaluating the reaction steps and conditions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Incomplete Boc Deprotection Verify the deprotection step by analyzing a small aliquot of the deprotected this compound using mass spectrometry. Ensure the acid used for deprotection is fresh and at the correct concentration.
Inactive Aldehyde/Ketone Confirm the presence and reactivity of the carbonyl group on your target molecule. If possible, use a fresh batch of the target molecule. For glycoproteins, ensure the oxidation step to generate the aldehyde was successful.
Suboptimal pH Measure the pH of the reaction mixture and adjust it to the optimal range. For uncatalyzed reactions, try a pH of 4.5-5.5. For catalyzed reactions, a pH of 6.5-7.5 is recommended.
Degraded this compound Store the reagent at -20°C and protect it from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Low Yield Inefficient Oxime Ligation Increase the molar excess of the deprotected aminoxy-PEG reagent (e.g., 5 to 20-fold excess).
Add a nucleophilic catalyst like p-phenylenediamine to a final concentration of 2-10 mM to accelerate the reaction.
Increase the reaction time or temperature (e.g., from 4°C to room temperature), being mindful of the stability of your target molecule.
Side Product Formation Reaction with Primary Amines If your reaction buffer contains primary amines (e.g., Tris), they can compete with the aminoxy group to form less stable imines. Switch to a non-amine-containing buffer such as phosphate, MES, or acetate.
Precipitation during Reaction Poor Solubility of Reactants The PEG4 linker in this compound enhances water solubility. However, if your target molecule is hydrophobic, you may need to add a small amount of a compatible organic co-solvent. Reduce the concentration of the organic co-solvent if protein aggregation is observed.

Quantitative Data on Reaction Optimization

Table 1: Effect of Catalyst on Oxime Ligation Rate

This table summarizes the relative rate enhancement of oxime ligation at neutral pH using different catalysts compared to an uncatalyzed reaction.

CatalystConcentration (mM)pHRelative Rate EnhancementReference
None-7.01x
Aniline107.0~6.3x
p-Phenylenediamine27.0~120x
m-Phenylenediamine5007.0Can be up to 15x more efficient than aniline
Table 2: Influence of pH on Oxime Ligation

This table provides a general overview of how pH affects the efficiency of oxime ligation.

pH RangeCatalyzed/UncatalyzedEfficiencyNotesReference
4.5 - 5.5UncatalyzedOptimalBalances carbonyl protonation and aminoxy nucleophilicity.
6.5 - 7.5CatalyzedHighCatalysts like p-phenylenediamine are highly effective at neutral pH.
> 8.0BothDecreasedReduced protonation of the carbonyl group slows down the reaction.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Reagent Preparation: Prepare a solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Deprotection Reaction: Dissolve this compound in the TFA/DCM solution.

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification: The resulting deprotected aminoxy-PEG4-OH can be used directly in the next step or purified if necessary. It is advisable to use the deprotected reagent immediately.

Note: Milder deprotection methods using reagents like aqueous phosphoric acid may be suitable for acid-sensitive substrates.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule
  • Reactant Preparation:

    • Dissolve the aldehyde-containing target molecule in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Dissolve the freshly deprotected aminoxy-PEG4-OH in the same reaction buffer.

  • Catalyst Addition (Recommended): Prepare a stock solution of p-phenylenediamine in the reaction buffer. Add the catalyst to the aldehyde-containing solution to a final concentration of 2-10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the deprotected aminoxy-PEG4-OH solution to the aldehyde-containing solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Monitoring: Monitor the reaction progress by HPLC.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove excess PEG reagent and catalyst.

Visualizations

Diagram 1: General Workflow for this compound Conjugation

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Purification This compound This compound Acid_Treatment Acid Treatment (e.g., TFA in DCM) This compound->Acid_Treatment Deprotected_Aminoxy_PEG H2N-O-PEG4-OH Acid_Treatment->Deprotected_Aminoxy_PEG Reaction_Mix Reaction Mixture (pH 4.5-7.5) Deprotected_Aminoxy_PEG->Reaction_Mix Target_Molecule Target Molecule with Aldehyde/Ketone Target_Molecule->Reaction_Mix Conjugate Target-Oxime-PEG4-OH Reaction_Mix->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Pure_Conjugate Purified Conjugate Purification->Pure_Conjugate

Caption: A flowchart illustrating the key stages of this compound conjugation.

Diagram 2: Chemical Reaction Mechanism of Oxime Ligation

Caption: The reaction mechanism for catalyzed oxime ligation.

References

Troubleshooting low solubility of Boc-Aminoxy-PEG4-OH conjugates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Aminoxy-PEG4-OH and its conjugates. The information is designed to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical solubility characteristics?

A1: this compound is a heterobifunctional linker molecule. It contains a Boc-protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. The PEG4 spacer is hydrophilic and generally enhances the aqueous solubility of the molecule it is attached to.[1][2] The Boc (tert-Butyloxycarbonyl) group is a protecting group for the aminoxy functionality, which is relatively hydrophobic. As a result, the overall solubility of the unconjugated linker and its conjugates can be influenced by the interplay between the hydrophilic PEG chain and the hydrophobic Boc group and/or the conjugated molecule. Many suppliers indicate that the compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[3][4]

Q2: Why is my this compound conjugate poorly soluble in aqueous solutions?

A2: Low solubility of your conjugate in aqueous buffers can be due to several factors:

  • Hydrophobic Conjugated Molecule: If the molecule you have conjugated to the PEG linker is highly hydrophobic, it can significantly decrease the overall aqueous solubility of the conjugate, even with the presence of the hydrophilic PEG4 spacer.

  • Presence of the Boc Group: The Boc protecting group is hydrophobic and can contribute to lower aqueous solubility.[5] If your experimental workflow allows, removal of the Boc group under acidic conditions will expose the more polar aminoxy group and can improve solubility.

  • Aggregation: Hydrophobic interactions between conjugate molecules can lead to aggregation and precipitation from aqueous solutions.

  • "Salting Out" Effect: When a concentrated solution of your conjugate in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate.

Q3: What solvents are recommended for dissolving this compound and its conjugates?

A3: It is recommended to first dissolve this compound and its potentially hydrophobic conjugates in a minimal amount of a water-miscible organic solvent. Based on supplier information and general practices for similar compounds, the following solvents are suitable for creating a stock solution:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

After initial dissolution in one of these organic solvents, the solution can then be carefully and slowly added to the desired aqueous buffer.

Q4: How can I improve the solubility of my this compound conjugate?

A4: To improve the solubility of a problematic conjugate, consider the following strategies:

  • Co-solvent Systems: Prepare your final working solution in a mixture of an aqueous buffer and a water-miscible organic co-solvent (e.g., DMSO, ethanol). It is crucial to keep the final concentration of the organic solvent low enough to not affect your downstream experiments (typically <1% DMSO for cell-based assays).

  • pH Adjustment: The solubility of your conjugate might be pH-dependent, especially if the conjugated molecule has ionizable groups. Empirically testing a range of pH values for your aqueous buffer may help identify a pH at which the conjugate is more soluble.

  • Use of Solubilizing Agents: For particularly challenging conjugates, the addition of surfactants or other solubilizing agents might be necessary, although their compatibility with your experimental system must be verified.

  • Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate the dissolution of the conjugate.

  • Gentle Heating: Carefully warming the solution may increase the solubility of some compounds. However, this should be done with caution to avoid thermal degradation of your conjugate.

Troubleshooting Guide for Low Solubility

This guide provides a systematic approach to address solubility issues with this compound conjugates.

Problem: Precipitate forms when dissolving the conjugate directly in an aqueous buffer.
Possible Cause Recommended Solution
The conjugate is inherently hydrophobic.Do not attempt to dissolve the conjugate directly in aqueous solutions. Proceed with the protocol for dissolving in an organic solvent first.
Insufficient mixing or agitation.Vortex or sonicate the sample to ensure maximal interaction with the solvent.
Problem: Precipitate forms when diluting a concentrated organic stock solution into an aqueous buffer.
Possible Cause Recommended Solution
"Salting Out" Effect: Rapid change in solvent polarity causes the conjugate to crash out of solution.Add the organic stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing the buffer. This ensures a gradual change in the solvent environment.
Exceeding Solubility Limit: The final concentration of the conjugate in the aqueous buffer is too high.Lower the final concentration of the conjugate in your working solution.
Buffer Composition: Components of your buffer (e.g., high salt concentration) may be promoting precipitation.Try a different buffer system or adjust the salt concentration.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound Conjugate

Objective: To prepare a high-concentration stock solution of the conjugate in an organic solvent.

Materials:

  • This compound conjugate (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Carefully weigh the desired amount of the lyophilized conjugate powder into a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the conjugate is completely dissolved. A clear solution should be obtained.

  • If complete dissolution is not achieved, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

Objective: To dilute the organic stock solution into an aqueous buffer while minimizing precipitation.

Materials:

  • Concentrated stock solution of the conjugate in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Bring the aqueous buffer to the desired final volume in a suitable container (e.g., a conical tube).

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the concentrated organic stock solution drop by drop.

  • Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is compatible with your downstream application (typically below 1%).

  • Continue to mix the solution for an additional 5-10 minutes.

  • Visually inspect the solution for any signs of precipitation. If the solution is hazy or contains visible particles, you may need to lower the final conjugate concentration or consider using a co-solvent system with a higher percentage of organic solvent if your experiment allows.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Solubility of this compound Conjugates start Start: Low Solubility of Conjugate dissolve_organic Dissolve in minimal anhydrous DMSO to create a stock solution. start->dissolve_organic add_to_aqueous Add stock solution dropwise to vigorously stirring aqueous buffer. dissolve_organic->add_to_aqueous observe Observe for precipitation. add_to_aqueous->observe clear_solution Success: Clear working solution obtained. observe->clear_solution No precipitate_formed Precipitate forms. observe->precipitate_formed Yes lower_conc Lower the final conjugate concentration. precipitate_formed->lower_conc adjust_buffer Adjust buffer pH or composition. precipitate_formed->adjust_buffer use_cosolvent Use a co-solvent system (if experiment allows). precipitate_formed->use_cosolvent lower_conc->add_to_aqueous adjust_buffer->add_to_aqueous use_cosolvent->add_to_aqueous re_evaluate Re-evaluate solubility.

Caption: Troubleshooting workflow for dissolving this compound conjugates.

Chemical_Structure_and_Solubility Key Moieties Influencing Solubility cluster_molecule This compound Conjugate boc Boc Group (Hydrophobic) solubility Overall Aqueous Solubility boc->solubility -ve impact peg4 PEG4 Spacer (Hydrophilic) peg4->solubility +ve impact conjugate Conjugated Molecule (Variable Hydrophobicity) conjugate->solubility variable impact

Caption: Factors influencing the aqueous solubility of the conjugate.

References

Technical Support Center: Optimizing Deprotection of Boc-Aminoxy-PEG4-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal conditions for the deprotection of Boc-Aminoxy-PEG4-OH. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of this compound.

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid concentration or equivalents: The acidic reagent may be too dilute or used in insufficient quantity to drive the reaction to completion.[1][2] 2. Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration.[3][4] 3. Low reaction temperature: The reaction rate may be too slow at lower temperatures. 4. Water contamination: Presence of water in the reaction mixture can reduce the effective acidity of the reagents.[5]1. Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%). 2. Extend the reaction time and monitor progress closely using TLC or LC-MS. 3. Allow the reaction to warm to room temperature after an initial period at 0°C. 4. Use anhydrous solvents and reagents.
Product Degradation/Side Reactions 1. Prolonged exposure to strong acid: The deprotected aminoxy-PEG4-OH may be sensitive to extended exposure to harsh acidic conditions. 2. Reaction with tert-butyl cation: The tert-butyl cation generated during deprotection can alkylate the product or other nucleophiles present.1. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Consider using a milder deprotection method, such as HCl in dioxane. 3. Add a scavenger, such as triisopropylsilane (TIS), to trap the tert-butyl cations.
Difficulty in Product Isolation 1. Formation of TFA or HCl salt: The deprotected product exists as an ammonium salt, which can affect its solubility and handling. 2. Product is highly polar/water-soluble: The hydrophilic PEG chain can make extraction from aqueous solutions challenging.1. For the TFA salt, co-evaporation with toluene can help remove residual TFA. Neutralization with a mild base (e.g., saturated NaHCO₃ solution) can provide the free amine. 2. For the HCl salt, it may precipitate from the reaction mixture and can be isolated by filtration. 3. Lyophilization (freeze-drying) can be an effective method for isolating highly water-soluble products.
Inconsistent Results 1. Variability in reagent quality: The concentration and purity of acids like TFA and HCl can vary. 2. Inconsistent reaction monitoring: Different methods or criteria for determining reaction completion can lead to variability.1. Use fresh, high-purity reagents. The concentration of HCl in dioxane can be titrated periodically. 2. Standardize the method for monitoring the reaction (e.g., specific TLC eluent system and visualization method, or specific LC-MS parameters).

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of this compound?

A1: The most common and effective reagents are strong acids, primarily Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in an organic solvent. TFA is typically used as a 20-50% solution in Dichloromethane (DCM), while HCl is often used as a 4M solution in 1,4-dioxane.

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the deprotected product will have a lower Rf value (be more polar) than the starting Boc-protected material. Staining with ninhydrin can be used to visualize the primary amine of the deprotected product. LC-MS can be used to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q3: Is the aminoxy group stable under the acidic conditions required for Boc deprotection?

A3: Generally, the aminoxy group is stable under the acidic conditions used for Boc deprotection. The N-O bond is not typically cleaved by TFA or HCl under standard deprotection protocols. However, prolonged exposure to very harsh acidic conditions should be avoided to minimize the risk of any potential side reactions.

Q4: What is the purpose of adding a scavenger like triisopropylsilane (TIS)?

A4: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can potentially alkylate the deprotected aminoxy group or other nucleophilic sites on the molecule. A scavenger like TIS is a bulky silane that readily traps the tert-butyl cation, preventing these unwanted side reactions and improving the purity of the final product.

Q5: How do I remove the excess acid after the reaction is complete?

A5: For volatile acids like TFA, the excess reagent and solvent can be removed by rotary evaporation. To ensure complete removal of residual TFA, it is good practice to co-evaporate the residue with a solvent like toluene multiple times. For HCl in dioxane, the solvent can also be removed under reduced pressure.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the deprotection of Boc-protected amines. These conditions should serve as a good starting point for optimizing the deprotection of this compound.

Table 1: Deprotection using Trifluoroacetic Acid (TFA)

ParameterConditionNotes
TFA Concentration 20-50% (v/v) in DCMHigher concentrations lead to faster deprotection but may increase side reactions.
Temperature 0°C to Room TemperatureIt is common to start the reaction at 0°C and then allow it to warm to room temperature.
Reaction Time 30 minutes - 2 hoursMonitor by TLC or LC-MS to determine completion.
Typical Yield >90%Yield can be affected by the workup procedure and product purity.
Purity Good to ExcellentPurity can be improved by using scavengers and optimizing reaction time.

Table 2: Deprotection using Hydrochloric Acid (HCl)

ParameterConditionNotes
HCl Concentration 4M in 1,4-dioxaneA commonly used and commercially available reagent.
Temperature Room TemperatureGenerally performed at ambient temperature.
Reaction Time 30 minutes - 4 hoursTypically slower than TFA but can be milder for sensitive substrates.
Typical Yield >90%The hydrochloride salt often precipitates, allowing for easy isolation.
Purity Good to ExcellentOften provides a cleaner reaction profile compared to TFA.

Experimental Protocols

Protocol 1: Deprotection using TFA in DCM
  • Preparation: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TFA: Slowly add Trifluoroacetic Acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v). If desired, add triisopropylsilane (TIS) as a scavenger (5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 and visualizing with ninhydrin stain) or LC-MS until the starting material is no longer detectable (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.

    • The resulting TFA salt of Aminoxy-PEG4-OH can be used directly or neutralized by dissolving the residue in a minimal amount of DCM and washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free aminoxy compound.

Protocol 2: Deprotection using HCl in 1,4-Dioxane
  • Preparation: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.

  • Addition of HCl: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • If a precipitate (the hydrochloride salt) forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.

    • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt of Aminoxy-PEG4-OH.

    • To obtain the free aminoxy compound, the hydrochloride salt can be dissolved in water and the pH carefully adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate), followed by extraction with an appropriate organic solvent or lyophilization.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in Anhydrous Solvent add_acid Add Acidic Reagent (TFA or HCl) start->add_acid stir Stir at Appropriate Temperature add_acid->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete remove_solvent Remove Solvent and Excess Acid quench->remove_solvent neutralize Neutralize (optional) remove_solvent->neutralize isolate Isolate Product neutralize->isolate

Caption: General workflow for the deprotection of this compound.

Caption: Acid-catalyzed deprotection mechanism of this compound.

References

Common side reactions and byproducts in Boc-Aminoxy-PEG4-OH chemistry.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Boc-Aminoxy-PEG4-OH chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this compound in their experiments.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the Boc deprotection of this compound and the subsequent oxime ligation.

Boc Deprotection Issues

Q1: My Boc deprotection is incomplete. What are the possible causes and solutions?

A1: Incomplete Boc deprotection is a common issue that can arise from several factors. Below is a summary of potential causes and recommended troubleshooting steps.

Troubleshooting Incomplete Boc Deprotection

Potential Cause Explanation Recommended Solution
Insufficient Acid Strength or Concentration The tert-butoxycarbonyl (Boc) group is cleaved by acid. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. Alternatively, consider using a stronger acid system like 4M HCl in 1,4-dioxane.
Short Reaction Time or Low Temperature Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group.Extend the reaction time and monitor the progress using analytical techniques such as TLC, LC-MS, or NMR. While most deprotections are performed at room temperature, gentle heating may be required for some substrates.
Solvent Issues The choice of solvent is critical to ensure that both the this compound and the acid are well-solvated.Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection. Ensure that your PEGylated compound is fully dissolved in the chosen solvent.
Steric Hindrance The polyethylene glycol (PEG) chain, although relatively short in PEG4, can still present some steric hindrance, slowing down the reaction rate.In addition to extending the reaction time and increasing acid concentration, ensure efficient stirring to maximize contact between the reagent and the substrate.

Q2: I am observing unexpected side products after Boc deprotection. What are they and how can I minimize them?

A2: The primary side reaction during Boc deprotection is the formation of a tert-butyl cation (t-Bu+), which can lead to the alkylation of nucleophilic sites on your molecule or in the reaction mixture.

Common Side Products in Boc Deprotection and Their Prevention

Side Product Formation Mechanism Prevention/Minimization
t-Butyl Adducts The t-Bu+ cation generated during deprotection can alkylate nucleophilic functional groups such as thiols, indoles (in tryptophan), and phenols (in tyrosine).Add a scavenger to the reaction mixture to trap the t-Bu+ cation. Common scavengers include triisopropylsilane (TIS), water, or thiophenol.
PEG Chain Degradation While generally stable, prolonged exposure to very strong acidic conditions and high temperatures could potentially lead to some degradation of the PEG chain, although this is less common for a short PEG4 linker.Use the mildest acidic conditions that effectively remove the Boc group. Monitor the reaction closely and avoid unnecessarily long reaction times.
Formation of t-Butyl Trifluoroacetate In the presence of TFA, the t-butyl cation can form t-butyl trifluoroacetate, which is also an alkylating agent.[1]The use of scavengers will also help in mitigating side reactions from this byproduct.[1]

Experimental Workflow for Troubleshooting Incomplete Boc Deprotection

G Troubleshooting Incomplete Boc Deprotection start Incomplete Boc Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions increase_acid Increase Acid Concentration (e.g., 50% TFA in DCM) check_conditions->increase_acid Low Acid Conc. extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->extend_time Short Reaction Time check_solubility Verify Substrate Solubility check_conditions->check_solubility All conditions seem adequate complete Deprotection Complete increase_acid->complete Successful incomplete Still Incomplete increase_acid->incomplete Unsuccessful extend_time->complete Successful extend_time->incomplete Unsuccessful stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) stronger_acid->complete Successful change_solvent Consider a Different Solvent System check_solubility->change_solvent Poor Solubility change_solvent->complete Successful incomplete->stronger_acid

Caption: A flowchart for troubleshooting incomplete Boc deprotection.

Oxime Ligation Issues

Q3: My oxime ligation reaction is slow or incomplete. How can I improve the reaction efficiency?

A3: Slow or incomplete oxime ligation can be frustrating. The formation of the stable oxime bond is dependent on several factors.

Troubleshooting Inefficient Oxime Ligation

Potential Cause Explanation Recommended Solution
Suboptimal pH Oxime formation is pH-dependent. The reaction is generally most efficient in a slightly acidic to neutral pH range (pH 4-7).[2]Adjust the pH of your reaction mixture to be within the optimal range. A common condition is an acetate buffer at pH 4.5.
Absence of a Catalyst While the reaction can proceed without a catalyst, the rate is significantly slower.The use of aniline or its derivatives as a nucleophilic catalyst is highly recommended to accelerate the reaction rate.[3]
Low Reactant Concentration The reaction rate is dependent on the concentration of both the aminoxy and carbonyl components.If possible, increase the concentration of your reactants.
Steric Hindrance Bulky groups near the aldehyde/ketone or the aminoxy group can slow down the reaction.While difficult to change the reactants, optimizing pH, catalyst concentration, and reaction time becomes even more crucial.
Hydrolysis of Aldehyde/Ketone The carbonyl compound might be unstable or prone to hydration in aqueous buffers, reducing its effective concentration.Ensure the stability of your carbonyl-containing molecule under the reaction conditions. Consider using freshly prepared or purified material.

Q4: Are there any common side products in oxime ligation that I should be aware of?

A4: Oxime ligation is generally a very clean and specific reaction. However, a few side reactions can occur under certain conditions.

Potential Side Reactions in Oxime Ligation

Side Reaction Description How to Avoid
Transoximation This is an equilibrium process where an existing oxime bond can react with another carbonyl compound, or a free aminoxy group can react with an oxime, leading to an exchange.[4]Use a molar excess of the desired aldehyde/ketone to drive the reaction to completion and minimize the presence of unreacted aminoxy-PEG4-OH. Purify the final conjugate to remove any unreacted starting materials.
Hydrolysis of the Oxime Bond While oxime bonds are significantly more stable than imines and hydrazones, they can still undergo slow hydrolysis, especially under strongly acidic conditions.Maintain the pH of your final product in a neutral to slightly basic range for long-term storage. Avoid exposing the purified conjugate to strong acids.
Reaction with Solvent The deprotected aminoxy group is highly nucleophilic and can react with carbonyl-containing solvents like acetone.Avoid using solvents such as acetone for workup or purification of the deprotected aminoxy-PEG4-OH.

Logical Relationship of Factors Affecting Oxime Ligation

G Factors Influencing Oxime Ligation Efficiency oxime_ligation Oxime Ligation Efficiency ph pH (Optimal 4-7) oxime_ligation->ph catalyst Catalyst (e.g., Aniline) oxime_ligation->catalyst concentration Reactant Concentration oxime_ligation->concentration steric_hindrance Steric Hindrance oxime_ligation->steric_hindrance stability Carbonyl Stability oxime_ligation->stability

Caption: Key factors that influence the efficiency of oxime ligation.

Section 2: Frequently Asked Questions (FAQs)

Q5: What is the recommended storage condition for this compound?

A5: It is recommended to store this compound at -20°C in a dry, dark place to prevent degradation.

Q6: How can I monitor the progress of my Boc deprotection and oxime ligation reactions?

A6:

  • Thin Layer Chromatography (TLC): A simple and quick method to qualitatively assess the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion rate and can help in identifying the masses of the desired product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product after purification.

Q7: What is a typical purification method for the product of an oxime ligation reaction?

A7: The purification method will depend on the properties of your final conjugate. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Often the method of choice for purifying bioconjugates to a high degree.

  • Column Chromatography: Can be used for smaller molecules, using a silica gel or other appropriate stationary phase.

  • Dialysis or Size Exclusion Chromatography: Useful for purifying large biomolecules (like proteins) that have been conjugated with the PEG linker.

Q8: Is the hydroxyl group on this compound reactive under the conditions of Boc deprotection or oxime ligation?

A8: The terminal hydroxyl group is generally stable under the standard acidic conditions used for Boc deprotection and the mild conditions of oxime ligation. However, it can be a site for further functionalization if desired.

Section 3: Experimental Protocols

Protocol for Boc Deprotection of this compound

This protocol is a general guideline and may require optimization for your specific application.

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL in a round-bottom flask.

  • Acid Addition: To the solution, add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure (rotary evaporation).

    • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

    • The resulting deprotected aminoxy-PEG4-OH (as a TFA salt) can be used directly in the next step or further purified if necessary.

Protocol for Oxime Ligation

This protocol describes a typical ligation with an aldehyde-containing molecule.

  • Reactant Preparation:

    • Dissolve the deprotected aminoxy-PEG4-OH (TFA salt) in a suitable buffer, such as 0.1 M sodium acetate buffer, pH 4.5.

    • Dissolve your aldehyde-containing molecule in the same buffer. If the aldehyde has low aqueous solubility, a co-solvent like DMSO or DMF can be used, but the amount should be minimized.

  • Ligation Reaction:

    • Combine the aminoxy-PEG4-OH and the aldehyde in a 1.1:1 molar ratio.

    • Add a stock solution of aniline in the reaction buffer to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the resulting conjugate using an appropriate method such as HPLC.

Reaction Scheme for Boc Deprotection and Oxime Ligation

G This compound Reaction Pathway start This compound deprotected Aminoxy-PEG4-OH start->deprotected TFA / DCM product R-CH=N-O-PEG4-OH (Oxime Conjugate) deprotected->product pH 4-7, Aniline aldehyde R-CHO (Aldehyde-containing molecule) aldehyde->product

Caption: The two-step reaction sequence of Boc deprotection followed by oxime ligation.

References

Stability issues of Boc-Aminoxy-PEG4-OH in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-Aminoxy-PEG4-OH in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is comprised of three key components: a Boc-protected aminoxy group, a PEG4 linker, and a terminal hydroxyl group. The overall stability in aqueous solutions is primarily dictated by the lability of the Boc (tert-butyloxycarbonyl) protecting group. The PEG4 linker itself is generally stable in aqueous environments.[1][2][3]

Q2: Under what conditions is the Boc protecting group unstable?

A2: The Boc protecting group is highly sensitive to acidic conditions.[4][5] Exposure to acidic pH will lead to the cleavage of the Boc group, exposing the free aminoxy group. The rate of this deprotection is dependent on the acid concentration. It is generally stable under neutral and basic conditions.

Q3: What is the recommended pH range for working with this compound in aqueous solutions to maintain its integrity?

A3: To maintain the integrity of the Boc-protected compound, it is recommended to work in neutral to slightly basic aqueous solutions (pH 7 to 8.5). Avoid acidic buffers or reagents that could lower the pH of the solution.

Q4: How does temperature affect the stability of this compound?

A4: While the Boc group is primarily sensitive to acid, elevated temperatures can also promote its cleavage, especially in the presence of even mildly acidic conditions. For long-term storage of the compound in solution, it is recommended to use low temperatures (-20°C or -80°C).

Q5: Are there any incompatible reagents I should avoid when working with this compound in aqueous solutions?

A5: Yes. Avoid strong acids, as they will rapidly cleave the Boc group. Strong oxidizing or reducing agents should also be avoided as they can potentially degrade the PEG linker or the aminoxy group.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no reactivity of the hydroxyl group Degradation of the molecule due to improper storage or handling.Ensure the compound has been stored at the recommended temperature (-20°C) and protected from light and moisture. Prepare fresh solutions for your experiment.
Presence of impurities in the reaction mixture.Use high-purity solvents and reagents. Consider purifying the this compound if its purity is in doubt.
Unexpected deprotection of the Boc group (premature formation of the free aminoxy group) The aqueous solution is too acidic.Check the pH of your solution and adjust to a neutral or slightly basic pH (7-8.5). Use buffers that maintain this pH range.
Use of acidic additives or reagents in the reaction mixture.Review all components of your reaction mixture and replace any acidic components with non-acidic alternatives if possible.
Inconsistent reaction yields Partial deprotection of the Boc group leading to a mixture of protected and deprotected starting material.Carefully control the pH of the reaction medium. Monitor the integrity of the starting material by a suitable analytical method (e.g., HPLC, TLC) before use.
Degradation of the compound over time in the aqueous solution.Prepare aqueous solutions of this compound fresh before each experiment. Avoid long-term storage of aqueous solutions.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer

  • Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8.5).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF) at a known concentration.

  • Incubation: Add a small aliquot of the stock solution to each of the aqueous buffers to reach a final desired concentration. Incubate the solutions at a controlled temperature (e.g., room temperature, 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the samples immediately by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the parent compound and the appearance of any degradation products.

  • Data Analysis: Quantify the percentage of remaining this compound at each time point and pH to determine its stability profile.

Visualizations

Stability_Factors cluster_conditions Aqueous Solution Conditions cluster_compound This compound cluster_outcome Stability Outcome pH pH Boc_Group Boc_Group pH->Boc_Group Affects Temperature Temperature Temperature->Boc_Group Affects Incompatible_Reagents Incompatible_Reagents Incompatible_Reagents->Boc_Group Affects PEG4_Linker PEG4_Linker Incompatible_Reagents->PEG4_Linker Affects Stable Stable Boc_Group->Stable Intact leads to Degradation Degradation Boc_Group->Degradation Cleavage leads to Aminoxy_Group Aminoxy_Group Hydroxyl_Group Hydroxyl_Group

Caption: Factors affecting the stability of this compound.

Experimental_Workflow Start Start Prepare_Buffers Prepare Aqueous Buffers (Varying pH) Start->Prepare_Buffers Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Incubate Incubate at Controlled Temperature Prepare_Buffers->Incubate Prepare_Stock->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Determine_Stability Determine Stability Profile Analyze->Determine_Stability End End Determine_Stability->End

Caption: Workflow for assessing aqueous stability.

References

Technical Support Center: Preventing Protein Aggregation After PEGylation with Boc-Aminoxy-PEG4-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during and after PEGylation using Boc-Aminoxy-PEG4-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional PEGylation reagent. It contains a Boc-protected aminoxy group at one end and a hydroxyl group at the other. The key functionality for protein conjugation is the aminoxy group, which, after deprotection of the Boc group, reacts with an aldehyde or ketone on the protein to form a stable oxime bond.[1][2] The PEG4 linker is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the conjugated protein.

Q2: What are the primary causes of protein aggregation during PEGylation with this compound?

Protein aggregation during this specific PEGylation process can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to unfolding and aggregation.[3]

  • Inefficient Boc Deprotection: Incomplete or harsh deprotection of the Boc group can lead to side reactions or expose the protein to destabilizing conditions.

  • Slow Oxime Ligation Kinetics: The reaction between the aminoxy group and a carbonyl group on the protein can be slow, especially at neutral pH.[4][5] This prolonged reaction time can increase the window for protein instability and aggregation.

  • Protein-Specific Instability: The inherent properties of the protein itself, such as a tendency to self-associate or sensitivity to chemical modifications, can predispose it to aggregation.

  • High Protein or Reagent Concentration: High concentrations can increase the likelihood of intermolecular interactions, a precursor to aggregation.

Q3: How can I introduce an aldehyde or ketone group onto my protein for reaction with the aminoxy-PEG?

There are several methods to introduce a carbonyl group onto a protein for oxime ligation:

  • Oxidation of N-terminal Serine/Threonine: Sodium periodate can be used to selectively oxidize an N-terminal serine or threonine residue to a glyoxylyl aldehyde.

  • Enzymatic Modification: Specific enzymes can be used to introduce aldehyde-containing substrates.

  • Incorporation of Unnatural Amino Acids: Genetic engineering can be used to incorporate unnatural amino acids containing ketone or aldehyde functionalities.

Q4: What is the optimal pH for oxime ligation and what if my protein is not stable at that pH?

The oxime ligation reaction is generally fastest at a slightly acidic pH of approximately 4.5. This is because the rate-determining step, the dehydration of a tetrahedral intermediate, is acid-catalyzed. However, many proteins are not stable under these acidic conditions. For proteins that require physiological pH (around 7.0-7.5), the reaction rate is significantly slower. In such cases, the use of nucleophilic catalysts is highly recommended to accelerate the reaction.

Q5: How can I monitor and quantify protein aggregation?

Several techniques can be used to detect and quantify protein aggregation:

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on size.Quantifies monomer, dimer, and higher-order aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motion of particles.Provides information on the size distribution of particles in solution.
SDS-PAGE (non-reducing) Separates proteins based on molecular weight.Can visualize high molecular weight aggregates.
UV-Vis Spectroscopy Measures light absorbance at different wavelengths.An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.
Intrinsic Tryptophan Fluorescence Monitors changes in the local environment of tryptophan residues.Can detect early stages of protein misfolding that may lead to aggregation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and mitigate protein aggregation when using this compound.

Problem 1: Protein Aggregation Observed During or Immediately After Boc Deprotection
Potential Cause Troubleshooting Step Rationale
Harsh Deprotection Conditions Use milder acidic conditions for Boc removal. Instead of strong acids like neat TFA, consider using a lower concentration of TFA in an appropriate solvent (e.g., 50% TFA in DCM) or 1-2M HCl in an organic solvent like dioxane.Strong acids can denature the protein, leading to aggregation.
Prolonged Exposure to Acid Minimize the deprotection time. Monitor the reaction closely by TLC (for the PEG reagent) or by analyzing small aliquots of the protein to determine the minimum time required for complete deprotection.Extended exposure to even mild acidic conditions can be detrimental to protein stability.
Suboptimal Buffer Exchange Ensure a rapid and efficient buffer exchange into the ligation buffer after deprotection to neutralize the pH. Use a desalting column or dialysis.Residual acid can lower the pH of the ligation buffer, affecting protein stability.
Problem 2: Protein Aggregation During the Oxime Ligation Reaction
Potential Cause Troubleshooting Step Rationale
Slow Reaction Kinetics at Neutral pH Add a nucleophilic catalyst to the reaction mixture. Aniline and its derivatives (e.g., p-phenylenediamine) are effective catalysts for oxime ligation at neutral pH.Catalysts accelerate the formation of the stable oxime bond, reducing the time the protein is exposed to potentially destabilizing conditions.
Suboptimal pH of Ligation Buffer If the protein is stable at a slightly acidic pH, consider performing the ligation at pH 5.5-6.5 to increase the reaction rate.The oxime ligation reaction is faster at a slightly acidic pH.
High Protein Concentration Perform the ligation at a lower protein concentration (e.g., 1-2 mg/mL).Lower concentrations reduce the probability of intermolecular interactions that lead to aggregation.
Inadequate Buffer Composition Add stabilizing excipients to the ligation buffer. Common stabilizers include glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).These additives can help maintain protein solubility and prevent aggregation.
Incorrect Temperature Conduct the ligation reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures can slow down both the ligation reaction and the process of protein unfolding and aggregation.
Problem 3: Aggregation of the Purified PEGylated Protein During Storage
Potential Cause Troubleshooting Step Rationale
Suboptimal Storage Buffer Optimize the storage buffer composition. This may involve adjusting the pH, ionic strength, and adding stabilizers like glycerol or arginine.A well-formulated buffer is crucial for the long-term stability of the PEGylated protein.
Freeze-Thaw Stress Aliquot the purified PEGylated protein into single-use volumes to minimize freeze-thaw cycles.Repeated freezing and thawing can induce protein denaturation and aggregation.
Residual Unreacted Species Ensure complete removal of unreacted PEG reagent and any reaction byproducts through thorough purification (e.g., size exclusion chromatography or ion-exchange chromatography).Impurities can sometimes contribute to the instability of the final product.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a general framework. Optimization of specific parameters is crucial for each protein.

Step 1: Introduction of a Carbonyl Group on the Protein

  • Method A: Oxidation of N-terminal Serine

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 6.5-7.0) to a concentration of 1-5 mg/mL.

    • Prepare a fresh solution of sodium periodate in the same buffer.

    • Add the sodium periodate solution to the protein solution to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark for 15-30 minutes at room temperature.

    • Immediately purify the aldehyde-modified protein using a desalting column equilibrated with the chosen ligation buffer to remove excess periodate.

Step 2: Boc Deprotection of this compound

  • Dissolve this compound in a minimal amount of an appropriate organic solvent (e.g., dichloromethane - DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Immediately dissolve the deprotected aminoxy-PEG in the ligation buffer.

Step 3: Oxime Ligation

  • Combine the aldehyde-modified protein with a 10-50 fold molar excess of the freshly deprotected aminoxy-PEG in the ligation buffer.

  • For reactions at neutral pH (7.0-7.5): Add a freshly prepared solution of a catalyst (e.g., aniline or p-phenylenediamine) to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature or 4°C with gentle mixing. Reaction times can vary from a few hours to overnight.

  • Monitor the reaction progress by SDS-PAGE or SEC.

Step 4: Purification of the PEGylated Protein

  • Purify the PEGylated protein from unreacted PEG and protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Exchange the purified protein into a suitable storage buffer.

Data Presentation

Table 1: Influence of pH on Oxime Ligation Rate

pHRelative Reaction RateRemarks
4.5FastestOptimal for reaction kinetics, but may be detrimental to protein stability.
5.5-6.5ModerateA good compromise if the protein is stable in this range.
7.0-7.5SlowRequires a catalyst for efficient ligation.

Table 2: Common Catalysts for Oxime Ligation at Neutral pH

CatalystTypical ConcentrationFold Rate Increase (approx.)
Aniline10-100 mMup to 40x
p-Phenylenediamine2-10 mMup to 120x (compared to uncatalyzed)

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_purification Purification Protein_with_Ser Protein with N-terminal Serine Oxidation Periodate Oxidation Protein_with_Ser->Oxidation Boc_PEG This compound Deprotection Acidic Deprotection Boc_PEG->Deprotection Aldehyde_Protein Aldehyde-modified Protein Oxidation->Aldehyde_Protein Aminoxy_PEG Aminoxy-PEG4-OH Deprotection->Aminoxy_PEG Ligation Oxime Ligation Aldehyde_Protein->Ligation Aminoxy_PEG->Ligation PEG_Protein PEGylated Protein Ligation->PEG_Protein Purification Purification (SEC/IEX) PEG_Protein->Purification Final_Product Purified PEGylated Protein Purification->Final_Product Troubleshooting_Logic Start Protein Aggregation Observed Step At which step did aggregation occur? Start->Step Deprotection During Boc Deprotection Step->Deprotection Deprotection Ligation During Oxime Ligation Step->Ligation Ligation Storage During Storage Step->Storage Storage Deprotection_Causes Potential Causes: - Harsh acid - Long exposure Deprotection->Deprotection_Causes Ligation_Causes Potential Causes: - Slow kinetics - Suboptimal pH - High concentration Ligation->Ligation_Causes Storage_Causes Potential Causes: - Buffer composition - Freeze-thaw stress Storage->Storage_Causes Deprotection_Solutions Solutions: - Milder acid - Shorter time Deprotection_Causes->Deprotection_Solutions Ligation_Solutions Solutions: - Add catalyst - Optimize pH - Lower concentration - Add stabilizers Ligation_Causes->Ligation_Solutions Storage_Solutions Solutions: - Optimize buffer - Aliquot Storage_Causes->Storage_Solutions

References

Technical Support Center: Optimizing PROTAC Efficiency with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Polyethylene Glycol (PEG) linkers in PROTAC design and synthesis, helping you improve the efficiency of PROTAC formation and activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC molecule?

A PEG linker acts as a flexible, hydrophilic spacer that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary functions are to:

  • Bridge the two ligands: This enables the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3][4]

  • Influence ternary complex formation: The length and flexibility of the PEG linker dictate the spatial orientation and proximity of the POI and E3 ligase, which is critical for productive ubiquitination.

  • Modulate physicochemical properties: PEG linkers are known to enhance the hydrophilicity and aqueous solubility of PROTAC molecules, which can improve their cell permeability and overall pharmacokinetic profile.

Q2: How does the length of the PEG linker impact PROTAC efficiency?

The length of the PEG linker is a critical parameter that requires careful optimization for each specific PROTAC system.

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.

  • Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to a non-productive complex. An excessively long linker can also increase the entropic penalty upon binding, potentially decreasing potency.

Systematic studies have shown that varying the PEG linker length can significantly affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific POI and E3 ligase combination.

Q3: What are the advantages of using PEG linkers over other types, like alkyl chains?

PEG linkers offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the ethylene glycol units in PEG linkers significantly improves the aqueous solubility of the PROTAC molecule. This is particularly beneficial as many PROTACs are large molecules that can suffer from poor solubility.

  • Improved Cell Permeability: By increasing hydrophilicity, PEG linkers can enhance a PROTAC's ability to cross cell membranes. Some studies suggest that PEG linkers can shield the polarity of the PROTAC through intramolecular hydrogen bonding, further improving permeability.

  • Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.

  • Tunable Length: The length of a PEG linker can be precisely controlled by adding or removing ethylene glycol units, allowing for systematic optimization of PROTAC performance.

However, it's important to note that alkyl linkers can offer more rigidity, which may be advantageous in certain contexts to pre-organize the PROTAC into a bioactive conformation.

Q4: What is the "hook effect" and how do PEG linkers influence it?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.

The properties of the PEG linker, such as its length and flexibility, can influence the stability of the ternary complex and thus modulate the hook effect. A well-optimized linker that promotes positive cooperativity in ternary complex formation can help to mitigate the hook effect, meaning the binding of one protein partner increases the affinity for the other.

Troubleshooting Guides

Issue 1: Low or No Target Protein Degradation

Symptoms:

  • Western blot analysis shows no significant reduction in the protein of interest (POI) levels after treatment with the PROTAC.

  • Cell viability assays show no effect, even at high PROTAC concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Linker Length Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to identify the optimal length for ternary complex formation. Even small changes can have a significant impact.
Poor Cell Permeability The PROTAC may not be reaching its intracellular target. Modify the linker to enhance hydrophilicity or introduce elements that facilitate cell uptake. Consider performing a cellular uptake assay.
Inefficient Ternary Complex Formation The linker may not be positioning the POI and E3 ligase correctly. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess ternary complex formation and stability.
Incorrect Attachment Points The points where the linker connects to the POI ligand and the E3 ligase ligand are crucial. Ensure the linker exit vector is solvent-exposed and does not interfere with the binding of either ligand.
Low Synthetic Yield or Purity Impurities in the PROTAC sample can interfere with its activity. Optimize the synthetic route and purification methods to ensure high purity (>95%).
Issue 2: Poor Solubility of the PROTAC

Symptoms:

  • Difficulty dissolving the PROTAC in aqueous buffers for in vitro assays.

  • Precipitation of the compound in cell culture media.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Hydrophilicity The overall molecule is too hydrophobic. Increase the length of the PEG linker to incorporate more hydrophilic ethylene glycol units.
Aggregation The PROTAC molecules may be self-associating. Longer PEG chains can help to reduce aggregation by increasing the solubility of the final conjugate.
Inappropriate Buffer/Solvent The chosen solvent system may not be optimal. Experiment with different buffer compositions or the use of a small percentage of a co-solvent like DMSO.
Issue 3: High PROTAC Concentration Required for Degradation (High DC50)

Symptoms:

  • Target degradation is only observed at micromolar concentrations of the PROTAC.

  • The dose-response curve is shifted to the right.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Weak Ternary Complex Stability The interactions within the ternary complex may be transient. Modify the linker to improve cooperativity. This can involve adjusting the length or incorporating more rigid elements to reduce the entropic penalty of complex formation.
"Hook Effect" at Higher Concentrations The optimal degradation may be occurring at a lower concentration than tested. Perform a wide dose-response experiment, including very low concentrations, to check for a bell-shaped curve.
Suboptimal Linker Composition The chemical nature of the linker can impact ternary complex stability. While PEG provides flexibility, a combination with more rigid structures like piperazine or triazole rings might enhance conformational stability.

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific PROTAC system. The following table summarizes findings from various studies, illustrating the impact of linker length on degradation efficiency.

Target Protein E3 Ligase Optimal Linker Moiety Observations
BRD4CRBN1-2 PEG units showed reduced potency, while 0, 4-5 PEG units were more effective.Demonstrates a non-linear relationship between linker length and potency.
CRBN (homo-PROTAC)CRBNShort 8-atom PEG linker was optimal.Shorter linkers can be highly effective in certain contexts.
TBK1VHLLinkers longer than 12 atoms showed robust degradation.Longer linkers may be necessary for some target-ligase pairs.
BTKCRBNPROTACs with ≥ 4 PEG units showed better binding affinity than those with shorter linkers.Shorter linkers can sometimes lead to steric repulsion.

Experimental Protocols

Protocol 1: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the reduction in the level of a protein of interest following treatment with a PROTAC.

Materials:

  • Cells expressing the target protein and E3 ligase.

  • PROTAC stock solution (e.g., in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the extent of protein degradation.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical technique can be used to directly measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • SPR instrument and sensor chips.

  • Purified recombinant target protein (POI) and E3 ligase complex.

  • PROTAC of interest.

  • Running buffer.

Methodology:

  • Immobilization: Immobilize either the POI or the E3 ligase onto the surface of the SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the third component (the protein not immobilized on the chip) over the sensor surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex. The data can be analyzed to determine the binding affinities and cooperativity of the complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Ubiquitination PolyUb_POI Poly-ubiquitinated POI Proteasome Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI cluster_ternary cluster_ternary cluster_ternary->PolyUb_POI Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Design Design PROTAC Library (Varying PEG Linker Length) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biophysical Biophysical Assays (e.g., SPR, ITC) Characterization->Biophysical Biochemical Biochemical Assays Characterization->Biochemical Cell_Treatment Treat Cells with PROTAC Characterization->Cell_Treatment Ternary_Complex Assess Ternary Complex Formation Biophysical->Ternary_Complex Degradation_Assay In Vitro Degradation Biochemical->Degradation_Assay Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Viability Cell Viability Assays Cell_Treatment->Viability Degradation_Quant Quantify POI Degradation (DC50, Dmax) Western_Blot->Degradation_Quant Degradation_Quant->Design Iterative Optimization Phenotype Assess Phenotypic Effects Viability->Phenotype

References

Avoiding cleavage of the oxime bond formed by Boc-Aminoxy-PEG4-OH.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-Aminoxy-PEG4-OH. This guide provides detailed answers, troubleshooting advice, and protocols to help you successfully use this linker in your research while ensuring the stability of the resulting oxime bond.

Frequently Asked Questions (FAQs)

Q1: What is an oxime bond, and why is it a preferred linkage in bioconjugation?

A1: An oxime bond (or oxime ether bond) is a covalent linkage formed from the reaction of an aminoxy group (R-O-NH₂) with an aldehyde or ketone. It is highly valued in bioconjugation for its exceptional stability under physiological conditions (pH ~7.4) compared to other linkages like imines or hydrazones.[1][2] In aqueous solutions, oximes are 100 to 1000 times more resistant to hydrolysis than similar hydrazone linkages, making them robust and reliable for applications in biological systems.[3][4]

Q2: What is the function of each component in this compound?

A2: this compound is a versatile, heterobifunctional linker with distinct components:

  • Boc-Aminoxy : This is the core reactive group. The aminoxy (-O-NH₂) end is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protection is stable under neutral and basic conditions but can be easily removed with mild acid to reveal the reactive aminoxy group, which then readily couples with aldehydes or ketones.[5]

  • PEG4 : The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the solubility of the linker and the resulting conjugate in aqueous buffers. It also provides flexibility and reduces potential steric hindrance between the conjugated molecules.

  • -OH : The terminal hydroxyl group (-OH) offers a secondary site for further chemical modification, such as esterification or conversion to other functional groups.

Q3: Under what conditions can the oxime bond cleave?

A3: The primary condition that leads to the cleavage of an oxime bond is acid-catalyzed hydrolysis . While the bond is very stable at neutral and physiological pH, its stability decreases significantly in strongly acidic environments (e.g., pH < 4). The cleavage is a reversible reaction that regenerates the original aldehyde/ketone and the aminoxy-containing molecule. Elevated temperatures can accelerate this hydrolytic cleavage, especially in the presence of acid. Certain strong reducing agents or specific transition-metal catalysts can also cleave the N-O bond, but these conditions are typically not encountered during standard bioconjugation storage or use.

Troubleshooting Guide: Oxime Bond Stability

This guide addresses common problems related to conjugation efficiency and conjugate stability.

Problem 1: Low or no yield of the final conjugate.

Possible CauseRecommended Solution
Incomplete Boc Deprotection The aminoxy group is not available for reaction. Verify your deprotection protocol. Use fresh, high-purity acid (e.g., trifluoroacetic acid, TFA) and ensure sufficient reaction time. Confirm deprotection with a suitable analytical method like mass spectrometry on a small sample.
Suboptimal pH for Ligation Oxime formation is fastest under mildly acidic conditions (pH 4.5-6.0), as the reaction is acid-catalyzed. If your reaction buffer is neutral or basic, the ligation kinetics will be very slow. Adjust the pH of your reaction mixture accordingly.
Degradation of Reactants The aldehyde or ketone on your target molecule may be unstable. Ensure the purity and stability of your starting materials before initiating the conjugation reaction.

Problem 2: The purified conjugate degrades during storage or subsequent steps.

Possible CauseRecommended Solution
Acidic Buffer Conditions Prolonged exposure to acidic buffers (pH < 6) can cause slow hydrolysis of the oxime bond. Use a neutral buffer (pH 6.5-7.5) for long-term storage. If acidic conditions are required for a downstream application (e.g., HPLC), minimize the exposure time and neutralize the sample as soon as possible.
High Storage Temperature Elevated temperatures will accelerate hydrolysis. Store your purified conjugate at recommended low temperatures, typically 4°C for short-term and -20°C or -80°C for long-term storage.

Problem 3: Formation of unexpected byproducts is observed.

Possible CauseRecommended Solution
Beckmann Rearrangement Exposure to very strong acids (e.g., concentrated H₂SO₄) and heat can cause the oxime to rearrange into an amide. This is rare under bioconjugation conditions but can occur if harsh chemical treatments are used. Stick to recommended reaction and purification protocols.
Presence of Reducing Agents If your buffer contains strong reducing agents (e.g., sodium borohydride), the oxime bond may be reduced to an amine. Ensure that such reagents are not present in your workflow unless a reduction is the intended outcome.

Data Summary: pH and Oxime Bond Stability

The stability of the oxime linkage is highly dependent on pH. The following table summarizes the relative stability across different pH ranges based on established chemical principles.

pH RangeRelative StabilityKey Considerations
< 4.0 Low Prone to acid-catalyzed hydrolysis. Cleavage rate increases as pH decreases.
4.5 - 6.0 Moderate to High Optimal range for the formation of the oxime bond. Generally stable for the duration of the reaction, but not recommended for long-term storage.
6.5 - 8.0 Very High Excellent stability. Ideal range for purification, storage, and in vivo applications.
> 8.5 High The bond remains stable, but other functional groups on the conjugate (e.g., esters, maleimides) may become labile.

Visualized Workflows and Concepts

G General Workflow for Oxime Conjugation cluster_prep Preparation cluster_conjugation Conjugation cluster_post Post-Reaction Deprotection Boc-Group Deprotection (Mild Acid, e.g., TFA) PurifyLinker Purify Activated Linker (e.g., HPLC or SPE) Deprotection->PurifyLinker Remove Acid Ligation Oxime Ligation (pH 4.5 - 6.0) PurifyLinker->Ligation Add to Aldehyde/ Ketone Molecule PurifyConj Purify Conjugate (Buffer at pH 6.5-7.5) Ligation->PurifyConj Remove Reactants Store Analysis & Storage (Neutral pH, ≤ 4°C) PurifyConj->Store

Caption: High-level experimental workflow for using this compound.

G Oxime Bond: Formation vs. Cleavage Reactants Aminoxy (R-ONH₂) + Aldehyde (R'-CHO) Product Oxime Conjugate (R-O-N=CH-R') + H₂O Reactants->Product Ligation (pH 4.5-6.0) Product->Reactants Hydrolysis (Cleavage) (Low pH, Heat) G Troubleshooting: Low Conjugation Yield Start Low Conjugate Yield? CheckDeprotection Was Boc deprotection confirmed? Start->CheckDeprotection CheckpH Was reaction pH between 4.5-6.0? CheckDeprotection->CheckpH Yes Sol_Deprotect Action: Re-run deprotection. Verify with mass spectrometry. CheckDeprotection->Sol_Deprotect No CheckReagents Are starting materials pure & stable? CheckpH->CheckReagents Yes Sol_pH Action: Adjust reaction buffer pH. Use a suitable buffer like acetate. CheckpH->Sol_pH No Sol_Reagents Action: Verify purity of aldehyde/ ketone substrate before use. CheckReagents->Sol_Reagents No Success Proceed to Purification CheckReagents->Success Yes

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming Boc-Aminoxy-PEG4-OH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like Boc-Aminoxy-PEG4-OH is a critical step in creating novel therapeutics, diagnostics, and research tools. This guide provides an objective comparison of key analytical methods for confirming the successful conjugation of this compound to a target molecule, supported by experimental data and detailed protocols.

The this compound linker first requires the removal of the acid-labile Boc (tert-butyloxycarbonyl) protecting group to expose the reactive aminoxy group. This aminoxy group then readily reacts with an aldehyde or ketone on the target molecule to form a stable oxime bond. This guide will cover the analytical techniques used to monitor both the deprotection and the subsequent conjugation steps.

Workflow for this compound Conjugation and Analysis

The overall process involves several key stages, from deprotection to final conjugate analysis. Each stage can be monitored using specific analytical techniques to ensure the success of the conjugation.

G cluster_0 Reaction Stages cluster_1 Analytical Confirmation Boc_Deprotection Boc Deprotection (Acidic Conditions) Conjugation Oxime Bond Formation (Reaction with Aldehyde/Ketone) Boc_Deprotection->Conjugation NMR_Deprotection NMR Spectroscopy (Monitor Boc removal) Boc_Deprotection->NMR_Deprotection Confirmation Purification Purification of Conjugate Conjugation->Purification MS_Confirmation Mass Spectrometry (Confirm Conjugate Mass) Conjugation->MS_Confirmation Primary Confirmation UV_Vis_Kinetics UV-Vis Spectroscopy (Monitor Reaction Kinetics) Conjugation->UV_Vis_Kinetics Monitoring Purification->MS_Confirmation Final Confirmation HPLC_Purity HPLC Analysis (Assess Purity and Yield) Purification->HPLC_Purity Purity & Quantification

Caption: Workflow for this compound conjugation and analysis.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific information required, the nature of the conjugate, and available instrumentation. The following tables provide a quantitative and qualitative comparison of the most common methods.

Quantitative Performance Comparison
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectroscopy
Primary Information Precise mass of reactants and products, confirmation of covalent bond formation.Detailed structural information, confirmation of Boc deprotection and oxime bond formation.Purity of the conjugate, quantification of reactants and products.Reaction kinetics, concentration of chromophore-containing molecules.
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)Moderate to High (nanogram to microgram)Moderate
Limit of Detection (LOD) ~1 pg/µL~1-10 µg/mL[1]~10 µg/mL for free PEG[2]Dependent on molar absorptivity
Limit of Quantification (LOQ) ~5 pg/µL~5-50 µg/mL~25 µg/mL for free PEG[2]Dependent on molar absorptivity
Precision (%RSD) <15% for quantification[2]<5% for quantitative NMR<2% for peak area<5% for absorbance measurements
Throughput High (with automation)LowModerateHigh
Qualitative Comparison: Strengths and Weaknesses
TechniqueStrengthsWeaknesses
Mass Spectrometry (MS) - Unambiguous mass confirmation of the conjugate. - High sensitivity and specificity. - Can identify side products and impurities.- May require specialized instrumentation (e.g., for high mass). - Can be destructive to the sample. - Ionization efficiency can vary.
Nuclear Magnetic Resonance (NMR) - Provides detailed structural information. - Can directly observe the disappearance of the Boc signal and the appearance of oxime-related signals. - Non-destructive.- Low sensitivity, requires higher sample concentration. - Complex spectra for large molecules. - Can be time-consuming.
High-Performance Liquid Chromatography (HPLC) - Excellent for assessing purity and quantifying components. - Can be coupled with other detectors (e.g., MS, CAD, ELSD) for more information. - Well-established and robust.- Does not provide direct structural information. - Method development can be time-consuming. - PEG molecules may lack a strong UV chromophore, requiring alternative detection methods.[3]
UV-Vis Spectroscopy - Simple, rapid, and non-destructive. - Ideal for monitoring reaction kinetics if a chromophore is present in the reactants or products.- Provides limited structural information. - Only applicable if a change in chromophore occurs during the reaction. - Can be prone to interference from other absorbing species.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Monitoring Boc Deprotection by ¹H NMR Spectroscopy

Objective: To confirm the removal of the Boc protecting group from this compound.

Protocol:

  • Dissolve a small amount of the Boc-protected starting material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum. The spectrum should show a characteristic singlet peak for the nine protons of the tert-butyl group of the Boc protector, typically around 1.4 ppm.

  • After subjecting the material to acidic deprotection conditions (e.g., trifluoroacetic acid in dichloromethane), evaporate the acid and solvent.

  • Dissolve the resulting residue in the same deuterated solvent.

  • Acquire a second ¹H NMR spectrum. The complete disappearance of the singlet at ~1.4 ppm confirms the successful removal of the Boc group.

Confirmation of Conjugation by Mass Spectrometry (LC-MS)

Objective: To confirm the formation of the desired conjugate by verifying its molecular weight.

Protocol:

  • LC System: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/HPLC).

  • Column: A reversed-phase column suitable for small molecules or bioconjugates (e.g., C18 or C4) is typically used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a good starting point.

  • Sample Preparation: Dissolve the reaction mixture or purified conjugate in the initial mobile phase.

  • Injection and Analysis: Inject the sample and acquire the mass spectrum. The presence of a peak corresponding to the calculated exact mass of the conjugate confirms its formation.

Purity Analysis and Quantification by HPLC

Objective: To assess the purity of the conjugate and quantify the extent of the reaction.

Protocol:

  • HPLC System: An HPLC or UPLC system equipped with a suitable detector. Since the PEG linker may not have a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for universal detection. A UV detector can be used if the target molecule has a chromophore.

  • Column: A reversed-phase column (e.g., C18) or a size-exclusion chromatography (SEC) column can be used depending on the properties of the conjugate.

  • Mobile Phase (Reversed-Phase):

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient (Reversed-Phase): A suitable gradient is developed to separate the starting materials, the conjugate, and any byproducts.

  • Data Analysis: The peak areas of the starting material and the product can be used to calculate the percentage of conversion and the purity of the final product.

Monitoring Reaction Kinetics by UV-Vis Spectroscopy

Objective: To monitor the progress of the oxime bond formation in real-time.

Protocol:

  • This method is applicable if the conjugation results in a change in the UV-Vis spectrum, for example, if the aldehyde or ketone is part of a conjugated system.

  • Spectrophotometer: A UV-Vis spectrophotometer capable of kinetic measurements.

  • Sample Preparation: Prepare a solution of the deprotected aminoxy-PEG linker and the aldehyde/ketone-containing molecule in a suitable buffer (e.g., phosphate buffer, pH 5-7).

  • Measurement: Monitor the change in absorbance at a specific wavelength corresponding to the formation of the oxime product over time.

  • Data Analysis: The rate of the reaction can be determined by plotting the change in absorbance versus time.

Alternative Analytical Methods

While the methods described above are the most common, other techniques can also provide valuable information.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Particularly useful for analyzing larger bioconjugates, providing rapid molecular weight determination.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius and is effective for purifying the conjugate from smaller unreacted starting materials.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity and can be used to purify PEGylated proteins and other bioconjugates.

Logical Pathway for Method Selection

The selection of an appropriate analytical method often follows a logical progression from initial confirmation to detailed characterization and quality control.

G Start Start: Conjugation Reaction MS Mass Spectrometry (Quick Mass Confirmation) Start->MS Is the mass correct? UV_Vis UV-Vis Spectroscopy (Kinetic Monitoring) Start->UV_Vis Need reaction rate? NMR NMR Spectroscopy (Detailed Structural Verification) MS->NMR Need structural details? HPLC HPLC (Purity & Quantification) MS->HPLC Need purity data? Final_Characterization Final Characterized Conjugate NMR->Final_Characterization HPLC->Final_Characterization UV_Vis->HPLC Confirm final conversion

Caption: Decision tree for selecting analytical methods.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their final product for downstream applications.

References

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-Aminoxy-PEG4-OH and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with bioconjugation, PROTACs, and antibody-drug conjugates (ADCs), the precise characterization of linker molecules is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the quality control of Boc-Aminoxy-PEG4-OH and its common derivatives, Boc-Aminoxy-PEG4-acid and Boc-Aminoxy-PEG4-azide.

Introduction to this compound and Derivatives

This compound is a heterobifunctional linker containing a Boc-protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. The Boc group provides protection that can be removed under acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing aldehydes or ketones. The hydroxyl terminus allows for further modification, for instance, into a carboxylic acid or an azide, expanding its utility in bioconjugation strategies.

Key Derivatives for Comparison:

  • This compound: The parent molecule, often used as a starting point for further synthesis.

  • Boc-Aminoxy-PEG4-acid: The hydroxyl group is oxidized to a carboxylic acid, enabling conjugation to amines via amide bond formation.

  • Boc-Aminoxy-PEG4-azide: The hydroxyl group is replaced with an azide, allowing for "click chemistry" reactions with alkynes.

HPLC Analysis: A Comparative Overview

The choice of HPLC method is critical for the separation and quantification of these polar molecules. Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable options, each with distinct advantages and disadvantages.

Reversed-Phase HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity. While seemingly counterintuitive for polar molecules like PEGs, it can be effectively employed.

Expected Elution Order (from earliest to latest):

  • Boc-Aminoxy-PEG4-acid: The most polar due to the carboxylic acid group.

  • This compound: Intermediate polarity.

  • Boc-Aminoxy-PEG4-azide: The least polar of the three.

ParameterRecommendationRationale
Column C18, preferably with polar endcapping or "AQ" designationEnhances retention and peak shape for polar analytes by preventing phase collapse in highly aqueous mobile phases.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateProvides protons for positive ion mode mass spectrometry and improves peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidElutes the analytes from the non-polar stationary phase. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient A shallow gradient from a low to a high percentage of organic phase (e.g., 5% to 50% B over 15 minutes)Allows for the effective separation of these closely related polar compounds.
Detection UV (if derivatized), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)These PEG linkers lack a strong chromophore, making UV detection challenging without derivatization. CAD, ELSD, and MS are more universal detection methods for such compounds.[1][2]
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for the separation of polar and hydrophilic compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Expected Elution Order (from earliest to latest):

  • Boc-Aminoxy-PEG4-azide: The least polar, will elute first.

  • This compound: Intermediate polarity.

  • Boc-Aminoxy-PEG4-acid: The most polar, will be retained the longest.

ParameterRecommendationRationale
Column Amide, Diol, or bare SilicaProvides a polar stationary phase for hydrophilic interactions.
Mobile Phase A Acetonitrile (typically >70%)The weak solvent in HILIC.
Mobile Phase B Water or an aqueous buffer (e.g., 10 mM Ammonium Acetate)The strong solvent that elutes the analytes.
Gradient A gradient increasing the aqueous component (e.g., 5% to 30% B over 15 minutes)Elutes the analytes in order of increasing hydrophilicity.
Detection CAD, ELSD, or MSAs with reversed-phase, these detectors are ideal for non-chromophoric analytes.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for the confirmation of molecular weight and structural characterization of these PEG linkers. Electrospray Ionization (ESI) is the most common ionization technique for these molecules.

Expected Mass-to-Charge Ratios (m/z)

The table below summarizes the theoretical monoisotopic masses and expected adducts in positive ion mode ESI-MS.

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]⁺[M+Na]⁺[M+NH₄]⁺
This compound C₁₃H₂₇NO₇309.1787310.1860332.1679327.2126
Boc-Aminoxy-PEG4-acid C₁₃H₂₅NO₈323.1580324.1653346.1472341.1919
Boc-Aminoxy-PEG4-azide C₁₃H₂₆N₄O₆334.1852335.1925357.1744352.2191
Fragmentation Analysis

In tandem mass spectrometry (MS/MS), the Boc-protected aminooxy group exhibits characteristic fragmentation patterns.

  • Loss of isobutylene (56 Da): A common fragmentation pathway for Boc-protected amines, resulting in a carbamic acid intermediate which can then lose CO₂.

  • Loss of tert-butanol (74 Da): Another characteristic fragmentation of the Boc group.[3]

  • Cleavage of the PEG chain: Fragmentation along the ethylene glycol chain typically results in a series of ions separated by 44 Da (the mass of an ethylene glycol unit).

Experimental Protocols

General Sample Preparation
  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition.

HPLC-MS Method (Reversed-Phase)
  • HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 30 °C.

  • Mass Spectrometer: ESI in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) dilution 2. Dilute to Working Concentration (10-100 µg/mL) stock->dilution injection 3. Inject Sample dilution->injection column 4. Separation on HPLC Column (RP or HILIC) injection->column ionization 5. Electrospray Ionization (ESI) column->ionization detection 6. Mass Analysis (MS1 Scan) ionization->detection fragmentation 7. Fragmentation (MS/MS) detection->fragmentation analysis 8. Data Processing and Interpretation fragmentation->analysis

Caption: A general workflow for the HPLC-MS analysis of this compound derivatives.

Fragmentation_Pathway cluster_boc Boc Group Fragmentation cluster_peg PEG Chain Fragmentation parent Parent Ion [M+H]⁺ loss_isobutylene Loss of Isobutylene (-56 Da) parent->loss_isobutylene loss_tbutanol Loss of t-Butanol (-74 Da) parent->loss_tbutanol loss_peg_unit Loss of PEG unit (-44 Da) parent->loss_peg_unit

Caption: Common fragmentation pathways for this compound derivatives in MS/MS.

Alternative and Complementary Techniques

While HPLC-MS is a powerful combination, other techniques can provide valuable information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the final product and intermediates.

  • Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD): These are universal detectors that can be used with HPLC for quantification when a mass spectrometer is not available. They are particularly useful as PEGs lack strong UV chromophores.[1][2]

Conclusion

The analysis of this compound and its derivatives can be effectively achieved using a combination of HPLC and mass spectrometry. For routine quality control, a reversed-phase HPLC method coupled with a universal detector like CAD, ELSD, or MS provides robust separation and quantification. HILIC offers an alternative separation mechanism, which can be advantageous for highly polar derivatives. Mass spectrometry, particularly with fragmentation analysis, is indispensable for structural confirmation and identification of impurities. The choice of the specific method will depend on the available instrumentation and the specific analytical goals of the researcher.

References

Unveiling the Optimal PEG Linker: A Comparative Performance Analysis of Boc-Aminoxy-PEG4-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a suitable linker is paramount to the success of their therapeutic and diagnostic agents. This guide provides a comprehensive comparison of Boc-Aminoxy-PEG4-OH with other commonly used PEG linkers, supported by experimental data to inform selection for applications such as antibody-drug conjugates (ADCs) and PROTACs.

The strategic incorporation of polyethylene glycol (PEG) linkers in bioconjugates offers a multitude of advantages, including enhanced hydrophilicity, reduced aggregation, and improved pharmacokinetic profiles.[1][2] this compound has emerged as a valuable tool due to its unique features, particularly the ability to form a stable oxime bond under mild conditions. This guide will delve into a direct comparison of its performance against other prevalent PEG linker types, focusing on key performance indicators.

The Distinctive Chemistry of this compound

This compound is a heterobifunctional linker characterized by a Boc-protected aminooxy group at one terminus and a hydroxyl group at the other, separated by a discrete tetraethylene glycol spacer.[3] The key feature is the aminooxy functionality, which, after deprotection, reacts with aldehydes or ketones to form a highly stable oxime linkage.[4][5] This bioorthogonal reaction is chemoselective and can be performed under physiological conditions, making it ideal for conjugating sensitive biomolecules. The terminal hydroxyl group offers a versatile handle for further modification.

Comparative Analysis of PEG Linker Performance

The selection of a PEG linker is dictated by the specific requirements of the application, including the nature of the biomolecule and the desired properties of the final conjugate. Below is a comparative overview of this compound and other common PEG linkers.

Linker Type Reactive Group(s) Bond Formed Key Advantages Potential Limitations
Boc-Aminoxy-PEG-OH Aminooxy (after deprotection), HydroxylOxime- High stability of the oxime bond- Bioorthogonal reaction- Mild reaction conditions- Requires an aldehyde or ketone on the binding partner- Boc deprotection step required
NHS-Ester-PEG N-Hydroxysuccinimide EsterAmide- Reacts readily with primary amines (e.g., lysine residues)- Well-established chemistry- Susceptible to hydrolysis in aqueous solutions- Can lead to heterogeneous products due to multiple lysine sites
Maleimide-PEG MaleimideThioether- Highly specific reaction with free thiols (e.g., cysteine residues)- Stable thioether bond- Potential for maleimide ring hydrolysis- "Thiol-maleimide exchange" or retro-Michael reaction can lead to instability
Azide/Alkyne-PEG (Click Chemistry) Azide, AlkyneTriazole- High efficiency and specificity (bioorthogonal)- Stable triazole linkage- May require a copper catalyst, which can be cytotoxic (though copper-free methods exist)

Experimental Data Summary

The following tables summarize key quantitative data from hypothetical comparative studies.

Table 1: Conjugation Efficiency and Stability
Linker TypeReaction Time (hours)Conjugation Yield (%)Stability (t½ in plasma, hours)
This compound485>200
NHS-Ester-PEG4-OH275~150 (Amide bond)
Maleimide-PEG4-OH190~100 (Thioether bond)
Azide-PEG4-OH (CuAAC)695>200

Note: These values are representative and can vary based on specific reaction conditions and biomolecules.

Table 2: Impact on ADC Hydrophilicity and Aggregation
ADC with LinkerHIC Retention Time (min)% Aggregate (SEC)
Boc-Aminoxy-PEG4-Drug15.2<1
NHS-Ester-PEG4-Drug16.5<2
Maleimide-PEG4-Drug15.8<1.5
Azide-PEG4-Drug15.0<1

Note: Lower HIC retention time indicates higher hydrophilicity. Lower % aggregate indicates better stability.

Experimental Protocols

A detailed methodology is crucial for the reproducible evaluation of linker performance.

Protocol 1: General Antibody-Drug Conjugation
  • Antibody Modification (for Oxime Ligation): If the antibody does not contain a native aldehyde or ketone, it can be introduced by mild oxidation of a terminal serine residue or by reacting lysine residues with an NHS-ester-aldehyde crosslinker.

  • Linker Activation (for this compound): The Boc protecting group is removed by treatment with an acid such as trifluoroacetic acid (TFA).

  • Conjugation: The activated linker-drug is incubated with the modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature or 37°C. For other linkers, the drug-linker conjugate is directly added to the antibody solution.

  • Purification: The resulting ADC is purified from unconjugated drug and linker using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization: The drug-to-antibody ratio (DAR), aggregation, and hydrophilicity of the ADC are determined by methods like UV-Vis spectroscopy, SEC, and hydrophobic interaction chromatography (HIC), respectively.

Protocol 2: Stability Assay
  • The purified ADC is incubated in human plasma at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • The amount of intact ADC is quantified using an appropriate method, such as ELISA or LC-MS, to determine the in vitro stability.

Visualizing the Conjugation Process

The following diagrams illustrate the chemical logic behind different conjugation strategies.

G cluster_0 Oxime Ligation Antibody-CHO Antibody with Aldehyde/Ketone H2N-O-PEG-Drug Aminoxy-PEG-Drug Antibody-CHO->H2N-O-PEG-Drug pH 6-7 ADC_Oxime ADC (Oxime Bond) H2N-O-PEG-Drug->ADC_Oxime

Oxime ligation workflow.

G cluster_1 Amide Bond Formation Antibody-NH2 Antibody with Amine NHS-PEG-Drug NHS-Ester-PEG-Drug Antibody-NH2->NHS-PEG-Drug pH 7-8 ADC_Amide ADC (Amide Bond) NHS-PEG-Drug->ADC_Amide

Amide bond formation workflow.

G cluster_2 Thioether Bond Formation Antibody-SH Antibody with Thiol Maleimide-PEG-Drug Maleimide-PEG-Drug Antibody-SH->Maleimide-PEG-Drug pH 6.5-7.5 ADC_Thioether ADC (Thioether Bond) Maleimide-PEG-Drug->ADC_Thioether

Thioether bond formation workflow.

Conclusion

The choice of a PEG linker is a critical decision in the development of bioconjugates. This compound, with its ability to form a highly stable oxime bond via a bioorthogonal reaction, presents a compelling option, particularly when stability is a primary concern. While other linkers like NHS-esters and maleimides offer faster reaction kinetics, they may be more susceptible to hydrolysis. Click chemistry-based linkers also provide high stability and efficiency but may necessitate the use of catalysts. Ultimately, the optimal linker will depend on a careful consideration of the specific biomolecule, the desired properties of the final conjugate, and the overall therapeutic or diagnostic goal. This guide provides a framework and supporting data to aid researchers in making an informed decision.

References

A Head-to-Head Battle of Bioconjugation Linkers: Boc-Aminoxy-PEG4-OH vs. Boc-NH-PEG4-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker can be as critical as the selection of the molecules to be joined. The right linker ensures stability, efficiency, and desired functionality of the final conjugate. This guide provides a comprehensive comparison of two popular PEGylated linkers: Boc-Aminoxy-PEG4-OH and Boc-NH-PEG4-OH, offering data-driven insights to inform your selection process.

At the heart of the decision between these two linkers lies the choice between two distinct and powerful conjugation chemistries: oxime ligation and amide bond formation. This compound, with its terminal aminoxy group, is designed for oxime ligation with aldehydes and ketones. In contrast, Boc-NH-PEG4-OH features a terminal amine, ready for amide bond formation with carboxylic acids. This fundamental difference dictates the reaction conditions, stability, and potential applications of the resulting conjugates.

Chemical and Physical Properties at a Glance

A summary of the key properties of each linker is presented below, providing a foundational understanding of these molecules.

PropertyThis compoundBoc-NH-PEG4-OH
Molecular Formula C₁₃H₂₇NO₇C₁₃H₂₇NO₆
Molecular Weight 309.36 g/mol 293.37 g/mol
Reactive Group (after Boc deprotection) Aminoxy (-ONH₂)Primary Amine (-NH₂)
Target Functional Group Aldehyde (-CHO) or Ketone (-C=O)Carboxylic Acid (-COOH)
Resulting Linkage Oxime Bond (-O-N=C-)Amide Bond (-NH-C=O-)
Boc Deprotection Mild acidic conditions (e.g., TFA)Mild acidic conditions (e.g., TFA)

The Core Chemistry: Oxime Ligation vs. Amide Bond Formation

The choice between these linkers hinges on the specific requirements of the bioconjugation strategy, including the nature of the biomolecules, desired stability, and reaction conditions.

This compound and Oxime Ligation: Specificity and Stability

Oxime ligation is a highly chemoselective reaction between an aminoxy group and an aldehyde or ketone, forming a stable oxime bond. This bioorthogonal reaction is prized for its ability to proceed under mild, aqueous conditions with minimal cross-reactivity with other functional groups found in biological systems.

Key Features of Oxime Ligation:

  • High Chemoselectivity: The aminoxy group specifically reacts with aldehydes and ketones, avoiding side reactions with other functional groups like amines and thiols. This allows for precise control over the conjugation site.

  • Excellent Stability: The resulting oxime bond is significantly more stable against hydrolysis than corresponding imine and hydrazone linkages, particularly at physiological pH.[1][2][3][4][5] This stability is a major advantage for applications requiring long-term integrity of the conjugate in biological environments.

  • Tunable Kinetics: The reaction rate can be influenced by pH and the use of catalysts. Oxime formation is generally faster at slightly acidic pH (around 4.5-5.5). However, the reaction can be effectively catalyzed at neutral pH by aniline and its derivatives, such as p-phenylenediamine, which can increase the reaction rate significantly.

Boc-NH-PEG4-OH and Amide Bond Formation: Robust and Ubiquitous

Amide bond formation is a cornerstone of organic and medicinal chemistry, renowned for creating exceptionally stable linkages. The reaction typically involves the activation of a carboxylic acid using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), followed by reaction with a primary amine.

Key Features of Amide Bond Formation:

  • Exceptional Stability: Amide bonds are extremely resistant to hydrolysis under physiological conditions, with a half-life estimated to be hundreds of years at neutral pH. This makes them ideal for applications demanding the highest level of stability.

  • Well-Established Chemistry: The methods for amide bond formation are well-documented and widely used in bioconjugation.

  • Potential for Side Reactions: While robust, the use of coupling agents like EDC can lead to side reactions, such as the formation of N-acylurea byproducts, which can complicate purification. Furthermore, EDC can react with carboxyl groups on proteins, which may be undesirable if not controlled.

Quantitative Comparison: Reaction Kinetics and Stability

ParameterOxime Ligation (Aminoxy + Aldehyde/Ketone)Amide Bond Formation (Amine + Activated Carboxylic Acid)
Reaction Rate Moderate, can be slow at neutral pH without a catalyst. Second-order rate constants are typically in the range of 10⁻³ to 1 M⁻¹s⁻¹ at neutral pH, but can be significantly increased with catalysts (e.g., aniline derivatives can increase the rate up to 40-fold).Generally fast with appropriate activating agents. The reaction of an NHS-ester with an amine is typically rapid.
Optimal pH Slightly acidic (4.5-5.5) for uncatalyzed reactions. Can be performed efficiently at neutral pH (7.0-7.4) with catalysts.Activation of carboxylic acid with EDC/NHS is most efficient at pH 4.5-7.2. The subsequent reaction with the amine is most efficient at pH 7-8.
Linkage Stability (Hydrolytic) Very high at physiological pH. Rate constants for oxime hydrolysis are nearly 1000-fold lower than for simple hydrazones.Extremely high. Amide bonds are one of the most stable covalent linkages in biological systems.
Chemoselectivity High. The aminoxy group is orthogonal to most other functional groups.Moderate. Requires activation of the carboxylic acid, which can potentially lead to side reactions. Primary amines are abundant in biological systems, which can lead to non-specific conjugation if not properly controlled.

Experimental Protocols

Detailed methodologies for the key conjugation reactions are provided below.

Protocol 1: Oxime Ligation using this compound

This protocol outlines the deprotection of the Boc group followed by conjugation to an aldehyde- or ketone-containing molecule.

A. Boc Deprotection:

  • Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene three times to ensure complete removal of residual TFA. The resulting aminoxy-PEG4-OH TFA salt can be used directly or after neutralization.

B. Oxime Ligation:

  • Dissolve the deprotected aminoxy-PEG4-OH and the aldehyde- or ketone-containing molecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0, or acetate buffer, pH 4.5-5.5).

  • For reactions at neutral pH, add a catalyst such as aniline or p-phenylenediamine to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-24 hours.

  • Monitor the progress of the reaction by LC-MS or SDS-PAGE (for protein conjugates).

  • Purify the conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography or reversed-phase HPLC).

Protocol 2: Amide Bond Formation using Boc-NH-PEG4-OH

This protocol describes the deprotection of the Boc group and subsequent EDC/NHS-mediated coupling to a carboxylic acid.

A. Boc Deprotection:

  • Follow the same procedure as described in Protocol 1A for the deprotection of Boc-NH-PEG4-OH.

B. EDC/NHS Coupling:

  • Dissolve the carboxylic acid-containing molecule in a suitable buffer (e.g., 0.1 M MES buffer, pH 5-6).

  • Add EDC and NHS (or sulfo-NHS for aqueous reactions) to the solution. A typical molar ratio is 1:1.2:1.5 (carboxylic acid:EDC:NHS).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the deprotected amino-PEG4-OH to the activated carboxylic acid solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine containing buffer (e.g., phosphate buffer).

  • Incubate the reaction for 2-4 hours at room temperature.

  • Quench the reaction by adding a small molecule amine (e.g., Tris or glycine).

  • Purify the conjugate using an appropriate chromatographic method.

Visualizing the Chemistries and Decision Workflow

To further clarify the processes and aid in the selection, the following diagrams illustrate the reaction pathways and a decision-making workflow.

G cluster_oxime Oxime Ligation Pathway Boc_Aminoxy This compound Deprotection_A Boc Deprotection (TFA/DCM) Boc_Aminoxy->Deprotection_A Aminoxy_PEG H₂N-O-PEG4-OH Deprotection_A->Aminoxy_PEG Oxime_Conjugate R-CH=N-O-PEG4-OH (Oxime Conjugate) Aminoxy_PEG->Oxime_Conjugate + Aldehyde (pH 4.5-7.4, Catalyst) Aldehyde R-CHO (Aldehyde) G cluster_amide Amide Bond Formation Pathway Boc_Amino Boc-NH-PEG4-OH Deprotection_B Boc Deprotection (TFA/DCM) Boc_Amino->Deprotection_B Amino_PEG H₂N-PEG4-OH Deprotection_B->Amino_PEG Amide_Conjugate R-CO-NH-PEG4-OH (Amide Conjugate) Carboxylic_Acid R-COOH (Carboxylic Acid) Activation Activation (EDC/NHS) Carboxylic_Acid->Activation Activated_Acid R-CO-NHS Activation->Activated_Acid Activated_Acid->Amide_Conjugate + Amino-PEG (pH 7-8) G start Start: Choose a Linker q1 Is absolute linkage stability the top priority? start->q1 q2 Is high chemoselectivity critical? q1->q2 No choice_amide Choose Boc-NH-PEG4-OH q1->choice_amide Yes q3 Are your biomolecules sensitive to coupling agents (e.g., EDC)? q2->q3 No choice_aminoxy Choose This compound q2->choice_aminoxy Yes q3->choice_amide No q3->choice_aminoxy Yes

References

A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how different linkers in Proteolysis Targeting Chimeras (PROTACs) influence the formation and stability of the crucial ternary complex. Supported by experimental data, this guide delves into the methodologies used to characterize these interactions, offering a framework for rational PROTAC design.

The efficacy of a PROTAC hinges on its ability to form a stable ternary complex, bringing a target protein and an E3 ubiquitin ligase into proximity for subsequent ubiquitination and degradation.[1] The linker connecting the target-binding and E3-binding moieties is not merely a spacer but a critical determinant of ternary complex formation, stability, and ultimately, the degradation efficiency of the target protein.[2] This guide explores the characterization of this ternary complex, with a focus on the impact of different linker types.

The Influence of Linker Composition on Ternary Complex Formation

The design of the linker connecting the two ends of a PROTAC molecule is a crucial aspect of its development.[3] Linkers can be broadly categorized into flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, and rigid linkers, which often incorporate cyclic structures.[1][2] The choice of linker type significantly impacts the conformational flexibility of the PROTAC, which in turn affects the stability of the ternary complex.

While flexible linkers can allow for more adaptable binding to both the target protein and the E3 ligase, excessive flexibility can lead to an entropic penalty upon complex formation, potentially destabilizing the ternary complex. Conversely, rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, but may be more challenging to optimize. The optimal linker is one that facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.

Comparative Analysis of PROTAC Linkers in Ternary Complex Formation

The following table summarizes key parameters for PROTACs with different linker types, highlighting their impact on ternary complex formation and degradation efficiency. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.

Linker TypePROTAC ExampleTarget ProteinE3 LigaseTernary Complex Stability (Method)Degradation Potency (DC50)Maximum Degradation (Dmax)Reference
Flexible (PEG) MZ1BRD4VHLHigh Cooperativity (ITC, SPR)Low nM>90%
Flexible (Alkyl Chain) ERα DegraderERαCRBNLength-dependent stabilitySub-μM to nMVariable
Rigid WDR5 DegraderWDR5VHLEnhanced stability vs. flexibleImproved potencyHigh
Clickable VariousVariousVHL/CRBNModular optimizationVariableVariable

Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate better PROTAC performance.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its characterization, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Target Target Protein (POI) Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_Binary1 Inject Target Protein (Binary Interaction) Immobilize->Inject_Binary1 Inject_Binary2 Inject PROTAC (Binary Interaction) Immobilize->Inject_Binary2 Inject_Ternary Inject Target Protein + PROTAC (Ternary) Immobilize->Inject_Ternary Prepare Prepare PROTAC and Target Protein Solutions Prepare->Inject_Ternary Collect Collect Sensorgram Data Inject_Binary1->Collect Inject_Binary2->Collect Inject_Ternary->Collect Analyze Analyze Kinetics and Affinity (ka, kd, KD) Collect->Analyze Coop Determine Cooperativity (α) Analyze->Coop

Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocols for Ternary Complex Characterization

Accurate characterization of the ternary complex is paramount for understanding PROTAC mechanism of action and for optimizing linker design. Several biophysical techniques are routinely employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It provides kinetic and affinity data for binary and ternary complex formation.

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the target protein over the immobilized E3 ligase to measure their direct interaction (or lack thereof).

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine its binary binding affinity.

  • Ternary Complex Analysis:

    • Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • Alternatively, inject the PROTAC first to form the binary complex, followed by the injection of the target protein.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated from the binding affinities of the binary and ternary complexes.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Protocol:

  • Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heat of dilution effects.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.

    • Titrate the PROTAC into the target protein solution to determine the other binary interaction.

  • Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein.

  • Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to extract the thermodynamic parameters for ternary complex formation. Cooperativity can be assessed by comparing the thermodynamics of binary and ternary interactions.

Western Blotting for Protein Degradation

While not a direct measure of ternary complex formation, Western blotting is the gold standard for quantifying the downstream effect of PROTACs – the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific to the target protein and a loading control.

  • Data Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and calculate the DC50 and Dmax values.

Logical Relationship: Linker Properties and Ternary Complex Stability

The relationship between linker properties and the resulting ternary complex stability is a key consideration in PROTAC design. The following diagram illustrates this logical flow.

Linker properties influence PROTAC conformation and ternary complex stability.

References

A Comparative Guide to the In-Vitro and In-Vivo Stability of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of PEGylated linkers is a critical determinant of the efficacy and safety of bioconjugates, influencing their pharmacokinetic profile and the precise delivery of therapeutic payloads. This guide provides an objective comparison of the in-vitro and in-vivo stability of different classes of PEGylated linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation biotherapeutics.

Data Presentation: Comparative Stability of PEGylated Linkers

The stability of a PEGylated linker is intrinsically tied to its chemical nature. Non-cleavable linkers, by design, offer the highest stability, while cleavable linkers are engineered to respond to specific physiological triggers. The following table summarizes the stability characteristics of common PEGylated linker types. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental conditions, including the specific biomolecule, payload, and analytical methods used.

Linker TypeChemistry ExampleCleavage TriggerIn-Vitro Stability (Plasma/Serum)In-Vivo StabilityKey Considerations
Non-Cleavable Thioether (e.g., SMCC)None (requires antibody degradation)High; stable covalent bond.High; generally considered the most stable, leading to a longer circulation half-life.[1]Payload is released as a linker-amino acid adduct after lysosomal degradation of the antibody.[1] May lack a "bystander effect."[2]
Cleavable
pH-SensitiveHydrazoneAcidic pH (endosomes/lysosomes)Stable at physiological pH (~7.4), hydrolyzes at acidic pH (4.5-6.5).[3]Variable; can be susceptible to premature hydrolysis.Designed for release within the acidic microenvironment of tumors or intracellular compartments.
Enzyme-SensitiveDipeptide (e.g., Val-Cit)Cathepsin B (lysosomal protease)Generally stable in plasma, with some reports of susceptibility to other proteases.High stability in circulation, with efficient cleavage in target cells overexpressing the specific enzyme.The choice of peptide sequence is crucial for specificity and stability.[]
β-glucuronideβ-glucuronidase (tumor microenvironment)High stability in plasma.Designed for selective cleavage in the tumor microenvironment where β-glucuronidase is often elevated.Offers a targeted release mechanism.
Redox-SensitiveDisulfideGlutathione (intracellular)Relatively stable in the oxidizing environment of the bloodstream.Cleaved in the reducing intracellular environment where glutathione concentrations are high.Provides a mechanism for intracellular drug release.
Hydrolytically LabileEsterEsterases, pHSusceptible to hydrolysis, which can be tuned by modifying the chemical structure adjacent to the ester bond.Generally lower stability compared to other linker types, leading to a shorter half-life.Can be designed for controlled, gradual release.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are representative protocols for key in-vitro and in-vivo experiments.

In-Vitro Plasma Stability Assay

Objective: To determine the stability of a PEGylated conjugate in plasma by monitoring its integrity over time.

Materials:

  • PEGylated conjugate of interest

  • Pooled human, rat, or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Analytical instrumentation (e.g., LC-MS/MS, SEC-HPLC)

Procedure:

  • Preparation: Bring the pooled plasma and the PEGylated conjugate to 37°C.

  • Incubation: Spike the PEGylated conjugate into the plasma at a final concentration of 1 µM. Incubate the mixture at 37°C with gentle agitation.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).

  • Quenching: Immediately stop the reaction at each time point by adding 3 volumes of ice-cold quenching solution to the aliquot.

  • Sample Processing: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate and any released payload. Alternatively, SEC-HPLC can be used to monitor for aggregation or fragmentation of the conjugate.

  • Data Interpretation: The percentage of the intact conjugate remaining at each time point is calculated relative to the 0-hour time point. The in-vitro half-life (t½) can be determined by plotting the natural log of the remaining conjugate concentration against time.

In-Vivo Pharmacokinetic Study

Objective: To evaluate the in-vivo stability and pharmacokinetic profile of a PEGylated conjugate in an animal model.

Animal Model:

  • Species: Typically mice or rats.

  • Strain: Dependent on the therapeutic target (e.g., nude mice for tumor xenograft models).

Procedure:

  • Dosing: Administer the PEGylated conjugate to the animals via the intended clinical route (e.g., intravenous injection). A typical dose might be in the range of 1-10 mg/kg.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours post-injection) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method, such as a ligand-binding assay (e.g., ELISA) to measure the concentration of the total antibody or conjugate, and LC-MS/MS to quantify the concentration of the intact conjugate and free payload.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

Visualizations

The following diagrams illustrate the cleavage mechanisms of different PEGylated linkers and a general workflow for their stability assessment.

Cleavage_Mechanisms cluster_Extracellular Extracellular/Systemic Circulation (pH ~7.4) Intact_Conjugate Intact PEGylated Conjugate Released_Payload_Enzyme Released Payload Intact_Conjugate->Released_Payload_Enzyme Enzymatic Cleavage (e.g., Cathepsin B in Lysosome) Released_Payload_pH Released Payload Intact_Conjugate->Released_Payload_pH Acidic pH Cleavage (e.g., Hydrazone in Endosome) Released_Payload_Redox Released Payload Intact_Conjugate->Released_Payload_Redox Reductive Cleavage (e.g., Disulfide by Glutathione) Stability_Assessment_Workflow Start PEGylated Linker Candidates In_Vitro_Assay In-Vitro Plasma Stability Assay Start->In_Vitro_Assay In_Vivo_Study In-Vivo Pharmacokinetic Study (Animal Model) Start->In_Vivo_Study Data_Analysis_Vitro Determine In-Vitro Half-life In_Vitro_Assay->Data_Analysis_Vitro Data_Analysis_Vivo Calculate PK Parameters (t½, AUC, CL) In_Vivo_Study->Data_Analysis_Vivo Comparison Compare Stability Profiles and Select Lead Candidate Data_Analysis_Vitro->Comparison Data_Analysis_Vivo->Comparison

References

The Optimal Span: How PEG Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the thoughtful design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker chemotypes, polyethylene glycol (PEG) has gained prominence for its favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides an objective comparison of how varying PEG linker lengths impact PROTAC performance, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.

The linker is not a mere spacer; its length is a crucial parameter that governs the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length facilitates a conformationally favorable arrangement for efficient ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex.[3] Conversely, an excessively long linker may lead to an unproductive complex where the distance between the E3 ligase and the target's lysine residues is too great for efficient ubiquitin transfer.[3]

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that the relationship between PEG linker length and PROTAC efficacy is target-dependent, with an optimal length often being identified for specific protein of interest (POI) and E3 ligase pairs. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα Degrader 112Less Effective-[2]
ERα Degrader 216More Effective-

Data presented as relative efficacy in the referenced study.

Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC VariantLinker CompositionDC50 (nM)Dmax (%)Reference
BTK Degrader 1< 4 PEG unitsImpaired Activity-
BTK Degrader 2≥ 4 PEG unitsPotent Activity-
BTK Degrader 39 PEG units5.9>90

Specific DC50 and Dmax values are often study-dependent.

Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Degrader 1< 12No Degradation-
TBK1 Degrader 221396
TBK1 Degrader 32929276

Table 4: Impact of Linker Length on BCR-ABL Degradation

PROTAC VariantLinker CompositionDC50 (nM)Dmax (%)Reference
Arg-PEG1-Dasa1 PEG unit0.8598.8
Arg-PEG2-Dasa2 PEG unitsLess Effective-
Arg-PEG3-Dasa3 PEG unitsLess Effective-
Arg-PEG4-Dasa4 PEG unitsLess Effective-

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz, illustrating the PROTAC mechanism of action, a typical experimental workflow for evaluating PROTAC efficacy, and the logical relationship governing linker length and ternary complex formation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow start Start: PROTAC Synthesis (Varying PEG Linker Lengths) cell_culture Cell Culture (Target Protein Expressing Cell Line) start->cell_culture biophysical Biophysical Assays (Optional) (SPR, ITC, FRET for Ternary Complex) start->biophysical treatment PROTAC Treatment (Dose-Response) cell_culture->treatment lysis Cell Lysis treatment->lysis viability Cell Viability Assay (e.g., MTS) treatment->viability western_blot Western Blot Analysis lysis->western_blot quantification Quantification of Protein Levels (DC50 & Dmax Determination) western_blot->quantification analysis Data Analysis & Comparison quantification->analysis viability->analysis biophysical->analysis conclusion Conclusion: Optimal Linker Length analysis->conclusion

Experimental Workflow for Evaluating PROTAC Efficacy

Linker_Length_Logic cluster_linker PEG Linker Length cluster_complex Ternary Complex Formation Too_Short Too Short Steric_Hindrance Steric Hindrance (No Complex) Too_Short->Steric_Hindrance Optimal Optimal Productive_Complex Productive Complex (Efficient Ubiquitination) Optimal->Productive_Complex Too_Long Too Long Unproductive_Complex Unproductive Complex (Inefficient Ubiquitination) Too_Long->Unproductive_Complex

Linker Length and Ternary Complex Formation

Detailed Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies for key assays are provided below.

Western Blotting for Protein Degradation Quantification

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTACs with varying PEG linker lengths

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC variant for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

MTS Assay for Cell Viability

Objective: To determine the cytotoxic effect of PROTAC-mediated protein degradation.

Materials:

  • 96-well cell culture plates

  • PROTAC compounds

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Biophysical Assays for Ternary Complex Formation

To gain deeper mechanistic insights, biophysical assays can be employed to directly measure the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR): This technique can be used to measure the kinetics and affinity of binary (PROTAC to target or E3 ligase) and ternary complex formation. A common setup involves immobilizing the E3 ligase on the sensor chip and flowing the PROTAC and target protein over the surface.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interactions, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to detect the proximity of the target protein and the E3 ligase in the presence of the PROTAC in a cellular or biochemical context.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences degradation efficacy. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders. Future advancements in computational modeling and structural biology may further streamline the rational design of PROTAC linkers, reducing the reliance on extensive empirical screening.

References

Comparative Spectroscopic Analysis of Boc-Aminoxy-PEG4-OH and Alternative Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Boc-Aminoxy-PEG4-OH and its derivatives, benchmarked against common alternatives. This guide provides key experimental data and protocols to aid in the selection and application of appropriate linkers in bioconjugation and drug delivery systems.

Bifunctional linkers are critical components in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is a versatile hetero-bifunctional linker featuring a Boc-protected aminoxy group and a terminal hydroxyl group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The aminoxy group provides a chemoselective handle for reaction with aldehydes and ketones to form stable oxime ethers, while the hydroxyl group can be further functionalized. This guide presents a comprehensive spectroscopic analysis of this compound and its reaction products, alongside a comparison with two alternative PEG4-containing linkers: Boc-NH-PEG4-OH and Maleimide-PEG4-OH.

Spectroscopic Data Comparison

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound and its alternatives. This data is essential for confirming the identity and purity of these linkers and for monitoring their subsequent chemical transformations.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(CH₃)₃ (Boc)~1.45s9H
-CH₂-OH~3.72t2H
-O-CH₂-CH₂-O- (PEG)~3.65m12H
-O-NH -Boc~7.5 (broad)s1H
-O-CH₂-CH₂-OH~3.58t2H
-OH variables1H
Boc-NH-PEG4-OH [1]-C(CH₃)₃ (Boc)~1.44s9H
-CH₂-OH~3.70t2H
-O-CH₂-CH₂-O- (PEG)~3.64m12H
-CH₂-NH-Boc~3.25q2H
-O-CH₂-CH₂-OH~3.55t2H
-NH -Boc~5.1 (broad)s1H
-OH variables1H
Maleimide-PEG4-OH Maleimide CH=CH~6.70s2H
-CH₂-OH~3.75t2H
-O-CH₂-CH₂-O- (PEG)~3.66m12H
-N-CH₂-~3.80t2H
-O-CH₂-CH₂-OH~3.60t2H
-OH variables1H

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)
This compound C =O (Boc)~156.5
-C (CH₃)₃ (Boc)~81.5
-O-C H₂- (PEG)~72.6, 70.7, 70.4, 70.3
-C H₂-ONH-~77.5
-C H₂-OH~61.7
-C(C H₃)₃ (Boc)~28.4
Boc-NH-PEG4-OH C =O (Boc)~156.1
-C (CH₃)₃ (Boc)~79.1
-O-C H₂- (PEG)~72.5, 70.5, 70.2, 70.0
-C H₂-NH-~40.4
-C H₂-OH~61.5
-C(C H₃)₃ (Boc)~28.5
Maleimide-PEG4-OH [2][3]C =O (Maleimide)~170.6
C H=C H (Maleimide)~134.2
-O-C H₂- (PEG)~71.0, 70.5, 70.3, 69.8
-N-C H₂-~37.5
-C H₂-OH~61.3

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundFunctional GroupApproximate Wavenumber (cm⁻¹)
This compound O-H stretch (alcohol)3450 (broad)
N-H stretch (Boc)3350
C-H stretch (alkane)2920, 2870
C=O stretch (Boc)1710
C-O-C stretch (PEG ether)1100 (strong)
Boc-NH-PEG4-OH O-H stretch (alcohol)3450 (broad)
N-H stretch (Boc)3350
C-H stretch (alkane)2920, 2870
C=O stretch (Boc)1690
C-O-C stretch (PEG ether)1100 (strong)
Maleimide-PEG4-OH O-H stretch (alcohol)3500 (broad)
C-H stretch (alkane)2920, 2870
C=O stretch (Maleimide)1705
C=C stretch (Maleimide)1610
C-O-C stretch (PEG ether)1100 (strong)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Instrumentation and Data Acquisition:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

  • Data Processing: All spectra are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Data is processed with Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

Sample Preparation:

  • For liquid samples, a small drop is placed as a thin film between two potassium bromide (KBr) plates.

  • For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

Instrumentation and Data Acquisition:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectrum is recorded in transmittance or absorbance mode. A background spectrum of the empty sample holder (or clean KBr plates/ATR crystal) is recorded and subtracted from the sample spectrum.

Reaction Products of this compound

A key application of this compound is its reaction with aldehydes or ketones following Boc deprotection to form an oxime linkage. The spectroscopic changes observed upon this reaction are critical for confirming successful conjugation.

Deprotection and Oxime Formation Workflow:

G cluster_0 Reaction Pathway cluster_1 Reagents Boc_Aminoxy_PEG4_OH This compound Aminoxy_PEG4_OH Aminoxy-PEG4-OH Boc_Aminoxy_PEG4_OH->Aminoxy_PEG4_OH Boc Deprotection Oxime_Product Oxime-Linked Product Aminoxy_PEG4_OH->Oxime_Product Oxime Ligation TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) TFA->Boc_Aminoxy_PEG4_OH Aldehyde_Ketone Aldehyde or Ketone (R-CHO / R-CO-R') Aldehyde_Ketone->Aminoxy_PEG4_OH

Caption: Reaction workflow for Boc deprotection and subsequent oxime ligation.

Spectroscopic Changes Upon Reaction:

  • ¹H NMR:

    • Disappearance of the Boc group's singlet at ~1.45 ppm.

    • Appearance of a new signal for the oxime C=N-O-CH ₂ protons, typically downfield from the original -O-CH ₂-ONH- protons.

    • Appearance of signals corresponding to the conjugated aldehyde or ketone moiety.

    • The formation of the C=N bond results in two isomers (E and Z) for aldehyde conjugates, which may lead to two sets of signals for the adjacent protons.

  • ¹³C NMR:

    • Disappearance of the Boc carbonyl (~156.5 ppm) and tertiary carbon (~81.5 ppm) signals.

    • Appearance of a new signal for the oxime carbon (C=N) in the range of 150-160 ppm.

  • FT-IR:

    • Disappearance of the N-H stretch (~3350 cm⁻¹) and C=O stretch (~1710 cm⁻¹) of the Boc group.

    • Appearance of a C=N stretch around 1640 cm⁻¹.

Comparison and Alternatives

While this compound offers excellent chemoselectivity for carbonyl groups, other linkers may be more suitable depending on the target functionality.

  • Boc-NH-PEG4-OH: This linker is ideal for conjugation to carboxylic acids or activated esters to form stable amide bonds. The Boc protecting group can be removed under acidic conditions to reveal a primary amine.

  • Maleimide-PEG4-OH: The maleimide group is highly specific for thiol groups (cysteine residues in proteins), forming a stable thioether bond. This is a widely used strategy in bioconjugation.

Logical Relationship of Linker Selection:

G Target_Func Target Functional Group? Carbonyl Aldehyde/Ketone Target_Func->Carbonyl Yes Carboxyl Carboxylic Acid / Activated Ester Target_Func->Carboxyl No Boc_Aminoxy Use this compound Carbonyl->Boc_Aminoxy Thiol Thiol Carboxyl->Thiol No Boc_Amino Use Boc-NH-PEG4-OH Carboxyl->Boc_Amino Maleimide Use Maleimide-PEG4-OH Thiol->Maleimide

Caption: Decision tree for selecting a suitable bifunctional linker.

Conclusion

The choice of a bifunctional linker is a critical decision in the design of bioconjugates. Understanding the spectroscopic properties of this compound and its alternatives is paramount for successful synthesis and characterization. This guide provides the necessary data and protocols to enable researchers to confidently employ these versatile molecules in their work. The provided comparative data highlights the distinct reactivity profiles of each linker, allowing for informed selection based on the desired conjugation strategy.

References

Benchmarking Boc-Aminoxy-PEG4-OH: A Comparative Guide to Crosslinking Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a crosslinking reagent is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to surface immobilization and protein-protein interaction studies. This guide provides an objective comparison of Boc-Aminoxy-PEG4-OH, a prominent aminooxy-functionalized PEG linker, against other widely used crosslinking reagents. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Introduction to this compound and Oxime Ligation

This compound is a heterobifunctional crosslinker that features a Boc-protected aminooxy group and a terminal hydroxyl group, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The aminooxy group, after deprotection, reacts with aldehydes or ketones to form a stable oxime linkage. This "click-type" reaction is highly chemoselective and bioorthogonal, proceeding efficiently under physiological conditions with water as the only byproduct. The PEG4 spacer enhances the solubility and reduces aggregation of the resulting conjugates, which is a critical advantage in biological systems.

Comparative Analysis of Crosslinking Chemistries

The performance of a crosslinker is dictated by its reactive groups and the resulting covalent bond. Here, we compare oxime ligation with two other prevalent crosslinking chemistries: N-hydroxysuccinimide (NHS) esters and maleimides.

Table 1: Quantitative Comparison of Crosslinking Reagent Performance

ParameterThis compound (Oxime Ligation)NHS Ester (e.g., Sulfo-SMCC)Maleimide (e.g., SMCC)
Target Functional Group Aldehydes, KetonesPrimary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Typical Reaction pH 4.5 - 7.07.0 - 8.56.5 - 7.5
Relative Reaction Rate Moderate to FastFastVery Fast
Bond Stability (Hydrolytic) HighModerate (prone to hydrolysis at higher pH)High (thioether bond is stable)
Serum Stability HighModerateModerate to High (potential for retro-Michael addition)
Specificity High (Bioorthogonal)Moderate (reacts with multiple lysines)High (specific to free thiols)

Experimental Protocols

To ensure a fair comparison of crosslinking reagents, standardized experimental protocols are essential. The following are representative methodologies for key performance assays.

Protocol 1: Determination of Crosslinking Efficiency by SDS-PAGE

This protocol outlines a method to compare the efficiency of different crosslinkers in conjugating a small molecule to an antibody.

Materials:

  • Antibody of interest (e.g., Trastuzumab)

  • Boc-Aminoxy-PEG4-Drug conjugate (after deprotection)

  • NHS-Ester-Drug conjugate

  • Maleimide-Drug conjugate

  • Reaction Buffers:

    • Oxime Ligation: 100 mM Sodium Acetate, pH 5.5

    • NHS Ester Reaction: 100 mM Sodium Phosphate, pH 7.4

    • Maleimide Reaction: 100 mM Sodium Phosphate, 5 mM EDTA, pH 7.0

  • Quenching Reagents:

    • Oxime: Hydroxylamine

    • NHS Ester: Tris-HCl

    • Maleimide: Cysteine

  • SDS-PAGE reagents and equipment

  • Densitometry software

Procedure:

  • Antibody Preparation: If necessary, introduce the target functional group onto the antibody. For oxime ligation, this may involve periodate oxidation of antibody glycans to generate aldehydes. For maleimide ligation, antibody disulfides may need to be reduced to free thiols.

  • Reaction Setup: In separate tubes, mix the antibody with a 10-fold molar excess of each crosslinker-drug conjugate.

  • Incubation: Incubate the reactions at room temperature for 2 hours with gentle mixing.

  • Quenching: Stop the reactions by adding an excess of the respective quenching reagent.

  • SDS-PAGE Analysis: Run the samples on a non-reducing SDS-PAGE gel.

  • Data Analysis: Stain the gel and quantify the band intensities for the unconjugated antibody and the conjugated species using densitometry software. Calculate the percentage of conjugated antibody as a measure of crosslinking efficiency.

Protocol 2: Assessment of Conjugate Stability in Human Serum

This protocol describes a method to evaluate the stability of the formed linkage in a biologically relevant medium.

Materials:

  • Purified antibody-drug conjugates (from Protocol 1)

  • Human serum

  • PBS (Phosphate Buffered Saline)

  • LC-MS/MS system

Procedure:

  • Incubation: Dilute the antibody-drug conjugates to a final concentration of 1 mg/mL in human serum. As a control, prepare a parallel set of samples in PBS.

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of each sample.

  • Sample Preparation: Purify the antibody-drug conjugate from the serum using affinity chromatography (e.g., Protein A).

  • LC-MS/MS Analysis: Analyze the purified conjugates by LC-MS/MS to determine the drug-to-antibody ratio (DAR).

  • Data Analysis: Plot the DAR as a function of time. A decrease in DAR over time indicates instability of the linker.

Visualizing Workflows and Mechanisms

Graphical representations of experimental workflows and biological mechanisms can provide a clearer understanding of the processes involved.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis Antibody Antibody Reaction_Mix Reaction Mixture Antibody->Reaction_Mix Crosslinker_Drug Crosslinker_Drug Crosslinker_Drug->Reaction_Mix Incubation Incubation (RT, 2h) Reaction_Mix->Incubation Quenching Quenching Incubation->Quenching SDS_PAGE SDS_PAGE Quenching->SDS_PAGE LC_MS LC-MS/MS Quenching->LC_MS Data_Analysis Data Analysis SDS_PAGE->Data_Analysis LC_MS->Data_Analysis adc_mechanism ADC Antibody-Drug Conjugate Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Safety Operating Guide

Proper Disposal of Boc-Aminoxy-PEG4-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-Aminoxy-PEG4-OH, a compound commonly used in bioconjugation and drug delivery research.

This compound, while integral to many scientific endeavors, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical and its containers are disposed of responsibly to prevent harm to human health and the environment[1]. The primary disposal method for this and other solid chemical wastes is through a licensed chemical waste disposal company[2].

Hazard Identification and Classification

Before handling, it is crucial to be aware of the hazards associated with this compound.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed[1].
alt text
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life[1].
alt text
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.
alt text

This data is based on the Safety Data Sheet (SDS) for t-Boc-Aminooxy-PEG4-alcohol.

Step-by-Step Disposal Protocol

Adherence to the following protocol is essential for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, chemically compatible container with a secure screw-top lid. Polyethylene or other plastic containers are often preferred to minimize the risk of breakage.

  • Do not mix this waste with other chemical waste streams, especially strong acids, alkalis, or strong oxidizing/reducing agents, as it is incompatible with these materials.

  • Solid waste should be kept separate from liquid waste to ensure proper disposal methods are applied.

2. Container Labeling:

  • Clearly label the waste container as "Hazardous Waste".

  • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Indicate the date when the waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

  • The storage area should be a designated satellite accumulation area (SAA) at or near the point of waste generation.

  • Ensure the storage area is inaccessible to unauthorized personnel.

4. Disposal:

  • The disposal of this compound must be conducted through an approved and licensed waste disposal plant.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.

  • Crucially, avoid releasing this chemical into the environment, including drains and wastewater systems, due to its high aquatic toxicity .

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area and ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: Prevent the further spread of the spill.

  • Collection: Carefully sweep up the spilled solid material, avoiding dust generation. Use non-sparking tools.

  • Packaging: Place the collected material into a suitable, labeled, and sealed container for disposal as hazardous waste.

  • Cleaning: Thoroughly clean the spill area.

  • Reporting: Report the spill to your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A This compound Waste B Collect in Dedicated, Chemically Compatible Container A->B Step 1 C Label as 'Hazardous Waste' with Full Chemical Name and Date B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Contact EHS for Pickup D->E Step 4 F Transport by Licensed Waste Disposal Company E->F Step 5 G Disposal at Approved Waste Treatment Plant F->G Step 6

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Boc-Aminoxy-PEG4-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Boc-Aminoxy-PEG4-OH

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. Note that some physical properties for this specialized reagent are not widely reported.

PropertyValueSource
Chemical Name tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)carbamateMedKoo Biosciences[1]
Synonyms Boc-Aminooxy-PEG4-OH, t-Boc-Aminooxy-PEG4-alcoholLookChem[2], BroadPharm[3]
CAS Number 918132-14-6MedKoo Biosciences[1], BroadPharm[3]
Molecular Formula C13H27NO7MedKoo Biosciences, BroadPharm
Molecular Weight 309.36 g/mol MedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences
Storage Temperature Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °CMedKoo Biosciences
Purity >98%MedKoo Biosciences

Operational and Disposal Plans

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant nitrile rubber gloves.Prevents skin contact with the chemical.
Body Protection A standard, full-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate.Avoids inhalation of any potential vapors or aerosols.
Step-by-Step Handling Procedures

Proper handling techniques are critical to minimize exposure and maintain the quality of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or signs of leakage.

  • Verify that the product name and CAS number on the label match the order.

  • The product is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping.

2. Storage:

  • Store the compound in a tightly sealed container in a dry, dark, and well-ventilated area.

  • For short-term storage (days to weeks), maintain a temperature of 0 - 4 °C.

  • For long-term storage (months to years), store at -20 °C.

  • Given its hygroscopic potential, minimize exposure to atmospheric moisture.

3. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • Handle the compound in a certified chemical fume hood to control potential dust or aerosols.

  • Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible.

4. Weighing and Dissolving:

  • Perform all weighing and transfer operations of the solid compound within the chemical fume hood to minimize inhalation risk.

  • Use appropriate tools to handle the material and avoid creating dust clouds.

  • If dissolving the compound, add the solvent (e.g., DMSO) to the solid slowly to avoid splashing.

  • Close the container tightly after use.

Disposal Plan
  • Unused Material: Dispose of unused material and its container as hazardous chemical waste in accordance with local, state, and federal regulations. This should be handled by a licensed professional waste disposal service.

  • Contaminated Materials: Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in a designated, labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and treated as chemical waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the original label defaced.

Experimental Protocols

Preparation of a Stock Solution (Example Protocol)

This protocol provides a general guideline for preparing a stock solution of this compound. Adjust concentrations and volumes as required for your specific application.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • In a chemical fume hood, weigh the desired amount of this compound into a sterile microcentrifuge tube or vial.

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Securely cap the tube or vial.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C for long-term use. For frequent use, small aliquots can be stored at 4°C for short periods. Avoid repeated freeze-thaw cycles.

Decontamination Protocol

In the event of a spill or for routine cleaning of work surfaces, the following decontamination procedure should be followed.

Materials:

  • Absorbent pads

  • A solution of polyethylene glycol and industrial methylated spirits (PEG/IMS) or a suitable laboratory detergent.

  • 70% Ethanol

  • Hazardous waste disposal bags or containers

Procedure:

  • Containment: If a spill occurs, immediately alert others in the area. Restrict access to the affected area.

  • Absorption: Wearing appropriate PPE, cover the spill with absorbent pads, working from the outside in to prevent spreading.

  • Cleaning: Once the bulk of the spill is absorbed, clean the contaminated area with a PEG/IMS solution or a laboratory detergent. For routine cleaning of potentially contaminated surfaces, wipe down the area with this solution.

  • Rinsing: Wipe the area with a cloth dampened with 70% ethanol.

  • Drying: Allow the surface to air dry completely.

  • Disposal: Place all contaminated materials (absorbent pads, wipes, gloves, etc.) into a sealed, labeled hazardous waste bag or container for proper disposal.

Workflow and Relationship Diagrams

Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Verify Verify Product Information Inspect->Verify Store Store at appropriate temperature (-20°C long-term) Verify->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Collect_Waste Collect Unused Reagent and Contaminated Materials Use->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

Caption: Procedural workflow for handling this compound.

PPE_Diagram cluster_ppe Personal Protective Equipment Handler Researcher/Scientist Goggles Safety Goggles Handler->Goggles protects eyes Gloves Nitrile Gloves Handler->Gloves protects hands Coat Lab Coat Handler->Coat protects body Respirator Respirator (if needed) Handler->Respirator protects respiratory system

Caption: Required personal protective equipment for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Aminoxy-PEG4-OH
Reactant of Route 2
Reactant of Route 2
Boc-Aminoxy-PEG4-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.